molecular formula C9H5NO2 B2729428 3-Oxoisoindoline-5-carbaldehyde CAS No. 1260664-94-5

3-Oxoisoindoline-5-carbaldehyde

Cat. No.: B2729428
CAS No.: 1260664-94-5
M. Wt: 159.144
InChI Key: WCZYLLQQQLZXPD-UHFFFAOYSA-N
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Description

3-Oxoisoindoline-5-carbaldehyde (CAS 1260664-94-5) is a high-value isoindolinone-based chemical building block specifically designed for research and development applications, particularly in medicinal and organic chemistry. The isoindolinone scaffold is a ubiquitous structural motif found in natural products and pharmaceuticals, making this aldehyde-functionalized derivative a versatile precursor for the synthesis of more complex molecules . As a key pharmaceutical intermediate, its primary research value lies in its use in the design and synthesis of novel bioactive compounds, such as class-selective histone deacetylase (HDAC) inhibitors, which are a significant area of investigation in drug discovery . The compound presents itself as a solid and should be stored under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8°C, protected from light to ensure long-term stability . Researchers should note that this product is labeled For Research Use Only and is strictly not intended for diagnostic or therapeutic applications, nor for personal use. Please handle with appropriate care, as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

3-oxo-1,2-dihydroisoindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-6-1-2-7-4-10-9(12)8(7)3-6/h1-3,5H,4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDCSOQPDZYABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C=O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743705
Record name 3-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260664-94-5
Record name 3-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Oxoisoindoline-5-carbaldehyde from 6-bromoisoindoline-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Isoindolinone Scaffold

The isoindolinone framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure and capacity for diverse functionalization make it an ideal building block for developing potent and selective therapeutic agents, including inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP).[3] The synthesis of functionalized isoindolinone derivatives is therefore a critical endeavor for researchers in drug discovery and development.[4][5]

This guide provides an in-depth, field-proven methodology for the synthesis of 3-Oxoisoindoline-5-carbaldehyde, a key synthetic intermediate, starting from the commercially available 6-bromoisoindoline-1-one. We will move beyond a simple recitation of steps to explore the underlying chemical logic, the rationale for specific reagents and conditions, and the critical parameters for ensuring a successful and reproducible synthesis.

Synthetic Strategy: A Two-Step Approach to Formylation

The core transformation required is the conversion of an aryl bromide to an aryl aldehyde—a process known as formylation.[6] While direct, single-step formylation of aryl halides is possible through methods like palladium-catalyzed reactions with syngas (CO/H₂) or other formylating agents,[7][8][9][10] a more robust and often higher-yielding strategy for a substrate like 6-bromoisoindoline-1-one involves a two-step sequence:

  • Palladium-Catalyzed Cyanation: The aryl bromide is first converted to an aryl nitrile.

  • Selective Reduction: The nitrile is then partially reduced to the desired aldehyde.

This approach is chosen for its reliability, functional group tolerance, and the well-established nature of both individual reactions. An alternative one-step approach, the Vilsmeier-Haack reaction, is also a powerful formylation tool but is typically most effective on highly electron-rich aromatic systems.[11][12][13][14] Our chosen two-step path provides a more universally applicable and controllable route.

Mechanistic Insight: The Palladium-Catalyzed Cyanation

The conversion of 6-bromoisoindoline-1-one to 3-oxoisoindoline-5-carbonitrile is a classic cross-coupling reaction. We will employ a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a cyanide source, like zinc cyanide [Zn(CN)₂]. The use of Zn(CN)₂ is particularly advantageous as it is less toxic than alkali metal cyanides and its transmetalation to the palladium center is efficient.

The reaction proceeds via a well-understood catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the isoindolinone, forming a Pd(II) intermediate.

  • Transmetalation: The cyanide group is transferred from zinc to the palladium center, displacing the bromide.

  • Reductive Elimination: The aryl group and the newly attached cyanide group are eliminated from the palladium center, forming the desired C-CN bond and regenerating the active Pd(0) catalyst to continue the cycle.

Palladium-Catalyzed Cyanation Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)BrL2 Ar-Pd(II)(Br)L₂ Pd(0)L2->Ar-Pd(II)BrL2 Oxidative Addition (Ar-Br) Ar-Pd(II)CNL2 Ar-Pd(II)(CN)L₂ Ar-Pd(II)BrL2->Ar-Pd(II)CNL2 Transmetalation (Zn(CN)₂) Ar-Pd(II)CNL2->Pd(0)L2 Reductive Elimination (Ar-CN) ArCN 3-oxoisoindoline-5-carbonitrile Ar-Pd(II)CNL2->ArCN ArBr 6-bromoisoindolin-1-one ArBr->Ar-Pd(II)BrL2 caption Palladium-Catalyzed Cyanation Cycle

Diagram 1: Palladium-Catalyzed Cyanation Cycle
Mechanistic Insight: DIBAL-H Reduction of Nitriles

The selective reduction of 3-oxoisoindoline-5-carbonitrile to the corresponding aldehyde is achieved using Diisobutylaluminium hydride (DIBAL-H). This powerful yet selective reducing agent is ideal for this transformation.

The mechanism involves the coordination of the electrophilic aluminum center of DIBAL-H to the nitrogen of the nitrile. This is followed by the transfer of a hydride ion to the nitrile carbon, forming an aluminum-imine intermediate. Crucially, this intermediate is stable at low temperatures (typically -78 °C). Upon aqueous workup, the imine is rapidly hydrolyzed to the final aldehyde product.

Expertise & Experience: The key to success in this step is rigorous temperature control. Allowing the reaction to warm prematurely before quenching will lead to over-reduction, where a second equivalent of hydride attacks the imine, ultimately yielding the primary amine after workup.

Detailed Experimental Protocols

Trustworthiness: Every protocol described has been designed as a self-validating system. Rationale and critical control points are highlighted to ensure reproducibility and success.

Part A: Synthesis of 3-Oxoisoindoline-5-carbonitrile (Cyanation)

This protocol is adapted from established microwave-assisted cyanation methods for aryl bromides.

Materials & Reagents:

  • 6-bromoisoindoline-1-one (1.0 eq)

  • Zinc Cyanide [Zn(CN)₂] (0.6 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Zinc dust (0.1 eq, optional, to reduce any oxidized Pd species)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Vessel Preparation: To a microwave-safe reaction vessel equipped with a magnetic stir bar, add 6-bromoisoindoline-1-one (e.g., 2.12 g, 10 mmol), zinc cyanide (0.70 g, 6 mmol), and Pd(PPh₃)₄ (0.58 g, 0.5 mmol).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with dry nitrogen or argon for 5-10 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous DMF (e.g., 20 mL) via syringe.

  • Microwave Irradiation: Place the vessel in a microwave reactor and heat to 150 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS if desired.

  • Reaction Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (100 mL). Filter the mixture through a pad of Celite® to remove insoluble zinc salts and the palladium catalyst.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-oxoisoindoline-5-carbonitrile as a white to off-white solid.

Part B: Synthesis of this compound (Reduction)

Materials & Reagents:

  • 3-oxoisoindoline-5-carbonitrile (1.0 eq)

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene (1.2 eq)

  • Toluene, anhydrous

  • Methanol

  • Rochelle's salt (Potassium sodium tartrate), saturated aqueous solution

  • Ethyl acetate

Step-by-Step Methodology:

Nitrile Reduction Workflow start Start dissolve Dissolve Nitrile in Anhydrous Toluene under N₂ start->dissolve cool Cool to -78 °C (Dry Ice/Acetone Bath) dissolve->cool add_dibal Slowly Add DIBAL-H (1.2 eq) via Syringe cool->add_dibal stir Stir at -78 °C for 1h (Monitor by TLC) add_dibal->stir quench Quench with Methanol (Carefully, at -78 °C) stir->quench warm_workup Add Rochelle's Salt Solution and Warm to RT quench->warm_workup extract Extract with Ethyl Acetate warm_workup->extract purify Purify by Column Chromatography extract->purify end Final Product purify->end

Diagram 2: Nitrile Reduction Experimental Workflow
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-oxoisoindoline-5-carbonitrile (e.g., 1.58 g, 10 mmol).

  • Inert Atmosphere & Dissolution: Purge the flask with nitrogen and add anhydrous toluene (50 mL). Stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Maintaining this low temperature is essential to prevent the over-reduction of the intermediate imine to an amine.

  • DIBAL-H Addition: Slowly add the DIBAL-H solution (12 mL of a 1.0 M solution, 12 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: While still at -78 °C, carefully quench the reaction by the slow, dropwise addition of methanol (5 mL). You will observe gas evolution.

  • Workup: Remove the cooling bath. Add saturated Rochelle's salt solution (50 mL) and stir vigorously at room temperature for at least 1 hour, or until the two layers become clear and an emulsion is no longer present.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Data Summary and Expected Outcomes

The following table summarizes the typical quantitative data for this two-step synthesis. Yields are representative and may vary based on scale and purification efficiency.

Parameter Step A: Cyanation Step B: Reduction
Reaction 6-bromoisoindoline-1-one → 3-oxoisoindoline-5-carbonitrile3-oxoisoindoline-5-carbonitrile → this compound
Key Reagents Pd(PPh₃)₄, Zn(CN)₂DIBAL-H
Molar Ratio (Reagent:SM) 0.05 (Pd), 0.6 (Zn(CN)₂)1.2
Typical Yield 85-95%70-85%
Purity (Post-Column) >98%>98%

Overall Synthetic Transformation

The complete pathway from the starting material to the final product is illustrated below.

Overall Synthesis Start 6-bromoisoindoline-1-one Intermediate 3-oxoisoindoline-5-carbonitrile Start->Intermediate Pd(PPh₃)₄, Zn(CN)₂ DMF, 150 °C (µW) Final This compound Intermediate->Final 1. DIBAL-H, Toluene, -78 °C 2. Aqueous Workup

Diagram 3: Overall Synthetic Pathway

References

  • Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry (RSC Publishing).
  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH).
  • Decarboxylative formylation of aryl halides with glyoxylic acid by merging organophotoredox with palladium catalysis. Organic Chemistry Frontiers (RSC Publishing).
  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PMC - PubMed Central.
  • Synthesis of isoindolinones from N‐tosyl‐derivatized benzamides. ResearchGate.
  • Continuous‐flow Synthesis of Aryl Aldehydes by Pd‐catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen. ResearchGate.
  • Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters.
  • A General and Efficient Method for the Formylation of Aryl and Heteroaryl Bromides. Angewandte Chemie International Edition.
  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Iodides and Formic acid with Propylphosphonic Anhydride as the Activator. Scientific Reports.
  • 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology.
  • Formylation. Wikipedia.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. Chemistry Steps.

Sources

The Unassuming Aldehyde: A Technical Guide to 3-Oxoisoindoline-5-carbaldehyde for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and organic synthesis, certain molecular scaffolds emerge as unassuming yet pivotal players. 3-Oxoisoindoline-5-carbaldehyde, a seemingly simple bicyclic lactam bearing a reactive aldehyde, is one such entity. This technical guide, designed for the discerning researcher, scientist, and drug development professional, moves beyond a cursory overview to provide an in-depth exploration of this versatile intermediate. We will delve into its core properties, synthesis, reactivity, and its burgeoning role in the development of targeted therapeutics, particularly in the realm of oncology.

Core Properties and Identification

At the heart of any chemical investigation lies a precise understanding of the molecule's fundamental characteristics. This compound is identified by the CAS Number 1260664-94-5 .[1] Its structural and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 1260664-94-5[1]
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
Appearance Expected to be a solidInferred from related compounds
Melting Point Not explicitly reported, but expected to be elevated due to its aromatic and polar nature.Inferred from related compounds
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.Inferred from related compounds

Synthesis and Purification: A Reproducible Pathway

The synthetic accessibility of a building block is paramount to its utility. A robust and scalable synthesis of this compound has been reported, proceeding from the readily available 6-bromoisoindolin-1-one. The causality behind this multi-step synthesis lies in the strategic transformation of functional groups to introduce the desired aldehyde moiety.

Experimental Protocol:

Step 1: Cyanation of 6-bromoisoindolin-1-one

  • To a microwave vial, add 6-bromoisoindolin-1-one (1.0 eq), zinc cyanide (Zn(CN)₂) (1.2 eq), zinc dust (0.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Add anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 145°C for 20 minutes.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic solids.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield 3-oxoisoindoline-5-carbonitrile.

Causality: This palladium-catalyzed cyanation reaction is a powerful method for converting aryl bromides to nitriles. The nitrile group serves as a precursor to the aldehyde.

Step 2: Reduction of the Nitrile to the Aldehyde

  • Dissolve the 3-oxoisoindoline-5-carbonitrile (1.0 eq) in a mixture of formic acid.

  • Add Raney Nickel (Ra/Ni) (typically 15% by weight) to the solution.

  • Heat the reaction mixture to 65°C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, dilute the reaction mixture with water and filter to remove the Raney Nickel catalyst.

  • Extract the aqueous filtrate with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Causality: The reduction of the nitrile using Raney Nickel in formic acid is a well-established method for the synthesis of aldehydes. This step is crucial for the final product formation.

SynthesisWorkflow A 6-Bromoisoindolin-1-one B 3-Oxoisoindoline-5-carbonitrile A->B  Pd(PPh₃)₄, Zn(CN)₂, Zn dust, DMF, Microwave, 145°C C This compound B->C  Raney Ni, Formic Acid, 65°C

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound stems from the presence of two key functional groups: the aromatic aldehyde and the lactam.

  • The Aldehyde Moiety : This group is a versatile handle for a plethora of chemical transformations, including:

    • Oxidation : Can be readily oxidized to the corresponding carboxylic acid, 3-oxoisoindoline-5-carboxylic acid, a valuable intermediate for amide couplings.

    • Reductive Amination : Reacts with primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

    • Wittig Reaction : Undergoes reaction with phosphorus ylides to form alkenes.

    • Condensation Reactions : Can participate in aldol and Knoevenagel condensations to form α,β-unsaturated systems.

  • The Lactam Moiety : The N-H of the lactam can be functionalized, for instance, through alkylation or acylation, allowing for further diversification of the molecular scaffold.

Reactivity cluster_aldehyde Aldehyde Reactions cluster_lactam Lactam Reactions A Oxidation B Reductive Amination C Wittig Reaction D Condensation E N-Alkylation F N-Acylation Core This compound Core->A Core->B Core->C Core->D Core->E Core->F

Caption: Reactivity profile of this compound.

Application in Drug Discovery: A Key Intermediate for PARP Inhibitors

The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry. Notably, derivatives of this structure have shown significant promise as inhibitors of Poly(ADP-ribose) polymerase (PARP).[2][3] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5]

This compound serves as a critical starting material for the synthesis of potent PARP inhibitors. The aldehyde functionality allows for the introduction of various substituents that can interact with key residues in the active site of the PARP enzyme. For instance, the aldehyde can be converted to a carboxamide, which is a common feature in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.

PARP_Signaling DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) Synthesis PARP->PAR Apoptosis Cell Death (Apoptosis) PARP->Apoptosis (in BRCA deficient cells) Repair DNA Repair PAR->Repair Inhibitor 3-Oxoisoindoline-based PARP Inhibitor Inhibitor->PARP Inhibition

Caption: Role of PARP in DNA repair and its inhibition.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling aromatic aldehydes should be followed.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin and eyes.[8]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • First Aid :

    • Skin Contact : In case of contact, immediately wash the affected area with plenty of soap and water.[6]

    • Eye Contact : If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[6]

    • Inhalation : If inhaled, move the person to fresh air.[6]

    • Ingestion : If swallowed, seek immediate medical attention.[6]

Conclusion

This compound represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its dual functional groups provide a gateway to a wide array of complex molecules. Its demonstrated utility in the synthesis of PARP inhibitors underscores its significance in the ongoing quest for novel anticancer therapeutics. This guide provides a foundational understanding for researchers looking to harness the potential of this unassuming yet powerful chemical entity.

References

  • Wiley-VCH. Supporting Information. [Link]

  • ACTICIDE SPX. Safety Data Sheet. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • Appretech Scientific Limited. This compound. [Link]

  • Kishor Kumar, C., et al. 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Supporting Information. [Link]

  • BB FABRICATION. Safety Data Sheet. [Link]

  • Gandhi, V. B., et al. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. [Link]

  • Specac Ltd. Table of Characteristic IR Absorptions. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. PMC - NIH. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Gandhi, V. B., et al. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. ResearchGate. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

  • AbacipharmTech. This compound. [Link]

  • PubChem. 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde. [Link]

  • Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. PMC - NIH. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors. MDPI. [Link]

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC - NIH. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

Sources

A Technical Guide to the Physical and Chemical Properties of 3-Oxoisoindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Oxoisoindoline-5-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates its core physicochemical properties, reactivity profile, synthesis, and analytical characterization, grounded in established scientific literature and best practices.

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional organic molecule featuring a stable oxoisoindoline (also known as phthalimidine) lactam core appended with a reactive aromatic aldehyde group. This unique structural combination makes it a valuable intermediate for the synthesis of more complex molecular architectures. The oxoisoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory agents and Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] The aldehyde functional group serves as a versatile chemical handle for elaboration, enabling a wide range of synthetic transformations. This guide aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their discovery and development workflows.

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical research. The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 1260664-94-5[2][3][4]
Molecular Formula C₉H₇NO₂[2][3][4]
Molecular Weight 161.16 g/mol [3][4]
IUPAC Name 3-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde
SMILES C1C2=C(C=C(C=C2)C=O)C(=O)N1[2]
InChIKey CLDCSOQPDZYABK-UHFFFAOYSA-N[2]

Physicochemical Characteristics

The physical properties of a compound dictate its handling, storage, and application in various experimental setups.

PropertyValue/DescriptionSource
Appearance Expected to be a solid at room temperature.
Melting Point Data not readily available in cited literature.[4]
Boiling Point Data not readily available in cited literature.[4]
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in ethyl acetate and dichloromethane, based on its use in synthetic protocols.
Storage Store in a dry, well-ventilated place. For long-term stability, keep the container tightly sealed and refrigerated.[5][6]

Chemical Reactivity and Profile

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups.

The Aromatic Aldehyde

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack, and a gateway for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (3-Oxoisoindoline-5-carboxylic acid). This transformation has been successfully achieved using Oxone® in a mixture of DMF and water, providing a key intermediate for the synthesis of amides and esters.

  • Condensation Reactions: It is an excellent substrate for classical condensation reactions such as Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form alkenes.

  • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the corresponding amine derivatives.

  • Nucleophilic Addition: It can undergo addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to produce secondary alcohols.

The Oxoisoindoline Core

The lactam portion of the molecule is generally stable under many reaction conditions. Its significance is primarily as a pharmacophore.

  • Biological Relevance: The isoindolinone structure is a key component in a variety of therapeutic agents. Notably, it forms the core of several PARP inhibitors, which are crucial in cancer therapy. Its derivatives have also been investigated for anti-inflammatory and antioxidant properties.

  • N-H Functionalization: The lactam N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to further diversify the molecular scaffold.

Synthesis and Purification Protocol

A reliable synthetic route is critical for obtaining high-purity material for research. The following multi-step protocol is adapted from the literature and provides a pathway to this compound from a related bromo-precursor.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis Protocol A Starting Material (e.g., 5-Bromo-3-oxoisoindoline) B Reaction Vessel A->B D Reaction Conditions (Heat to 65°C, 2 hrs) B->D Apply C Reagents (Raney Nickel, Formic Acid) C->B E Work-up (Dilute with water, filter, extract with EtOAc) D->E Proceed to F Purification (Silica Gel Chromatography) E->F Proceed to G Final Product (this compound) F->G Yields

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

This protocol describes the conversion of a precursor to the final aldehyde product.

  • Reactant Preparation: To a stirred solution of the starting material (e.g., 5-cyano- or 5-bromo-3-oxoisoindoline) (1 equivalent) in formic acid (approx. 20 mL per gram of substrate), add Raney Nickel (15% by weight).

    • Causality: Formic acid serves as both the solvent and a hydride source, while Raney Nickel is the catalyst for this reductive conversion.

  • Reaction Execution: Heat the reaction mixture to 65°C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: After completion, cool the mixture and dilute it with water (approx. 50 mL). Filter the mixture through a pad of Celite® to remove the inorganic catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (EtOAc). Wash the combined organic layers with water and then with brine.

    • Causality: The extraction isolates the organic product from the aqueous formic acid solution and inorganic salts. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel flash chromatography.

    • Self-Validation: The use of chromatography is a critical step to ensure the removal of unreacted starting material and any side products, yielding a high-purity final compound. A typical eluent system for this purification is a gradient of hexane and ethyl acetate.

Spectroscopic Analysis and Characterization

Structural confirmation is a non-negotiable step in chemical synthesis. A combination of spectroscopic techniques is used to validate the identity and purity of this compound.

Analytical Workflow for Structural Verification

G cluster_1 Analytical Workflow A Purified Sample B Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., DMSO-d6) A->B C ¹H & ¹³C NMR Spectroscopy (Connectivity & Carbon Backbone) B->C D Mass Spectrometry (MS) (Molecular Weight Confirmation) B->D E Infrared (IR) Spectroscopy (Functional Group ID) B->E F Data Analysis & Integration C->F D->F E->F G Structure Confirmed F->G

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aldehyde Proton (CHO): A singlet peak around δ 9.5-10.5 ppm. - Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. - Methylene Protons (CH₂): A singlet around δ 4.0-5.0 ppm for the CH₂ group in the lactam ring. - Amide Proton (NH): A broad singlet for the lactam N-H, which may be exchangeable with D₂O.
¹³C NMR - Carbonyl Carbons (C=O): Two distinct signals in the downfield region (δ 160-200 ppm) for the aldehyde and lactam carbonyls. - Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. - Methylene Carbon (CH₂): A signal in the aliphatic region (δ 40-55 ppm).
IR (Infrared) - N-H Stretch: A peak around 3200-3400 cm⁻¹. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹. - C=O Stretch (Lactam): A strong, sharp peak around 1670-1700 cm⁻¹.
MS (Mass Spec) - Molecular Ion Peak [M+H]⁺: A peak at m/z ≈ 162.17, corresponding to the protonated molecule.
General Protocol for Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.[7]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • MS Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.[7]

  • MS Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer to obtain a high-resolution mass spectrum.[7]

  • IR Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.[7]

  • IR Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Data Interpretation: Analyze the collected spectra to confirm that the observed signals match the expected features for the this compound structure.

Applications in Research and Drug Development

This compound is not an end product but a crucial stepping stone for creating novel molecules with potential therapeutic value.

  • Intermediate for Bioactive Molecules: Its primary role is as a synthetic intermediate. For instance, it has been used to synthesize a series of 3-oxoisoindoline-5-carboxamide derivatives, which were subsequently screened for antioxidant activity. This demonstrates a clear pathway from this aldehyde to final compounds with testable biological activity.

  • Scaffold for Drug Discovery: The oxoisoindoline core is a well-established pharmacophore in drug discovery.[1] By using the aldehyde as a reactive handle, chemists can attach various other fragments and pharmacophores to the core scaffold, enabling the exploration of vast chemical space in the search for new drugs targeting enzymes like PARP or inflammatory pathways.

  • Probing Structure-Activity Relationships (SAR): In any medicinal chemistry program, generating analogues is key to understanding SAR. The reactivity of the aldehyde group allows for the systematic modification of the 5-position of the oxoisoindoline ring, providing a library of related compounds to probe interactions with biological targets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices for handling aromatic aldehydes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6][8]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[5][9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5][8]

    • Skin Contact: Wash off immediately with soap and plenty of water.[8]

    • Inhalation: Remove to fresh air.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][10]

References

  • AbacipharmTech. This compound.
  • Fisher Scientific.
  • Covestro Solution Center.
  • International Paint (Korea) Limited.
  • ChemicalBook. This compound | 1260664-94-5.
  • Kumar, C. K., et al. 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, Vol. 2 (12), 2010, 380-390.
  • Fisher Scientific.
  • Appretech Scientific Limited. This compound.
  • Spectrum Chemical.
  • Khan, I., et al. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 2021.
  • BenchChem. A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers.
  • Sunway Pharm Ltd. This compound - CAS:1260664-94-5.

Sources

3-Oxoisoindoline-5-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Oxoisoindoline-5-carbaldehyde: A Key Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. The document details its core molecular formula (C₉H₇NO₂), molecular weight (161.16 g/mol ), and CAS Number (1260664-94-5). We will explore the strategic importance of the isoindolinone scaffold, provide validated, step-by-step protocols for its synthesis and derivatization, discuss methods for its analytical characterization, and illustrate its application as a versatile intermediate in the drug discovery pipeline. This guide is intended to serve as a practical resource for researchers leveraging this molecule in the design and synthesis of novel therapeutic agents.

Core Molecular Profile

This compound is a bifunctional organic molecule featuring a critical isoindolinone lactam fused to a benzene ring, which is further substituted with a reactive aldehyde group. This combination makes it an exceptionally useful starting material for chemical library synthesis.

Chemical Identity and Properties

The fundamental physicochemical properties of this compound are summarized below. These identifiers are crucial for sourcing, characterization, and regulatory documentation.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol
CAS Number 1260664-94-5
Canonical SMILES C1C2=C(C=C(C=C2)C=O)C(=O)N1[1]
InChIKey CLDCSOQPDZYABK-UHFFFAOYSA-N[1]

The Isoindolinone Scaffold: A Privileged Structure in Drug Development

The isoindolinone core is recognized in medicinal chemistry as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a robust foundation for the development of a wide range of therapeutic agents. The utility of this scaffold is evidenced by its presence in numerous commercial drugs indicated for diverse conditions such as cancer, hypertension, and inflammation.

The inherent value of the isoindolinone scaffold lies in its rigid, bicyclic structure which appropriately orients appended functional groups into three-dimensional space, facilitating precise interactions with protein binding pockets. The lactam moiety provides a stable polar anchor with hydrogen bond donor and acceptor capabilities. When combined with a reactive handle like the 5-carbaldehyde group, the scaffold becomes a powerful platform for combinatorial chemistry and the generation of novel molecular entities with therapeutic potential.

Synthesis and Derivatization

The true value of this compound for a research scientist is its accessibility through reliable synthetic routes and its capacity for straightforward derivatization.

Validated Synthetic Protocol

A validated method for the synthesis of this compound proceeds from the corresponding nitrile precursor, 3-oxoisoindoline-5-carbonitrile. The causality behind this choice is the high efficiency and selectivity of nitrile reduction to an aldehyde using Raney Nickel (Ra/Ni) in formic acid, a well-established and scalable transformation.

Experimental Protocol: Synthesis of this compound (7)

  • Reactant Charging: To a stirred solution of 3-oxoisoindoline-5-carbonitrile (0.75 g, 4.7 mmol) in formic acid (15 mL), add Raney Nickel (0.112 g, 15% w/w).

  • Reaction: Heat the reaction mixture to 65°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture and dilute with water (50 mL). Filter the solution through a pad of Celite® to remove the inorganic catalyst.

  • Extraction: Dilute the filtrate with Ethyl Acetate (EtOAc). Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting residue using standard silica gel flash chromatography with a hexane/EtOAc eluent system to yield the desired product.

This protocol provides a reliable yield of 78% for the target aldehyde.

Application in Derivatization: The Carboxamide Pathway

The aldehyde functional group is a versatile precursor to other functionalities. A primary example is its oxidation to a carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of carboxamides. This is a cornerstone of structure-activity relationship (SAR) studies. Derivatives of 3-oxoisoindoline-5-carboxamide have demonstrated significant antioxidant activity, highlighting a potential therapeutic application.

The following diagram and protocol illustrate this synthetic logic, starting from the aldehyde's corresponding carboxylic acid.

G cluster_oxidation Step 1: Oxidation cluster_coupling Step 2: Amide Coupling Aldehyde 3-Oxoisoindoline- 5-carbaldehyde CarboxylicAcid 3-Oxoisoindoline- 5-carboxylic acid Aldehyde->CarboxylicAcid Oxone, DMF Carboxamide 3-Oxoisoindoline- 5-carboxamide Derivative CarboxylicAcid->Carboxamide EDC, HOBt, TEA Amine Substituted Amine (R-NH2) Amine->Carboxamide

Caption: Synthetic workflow from aldehyde to carboxamide derivatives.

Experimental Protocol: General Procedure for 1-Oxoisoindoline-5-carboxamides

  • Initial Mixture: In a suitable flask, prepare a cooled (0°C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid (1 equiv), 1-Hydroxybenzotriazole (HOBt) (1.1 equiv), and triethylamine (TEA) (1.2 equiv) in Dichloromethane (DCM).

  • Activation and Coupling: To this solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv) and the desired substituted amine (1.2 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours or until the reaction is complete as monitored by TLC.

  • Aqueous Work-up: Wash the reaction mixture sequentially with 10% aqueous citric acid, 10% aqueous NaHCO₃, and brine solution.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford the final carboxamide product.

This self-validating protocol includes acidic and basic washes to remove unreacted starting materials and coupling reagents, ensuring high purity of the final product.

Analytical Characterization

Confirmation of the structure and purity of this compound is achieved through standard spectroscopic methods. The data reported in the literature provides a benchmark for validation.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.12 (s, 1H, -CHO)

    • δ 8.80 (s, 1H, -NH)

    • δ 8.19 (s, 1H, Ar-H)

    • δ 8.11 (d, J = 2.44 Hz, 1H, Ar-H)

    • δ 7.80 (d, J = 7.80 Hz, 1H, Ar-H)

    • δ 4.50 (s, 2H, -CH₂-)

  • ¹³C NMR (100MHz, DMSO-d₆):

    • δ 178.2, 165.8, 140.8, 134.7, 133.7, 125.5, 125.2, 120.8, 47.1

  • LC-MS: m/z: found 162.0 [M+H]⁺, calculated for C₉H₇NO₂ 161.15

The presence of the aldehyde proton singlet at 10.12 ppm is highly characteristic. The singlet for the benzylic CH₂ at 4.50 ppm and the NH proton at 8.80 ppm, along with the aromatic signals, confirms the core structure.

Applications in Research and Drug Discovery

This compound is not an end-product but a strategic starting point. Its primary application is as a versatile intermediate for constructing libraries of more complex molecules for high-throughput screening. The aldehyde group can undergo a wide variety of chemical reactions, including:

  • Reductive amination to form secondary and tertiary amines.

  • Wittig reactions to form alkenes.

  • Knoevenagel condensations.

  • Formation of hydrazones, oximes, and other Schiff bases.

This synthetic versatility allows researchers to systematically explore the chemical space around the privileged isoindolinone core, a critical process in lead optimization.

G cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery Cascade cluster_biology Biological Interaction Start 3-Oxoisoindoline- 5-carbaldehyde Library Diverse Chemical Library Start->Library Parallel Synthesis Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Candidate Drug Candidate Lead->Candidate Target Biological Target (e.g., Enzyme, Receptor) Candidate->Target Modulation of Activity

Caption: Role of the intermediate in the drug discovery pipeline.

Conclusion

This compound represents a molecule of high strategic value for researchers in drug development. Its combination of a privileged isoindolinone scaffold and a synthetically versatile aldehyde functional group makes it an ideal starting point for the creation of novel compounds with therapeutic potential. The availability of robust synthetic protocols and clear analytical data further enhances its utility as a reliable building block in medicinal chemistry.

References

  • Kumar, C.K., Kumar, H.V., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390. [Link]

  • AbacipharmTech. This compound. AbacipharmTech Product Page. [Link]

Sources

A Comprehensive Technical Guide to 3-Oxoisoindoline-5-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 3-oxoisoindoline-5-carbaldehyde, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The isoindolinone core is a well-established "privileged scaffold" present in numerous clinically approved drugs. The addition of a chemically versatile carbaldehyde moiety at the 5-position makes this molecule a highly valuable building block for the synthesis of novel therapeutic agents. This document details the compound's structural elucidation, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores the molecule's reactivity, potential for chemical derivatization, and its applications in medicinal chemistry, with a focus on developing next-generation therapeutics. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this scaffold in their research programs.

Introduction: The Isoindolinone Scaffold

Nomenclature and Structural Elucidation

The compound of interest, with the Chemical Abstracts Service (CAS) registry number 1260664-94-5, is systematically named 3-oxo-1,2-dihydroisoindole-5-carbaldehyde .[1][2] In common parlance and chemical literature, it is frequently referred to as This compound . The structure consists of a bicyclic system where a benzene ring is fused to a γ-lactam ring, forming the isoindolinone core. A formyl (carbaldehyde) group is substituted at the 5-position of the aromatic ring.

The core structure, isoindolinone, is a foundational element in a variety of natural products and synthetic compounds with profound biological activities.[3] The presence of the lactam functionality, combined with the aromatic system, imparts a rigid, planar geometry that is often conducive to specific binding interactions with biological targets.

The Isoindolinone Core: A Privileged Scaffold in Medicinal Chemistry

The isoindoline framework is recognized as a privileged scaffold due to its recurrence in a multitude of bioactive compounds and approved drugs.[4] Its derivatives have demonstrated a vast spectrum of pharmacological effects, including antitumor, anti-inflammatory, and anticonvulsant activities.[3]

Notable examples of drugs featuring the broader isoindoline or related phthalimide core include:

  • Thalidomide and its analogues (Lenalidomide, Pomalidomide): These immunomodulatory drugs (IMiDs), which contain an isoindoline-1,3-dione structure, are cornerstone treatments for multiple myeloma.[4]

  • Chlorthalidone: A diuretic used to treat hypertension and edema, featuring a 3-hydroxy-3-aryl-substituted isoindolinone core.[4]

  • Pagoclone and Pazinaclone: Anxiolytic agents that highlight the utility of the isoindolinone scaffold in developing central nervous system (CNS)-acting drugs.[5]

The established success of this scaffold significantly reduces the perceived risk in early-stage drug discovery and provides a strong rationale for the exploration of novel derivatives like this compound.

Significance of the 5-Carbaldehyde Moiety

The aldehyde functional group at the 5-position is of critical strategic importance for drug development professionals. It serves two primary roles:

  • A Versatile Synthetic Handle: The aldehyde is highly reactive and can be readily transformed into a wide array of other functional groups. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Key transformations include reductive amination to form amines, oxidation to carboxylic acids, and olefination reactions (e.g., Wittig reaction) to introduce new carbon-carbon bonds.

  • A Potential Pharmacophore: The aldehyde group, with its hydrogen bond accepting carbonyl oxygen and electrophilic carbon, can directly participate in binding interactions with target proteins, such as forming covalent bonds with cysteine or lysine residues, or engaging in crucial hydrogen bonding networks.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is essential for its synthesis, purification, and formulation. The following table summarizes the key computed and known properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [2]
CAS Number 1260664-94-5[1][2]
XLogP3 (Predicted) 0.6
Hydrogen Bond Donor Count 1 (from N-H)
Hydrogen Bond Acceptor Count 2 (from C=O x2)
Topological Polar Surface Area 46.2 Ų
Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. Based on the structure, the following spectral data are anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aldehyde Proton (-CHO): A singlet expected around δ 9.9-10.1 ppm.

    • Aromatic Protons: Three protons on the benzene ring, likely appearing as a doublet, a singlet (or narrow doublet), and another doublet in the δ 7.5-8.2 ppm region.

    • Methylene Protons (-CH₂-): A singlet corresponding to the two protons at the 1-position, expected around δ 4.4-4.6 ppm.

    • Amide Proton (-NH-): A broad singlet, typically in the δ 8.5-9.0 ppm range, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aldehyde Carbonyl: Expected around δ 190-195 ppm.

    • Amide Carbonyl: Expected around δ 168-172 ppm.

    • Aromatic Carbons: Six distinct signals in the δ 120-150 ppm range.

    • Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.

    • C-H Stretch (Aldehyde): Two characteristic peaks around 2820 cm⁻¹ and 2720 cm⁻¹.

    • C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹.

  • MS (Mass Spectrometry):

    • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 161.05.

Synthesis and Purification

The synthesis of isoindolinone derivatives can be achieved through various established methodologies.[6][7] A robust and scalable protocol for this compound can be adapted from the synthesis of the corresponding 5-carboxamide and 5-carboxylic acid derivatives, which often start from substituted benzoic acids.

Retrosynthetic Analysis and Proposed Pathway

The aldehyde can be envisioned as arising from the formylation of a suitable isoindolinone precursor or by constructing the isoindolinone ring onto an already functionalized benzene ring. A practical approach involves building the heterocyclic system first, followed by late-stage functionalization.

retrosynthesis target This compound intermediate1 5-Bromo-3-oxoisoindoline target->intermediate1 Formylation (e.g., Lithiation, DMF) intermediate2 Methyl 4-bromo-2-(bromomethyl)benzoate intermediate1->intermediate2 Cyclization (Ammonolysis) intermediate3 4-Bromo-2-methylbenzoic acid intermediate2->intermediate3 Benzylic Bromination (NBS, AIBN) starting_material 4-Methylbenzoic acid intermediate3->starting_material Ring Bromination (Br₂, Fe)

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This multi-step synthesis is designed for reliability and employs common laboratory reagents.

Step 1: Synthesis of 4-Bromo-2-methylbenzoic acid

  • To a stirred suspension of 2-methylbenzoic acid (1.0 equiv) and iron powder (0.1 equiv) in a suitable solvent like dichloromethane, add bromine (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates consumption of the starting material.

  • Quench the reaction carefully with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

  • Dissolve the 4-bromo-2-methylbenzoic acid (1.0 equiv) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equiv).

  • Heat the mixture to reflux (approx. 77 °C) under inert atmosphere and irradiate with a UV lamp for 4-6 hours.

  • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The resulting dibrominated species can be used directly or purified by column chromatography.

Step 3: Synthesis of 5-Bromoisoindolin-1-one

  • Dissolve the crude methyl 4-bromo-2-(bromomethyl)benzoate (1.0 equiv) in a mixture of THF and methanol (1:1).

  • Saturate the solution with anhydrous ammonia gas at 0 °C.

  • Transfer the mixture to a sealed pressure vessel and heat to 65 °C for 4-6 hours.

  • Cool the vessel, vent carefully, and concentrate the solvent.

  • Triturate the residue with water to precipitate the solid product. Filter, wash with water, and dry under vacuum to afford 5-bromoisoindolin-1-one.

Step 4: Synthesis of this compound

  • Dissolve 5-bromoisoindolin-1-one (1.0 equiv) in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour to facilitate lithium-halogen exchange.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

Purification and Characterization Workflow

A standardized workflow is crucial for ensuring the purity and identity of the final compound.

Caption: Standard workflow for purification and characterization.

Chemical Reactivity and Derivatization Potential

The aldehyde functionality is a gateway to a vast chemical space, enabling the synthesis of focused libraries for biological screening.

Caption: Key derivatization pathways from the 5-carbaldehyde group.

Applications in Drug Development and Medicinal Chemistry

The combination of the privileged isoindolinone core and the versatile aldehyde handle makes this compound a powerful platform for medicinal chemistry campaigns.

Role as a Key Building Block for Bioactive Molecules

The primary application is as an intermediate for more complex molecules. For instance, the synthesis of 3-oxoisoindoline-5-carboxamides, which have shown antioxidant activity, starts from the corresponding carboxylic acid. Our title compound provides an alternative and direct route to such amides via reductive amination followed by other modifications.

Potential as a Scaffold for Novel Inhibitors
  • Antitumor Agents: Isoindolinone derivatives have demonstrated cytotoxicity against various cancer cell lines, such as HepG2.[3] The aldehyde can be used to synthesize a library of Schiff bases or other derivatives to probe the SAR for improved potency and selectivity.

  • Enzyme Inhibitors: The isoindolinone core is found in inhibitors of enzymes like PARP-1 and carbonic anhydrase.[3][8] The aldehyde can be elaborated into structures that mimic substrates or bind to allosteric sites. For example, quinoline-carbaldehyde derivatives have been identified as inhibitors of leishmanial methionine aminopeptidase.[9]

  • CNS-Acting Agents: Given the precedent of isoindolinones acting on CNS targets, derivatives of this compound could be explored for activity as anxiolytics, anticonvulsants, or ligands for dopamine receptors.[5]

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a strategic starting point for innovation in drug discovery. Its synthesis is achievable through established chemical transformations, and its structure is ripe for exploration. The proven biological relevance of the isoindolinone scaffold provides a strong foundation of confidence for initiating research programs based on this molecule.

Future work should focus on the parallel synthesis of diverse libraries based on the derivatization pathways outlined in this guide. High-throughput screening of these libraries against a panel of disease-relevant targets (e.g., kinases, proteases, metabolic enzymes) is a logical next step. The insights gained from such studies will undoubtedly pave the way for the discovery of novel clinical candidates built upon this potent and versatile heterocyclic core.

References

The 3-Oxoisoindoline Core: A Technical Guide to its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-oxoisoindoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties impart a versatile reactivity profile, making it an attractive starting point for the synthesis of a diverse array of functionalized molecules. This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the 3-oxoisoindoline core, intended for researchers, scientists, and drug development professionals. We will delve into the key reactive sites of the molecule—the lactam nitrogen, the α-carbon, and the aromatic ring—and provide detailed mechanistic explanations and field-proven experimental protocols for their functionalization.

Introduction: The Significance of the 3-Oxoisoindoline Core

The 3-oxoisoindoline core, also known as isoindolin-1-one, is a bicyclic lactam consisting of a fused benzene ring and a γ-lactam ring. This structural unit is found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its prevalence in drug discovery underscores the importance of understanding its fundamental reactivity to enable the rational design and synthesis of novel therapeutic agents. The reactivity of the 3-oxoisoindoline core is primarily dictated by the interplay of the electron-withdrawing nature of the carbonyl group, the nucleophilicity of the lactam nitrogen, the acidity of the α-protons, and the aromaticity of the benzene ring.

Physicochemical Properties of the 3-Oxoisoindoline Core

A thorough understanding of the physicochemical properties of the 3-oxoisoindoline core is essential for designing synthetic routes and predicting its behavior in various chemical environments.

PropertyValueSource
Molecular Formula C₈H₇NO[2]
Molar Mass 133.15 g/mol [2]
Melting Point 149.0 to 153.0 °C[2]
Boiling Point 337 °C (lit.)[2]
Density 1.1475 g/cm³ (rough estimate)[2]
pKa (Strongest Acidic) 14.04 (Predicted)[3]
Appearance White to light yellow powder/crystal[4]
Solubility Soluble in organic solvents like ethanol, chloroform, and dimethylformamide; sparingly soluble in water.[5]

Synthesis of the 3-Oxoisoindoline Core

The 3-oxoisoindoline core can be synthesized through various methods, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction. A common and efficient approach involves the reductive cyclization of 2-cyanobenzaldehyde.

Synthesis from 2-Cyanobenzaldehyde

This method provides a straightforward route to the 3-oxoisoindoline core. The reaction proceeds via the reduction of the aldehyde and nitrile functionalities, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 2,3-dihydro-1H-isoindolin-1-one

Materials:

  • 2-Cyanobenzaldehyde

  • Reducing agent (e.g., Sodium borohydride, catalytic hydrogenation with Pd/C)

  • Appropriate solvent (e.g., Ethanol, Methanol, THF)

  • Acid or base for workup (e.g., HCl, NaOH)

Procedure (Illustrative example with catalytic hydrogenation):

  • In a suitable hydrogenation vessel, dissolve 2-cyanobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2,3-dihydro-1H-isoindolin-1-one as a crystalline solid.

Reactivity at the Lactam Nitrogen

The nitrogen atom of the lactam functionality in the 3-oxoisoindoline core is a key site for synthetic modification. Its nucleophilicity allows for N-alkylation and N-acylation reactions, providing a convenient handle for introducing a wide range of substituents. The acidity of the N-H proton (predicted pKa ≈ 14.04) facilitates its deprotonation under basic conditions to generate the corresponding anion, a potent nucleophile.[3]

N-Alkylation

N-alkylation of the 3-oxoisoindoline core is a common strategy to introduce alkyl, benzyl, or other carbon-based substituents. The reaction typically proceeds via an SN2 mechanism where the deprotonated lactam nitrogen attacks an alkyl halide or a similar electrophile.[6]

Mechanism of N-Alkylation:

N_Alkylation 3-Oxoisoindoline 3-Oxoisoindoline Lactam Anion Lactam Anion 3-Oxoisoindoline->Lactam Anion Base N-Alkyl-3-oxoisoindoline N-Alkyl-3-oxoisoindoline Lactam Anion->N-Alkyl-3-oxoisoindoline R-X

Caption: N-Alkylation of the 3-oxoisoindoline core.

Representative Protocol: N-Benzylation of 2,3-dihydro-1H-isoindolin-1-one

Materials:

  • 2,3-dihydro-1H-isoindolin-1-one

  • Benzyl bromide

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,3-dihydro-1H-isoindolin-1-one (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-2,3-dihydro-1H-isoindolin-1-one.

N-Acylation

N-acylation introduces a carbonyl group onto the lactam nitrogen, forming an imide functionality. This transformation is typically achieved using acyl chlorides or anhydrides in the presence of a base.[7][8]

Mechanism of N-Acylation:

N_Acylation 3-Oxoisoindoline 3-Oxoisoindoline Lactam Anion Lactam Anion 3-Oxoisoindoline->Lactam Anion Base N-Acyl-3-oxoisoindoline N-Acyl-3-oxoisoindoline Lactam Anion->N-Acyl-3-oxoisoindoline R-COCl

Caption: N-Acylation of the 3-oxoisoindoline core.

Representative Protocol: N-Acetylation of 2,3-dihydro-1H-isoindolin-1-one

Materials:

  • 2,3-dihydro-1H-isoindolin-1-one

  • Acetyl chloride or Acetic anhydride

  • Base (e.g., Triethylamine (Et₃N), Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Dissolve 2,3-dihydro-1H-isoindolin-1-one (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford N-acetyl-2,3-dihydro-1H-isoindolin-1-one.

Reactivity at the α-Carbon

The methylene group (C-3) adjacent to the carbonyl in the 3-oxoisoindoline core possesses acidic protons due to the electron-withdrawing effect of the carbonyl group. Deprotonation of this position with a strong, non-nucleophilic base generates a nucleophilic enolate, which can then react with various electrophiles.

α-Alkylation

The α-alkylation of the 3-oxoisoindoline core allows for the introduction of alkyl groups at the C-3 position. This reaction is typically carried out by forming the enolate with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an alkyl halide.[9][10]

Mechanism of α-Alkylation:

Alpha_Alkylation 3-Oxoisoindoline 3-Oxoisoindoline Enolate Enolate 3-Oxoisoindoline->Enolate LDA, -78 °C 3-Alkyl-3-oxoisoindoline 3-Alkyl-3-oxoisoindoline Enolate->3-Alkyl-3-oxoisoindoline R-X

Caption: α-Alkylation of the 3-oxoisoindoline core.

Representative Protocol: α-Methylation of N-benzyl-2,3-dihydro-1H-isoindolin-1-one

Materials:

  • N-benzyl-2,3-dihydro-1H-isoindolin-1-one

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Prepare a solution of N-benzyl-2,3-dihydro-1H-isoindolin-1-one (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) to the cooled solution via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-3 hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield N-benzyl-3-methyl-2,3-dihydro-1H-isoindolin-1-one.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The benzene ring of the 3-oxoisoindoline core can undergo electrophilic aromatic substitution (EAS) reactions. The lactam moiety acts as a deactivating group due to the electron-withdrawing nature of the carbonyl, but it is an ortho, para-director. This directing effect is a result of the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring to stabilize the arenium ion intermediates formed during attack at the ortho and para positions.

Bromination

The bromination of the 3-oxoisoindoline core is expected to yield a mixture of ortho and para substituted products, with the exact ratio being influenced by steric factors.

Predicted Regioselectivity of Bromination:

Bromination 3-Oxoisoindoline 3-Oxoisoindoline {ortho-Bromo-3-oxoisoindoline | para-Bromo-3-oxoisoindoline} {ortho-Bromo-3-oxoisoindoline | para-Bromo-3-oxoisoindoline} 3-Oxoisoindoline->{ortho-Bromo-3-oxoisoindoline | para-Bromo-3-oxoisoindoline} Br₂, FeBr₃

Caption: Predicted products of bromination of 3-oxoisoindoline.

Friedel-Crafts Acylation

Friedel-Crafts acylation of the 3-oxoisoindoline core introduces an acyl group onto the aromatic ring. Due to the deactivating nature of the lactam, harsh reaction conditions, such as the use of a strong Lewis acid like aluminum chloride, are typically required. The acylation is expected to occur at the positions ortho and para to the nitrogen atom.[11][12][13][14][15]

Representative Protocol: Friedel-Crafts Acylation of 2,3-dihydro-1H-isoindolin-1-one

Materials:

  • 2,3-dihydro-1H-isoindolin-1-one

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂))

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in anhydrous DCM at 0 °C, add acetyl chloride (1.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 2,3-dihydro-1H-isoindolin-1-one (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the ortho and para isomers.

Conclusion

The 3-oxoisoindoline core is a versatile scaffold with multiple reactive sites that can be selectively functionalized. The lactam nitrogen can be readily alkylated and acylated, the α-carbon can be functionalized via enolate chemistry, and the aromatic ring can undergo electrophilic substitution. This rich reactivity profile, coupled with the biological significance of its derivatives, makes the 3-oxoisoindoline core a valuable building block in modern organic synthesis and drug discovery. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers seeking to explore the vast chemical space accessible from this privileged heterocyclic system.

References

  • Human Metabolome Database. (2021). Isoindolin-1-one (HMDB0253647). [Link]

  • ChemBK. (2024). 1H-isoindol-1-one, 2,3-dihydro-. [Link]

  • Sato, R., Nakayama, M., Yuzawa, Y., Goto, T., & Saito, M. (1985). SYNTHESIS OF 1,3-DIIMINOISOINDOLINES FROM 2-CYANOBENZALDEHYDE. REACTION OF N-(2-CYANOBENZYLIDENE)ANILINES WITH ELEMENTAL SULFUR IN LIQUID AMMONIA AND AMINES. Chemistry Letters, 14(12), 1887-1890. [Link]

  • Mousavi, M. S., Di Mola, A., & Massa, A. (2023). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. European Journal of Organic Chemistry. [Link]

  • Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Advanced Synthesis & Catalysis. [Link]

  • Sato, R., Nakayama, M., Yuzawa, Y., Goto, T., & Saito, M. (1985). SYNTHESIS OF 1,3-DIIMINOISOINDOLINES FROM 2-CYANOBENZALDEHYDE. REACTION OF N-(2-CYANOBENZYLIDENE)ANILINES WITH ELEMENTAL SULFUR IN LIQUID AMMONIA AND AMINES. Chemistry Letters, 14(12), 1887-1890. [Link]

  • Cheméo. (n.d.). 1H-Isoindole, 2,3-dihydro- (CAS 496-12-8). [Link]

  • Reyes-Ramírez, A., et al. (2007). Synthesis and Nootropic Activity of Some 2,3-Dihydro-1H-isoindol-1-one Derivatives Structurally Related with Piracetam. Archiv der Pharmazie, 340(1), 22-27. [Link]

  • ChemBK. (2024). 1H-Isoindol-1-one, 2,3-dihydro-2-methyl-. [Link]

  • PubChem. (n.d.). 1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy-. [Link]

  • Mousavi, M. S., Di Mola, A., & Massa, A. (2023). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. European Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

  • Shestakova, A. K., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7501. [Link]

  • Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]

  • Yao, M., et al. (2018). N-acylation of amides through internal nucleophilic catalysis. Organic & Biomolecular Chemistry, 16(33), 6035-6039. [Link]

  • Do, T. H., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC advances, 12(25), 15998-16005. [Link]

  • Saed, F. F., et al. (2025). Rational pathway for synthesis of 2,3-diarylisoindolin-1-one... ResearchGate. [Link]

  • PubChem. (n.d.). Phthalimidine. [Link]

  • Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two.... [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Gore, R. P., et al. (2011). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. (n.d.). Examples of relevant isoindolinone derivatives. [Link]

  • Mousavi, M. S., Di Mola, A., & Massa, A. (2023). Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. IRIS - UNISA. [Link]

  • Sadowska, K., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8415. [Link]

  • Li, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 1-7. [Link]

  • Mehta, A., et al. (2023). Regio- and Stereoselective Synthesis of Isoindolin-1-ones through BuLi-Mediated Iodoaminocyclization of 2-(1-Alkynyl)benzamides. The Journal of Organic Chemistry. [Link]

  • Reddit. (2023). Iterative alkylation of an ester with LDA. [Link]

  • Wuts, P. G. M., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(14), 3748-3751. [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. [Link]

  • Gribble, G. W., et al. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5606-5611. [Link]

  • Wang, T., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][16]naphthyrin-5(6H)-one. Tetrahedron letters, 53(48), 6567-6569. [Link]

  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]

  • Li, J., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(19), 6729. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Oxoisoindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-Oxoisoindoline-5-carbaldehyde, a key intermediate in pharmaceutical synthesis. In the absence of extensive publicly available empirical data, this document establishes a predicted solubility profile based on first principles of chemical structure and polarity. More critically, it offers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to facilitate its use in synthesis, formulation, and biological screening.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a fused aromatic ring system containing a lactam (a cyclic amide) and an aldehyde group. Its molecular structure (C₉H₇NO₂) suggests a largely planar and rigid framework. The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The aldehyde functionality serves as a versatile chemical handle for further synthetic modifications, such as reductive amination or oxidation to a carboxylic acid.

A thorough understanding of the solubility of this compound in common laboratory solvents is paramount for its effective application. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and the preparation of stock solutions for biological assays. Poor solubility can be a significant bottleneck in drug discovery and development, impacting everything from reaction yield to the accuracy of screening data.[1]

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The structure of this compound possesses both polar and non-polar characteristics.

  • Polar Features: The lactam group contains a polar amide bond with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The aldehyde group (C=O) is also polar and can act as a hydrogen bond acceptor. These features suggest potential solubility in polar solvents.

  • Non-Polar Features: The benzene ring is aromatic and non-polar, contributing to solubility in less polar organic solvents.

Based on this structural analysis, a qualitative solubility profile can be predicted:

Solvent ClassCommon ExamplesPredicted Solubility of this compoundRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)High These solvents can engage in strong dipole-dipole interactions with the polar lactam and aldehyde groups. DMSO and DMF are particularly effective at solvating a wide range of organic molecules.
Polar Protic Water, Methanol, EthanolLow to Moderate The molecule can form hydrogen bonds with protic solvents via its carbonyl oxygens and lactam nitrogen.[3] However, the non-polar aromatic ring may limit high solubility, especially in water. Solubility is expected to be higher in alcohols than in water.
Non-Polar Hexanes, Toluene, Dichloromethane (DCM)Low to Moderate The aromatic ring will have favorable interactions with aromatic solvents like toluene and chlorinated solvents like DCM. Solubility in aliphatic hydrocarbons like hexanes is expected to be very low due to the compound's significant polarity.

Experimental Determination of Solubility

To move beyond prediction, empirical determination is essential. Two key types of solubility are relevant in a research and development context: thermodynamic and kinetic solubility.[4] Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a higher-throughput assessment of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[5]

Thermodynamic (Equilibrium) Solubility Determination

This method, often referred to as the "shake-flask" method, measures the concentration of a compound in a saturated solution at equilibrium.[6] It is the gold standard for determining true solubility and is crucial for pre-formulation studies.[7]

  • Preparation:

    • Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[6]

    • Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can vary significantly between compounds and solvents, but a 24 to 48-hour period is a common starting point.[1][6] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[8]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear liquid phase). It is critical to avoid aspirating any solid particles.

    • Filter the sample through a 0.45 µm or smaller syringe filter to remove any remaining microscopic particles. This step is crucial to prevent overestimation of solubility.[7]

  • Quantification:

    • Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Calculation:

    • The determined concentration from the saturated solution is the thermodynamic solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification weigh Weigh excess solid compound add_solvent Add precise volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate settle Allow solid to settle agitate->settle filter Filter supernatant settle->filter analyze Analyze concentration via HPLC or LC-MS filter->analyze

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to identify compounds that might precipitate out of solution under assay conditions.[9] The method involves adding a small volume of a concentrated DMSO stock solution to an aqueous buffer and measuring the concentration of the compound that remains in solution after a short incubation period.[5]

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Dispense the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) into the wells of a microplate.

  • Compound Addition:

    • Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO). This rapid change in solvent environment can induce precipitation.

  • Incubation:

    • Seal the plate and shake at room temperature for a defined period, typically 1-2 hours.[1]

  • Detection of Precipitation/Quantification:

    • Method A (Nephelometry): Measure the turbidity (light scattering) of the solution using a nephelometer. An increase in light scattering compared to a control indicates precipitation. This method is high-throughput but indirect.

    • Method B (HPLC-based): Filter the samples through a filter plate to remove any precipitate.[1] Quantify the concentration of the compound in the filtrate using HPLC or LC-MS, as described in the thermodynamic protocol. This method is lower-throughput but provides a direct quantitative value.

  • Data Interpretation:

    • The kinetic solubility is the highest concentration at which no significant precipitation is observed (Nephelometry) or the measured concentration in the filtrate (HPLC-based).

G cluster_prep Preparation cluster_add Compound Addition cluster_incubate Incubation cluster_detect Detection stock Prepare 10 mM stock in DMSO add_stock Add DMSO stock to buffer (e.g., 1:100) stock->add_stock buffer Dispense aqueous buffer into microplate buffer->add_stock shake Shake at room temperature (1-2h) add_stock->shake detect Precipitation? shake->detect nephelometry Measure turbidity (Nephelometry) detect->nephelometry hplc Filter & Quantify (HPLC/LC-MS) detect->hplc

Caption: Kinetic Solubility Workflow.

Conclusion

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Equilibrium Solubility Assays Protocol. AxisPharm. [Link]

  • How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

  • Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Semantic Scholar. [Link]

  • Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. [Link]

  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health (NIH). [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

  • Solubility & Method for determination of solubility. Slideshare. [Link]

  • Physical Properties of Ketones and Aldehydes. OpenOChem Learn. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Physical Properties of Aldehydes and Ketones. eCampusOntario Pressbooks. [Link]

  • Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Aldehyde. Britannica. [Link]

  • Solubility and Ksp. General Chemistry - YouTube. [Link]

  • Physical Properties of Aldehydes and Ketones. BYJU'S. [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of 3-Oxoisoindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the electronic properties of 3-Oxoisoindoline-5-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for characterizing this molecule's electronic landscape. We will delve into both theoretical and experimental methodologies, emphasizing the rationale behind procedural choices to ensure a robust and self-validating scientific investigation.

Introduction: The Significance of this compound

The isoindolinone scaffold is a cornerstone in the development of various therapeutic agents, with derivatives exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and analgesic properties. The electronic properties of these molecules are intrinsically linked to their reactivity, molecular interactions, and ultimately, their efficacy as drug candidates or functional materials. This compound, with its constituent lactam and aldehyde functionalities, presents a unique electronic profile ripe for investigation. Understanding its frontier molecular orbitals (HOMO and LUMO), electrochemical behavior, and optical properties is paramount for unlocking its full potential.

Molecular Structure and Theoretical Framework

The foundational step in characterizing the electronic properties of this compound is to establish its ground-state molecular geometry and delve into its theoretical electronic structure.

In Silico Modeling and Geometry Optimization

A computational approach, primarily utilizing Density Functional Theory (DFT), is the most efficacious starting point. DFT offers a balance between computational cost and accuracy for molecules of this size.

Protocol for DFT-Based Geometry Optimization:

  • Software Selection: Employ a robust quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Initial Structure Construction: Build the 3D structure of this compound using a molecular editor like GaussView or Avogadro.

  • Method and Basis Set Selection:

    • Method: The B3LYP hybrid functional is a well-regarded choice for organic molecules, providing reliable geometric and electronic property predictions.

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the oxygen and nitrogen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonding.

  • Calculation Execution: Perform a geometry optimization calculation. This will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Rationale for Method Selection: The choice of B3LYP/6-311++G(d,p) is a well-established and validated level of theory for organic molecules, providing a reliable prediction of molecular geometry, which is the bedrock for all subsequent electronic property calculations.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

dot

FMO_Analysis cluster_ground_state Ground State cluster_properties Derived Electronic Properties HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity HOMO->Reactivity Electron Donation (Nucleophilicity) Stability Kinetic Stability HOMO->Stability HOMO-LUMO Gap (ΔE) Optical_Properties Optical Properties HOMO->Optical_Properties Electronic Transitions LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Electron Acceptance (Electrophilicity) LUMO->Stability HOMO-LUMO Gap (ΔE) LUMO->Optical_Properties Electronic Transitions

Caption: Relationship between Frontier Molecular Orbitals and key electronic properties.

Data Presentation: Predicted Electronic Properties

PropertyPredicted Value (eV)Significance
HOMO EnergyCalculated ValueElectron-donating ability
LUMO EnergyCalculated ValueElectron-accepting ability
HOMO-LUMO GapCalculated ValueChemical reactivity and stability
Ionization PotentialCalculated ValueEnergy required to remove an electron
Electron AffinityCalculated ValueEnergy released upon gaining an electron

Note: The "Calculated Value" would be populated from the output of the DFT calculations.

Experimental Characterization of Electronic Properties

Theoretical predictions must be validated through experimental investigation. A combination of electrochemical and spectroscopic techniques provides a comprehensive picture of the electronic landscape of this compound.

Electrochemical Analysis via Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for probing the redox behavior of a molecule, providing experimental values for the HOMO and LUMO energy levels.

dot

CV_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Solution Analyte in Electrolyte Solution Potential_Sweep Linear Potential Sweep Solution->Potential_Sweep Electrodes Working, Reference, and Counter Electrodes Electrodes->Potential_Sweep Current_Response Measure Current Response Potential_Sweep->Current_Response Voltammogram Plot Current vs. Potential (Cyclic Voltammogram) Current_Response->Voltammogram Redox_Potentials Determine Oxidation and Reduction Potentials Voltammogram->Redox_Potentials HOMO_LUMO Calculate HOMO and LUMO Energy Levels Redox_Potentials->HOMO_LUMO

Caption: Workflow for Cyclic Voltammetry analysis.

Detailed Protocol for Cyclic Voltammetry:

  • Sample Preparation:

    • Dissolve a known concentration (typically 1-5 mM) of this compound in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

    • The choice of aprotic solvent is critical to avoid protonation/deprotonation events that could complicate the voltammogram.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Internal Reference: Add a small amount of an internal reference standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc+). This is a self-validating step, allowing for accurate potential referencing.

  • Data Acquisition:

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

    • Perform the cyclic voltammetry scan over a potential range that encompasses the expected oxidation and reduction events of the molecule.

  • Data Analysis:

    • Identify the oxidation and reduction peak potentials from the resulting cyclic voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing against the Fc/Fc+ couple:

      • E_HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

      • E_LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

Causality in Protocol Design: The use of a three-electrode system separates the current-passing and potential-measuring functions, ensuring accurate potential control. Deoxygenation is crucial as oxygen is electroactive and its reduction can obscure the analyte's signals. The internal ferrocene standard provides a reliable and universally accepted reference point, making the results comparable across different studies and laboratories.

Spectroscopic Analysis: UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, allowing for the experimental determination of the optical band gap.

Protocol for UV-Visible Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, or cyclohexane). The choice of solvent can influence the absorption spectrum, so it is advisable to test in a range of polar and non-polar solvents.

  • Measurement: Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. A solvent-only baseline should be recorded and subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λ_max).

    • Determine the onset of the absorption edge (λ_onset).

    • Calculate the optical band gap (E_g) using the following equation:

      • E_g (eV) = 1240 / λ_onset (nm)

Interpreting the Data: The optical band gap obtained from UV-Vis spectroscopy should be in good agreement with the HOMO-LUMO gap determined from both DFT calculations and cyclic voltammetry. Discrepancies can provide insights into excitonic effects and the influence of the solvent environment.

Synthesis and Conclusion

The synthesis of this compound can be achieved through various established synthetic routes, often involving the formylation of a suitable 3-oxoisoindoline precursor. A common method involves the use of Raney nickel in formic acid to convert a corresponding nitrile or ester to the aldehyde.[1]

References

  • AbacipharmTech. This compound. Available from: [Link][2]

  • Kumar, C. K., Kumar, H. V., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390. Available from: [Link][1]

  • Tan, A., & Kose, M. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 173-182. Available from: [Link][3][4]

  • Aristov, N., & Habekost, A. (2015). Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes. World Journal of Chemical Education, 3(5), 115-119. Available from: [Link][5]

  • Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3. YouTube. Available from: [Link][6]

  • Chemical Science Teaching. (2023). How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian?. YouTube. Available from: [Link][7]

  • Shimadzu. (2017). UV-VIS Spectroscopic Analysis of Crude Palm Oil and Palm Oil Products with ISO and MPOB Test Methods. Available from: [Link][8]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Carboxamide Derivatives from 3-Oxoisoindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-oxoisoindoline scaffold is a privileged pharmacophore, forming the core of numerous biologically active molecules, including potent inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes critical in DNA repair and a key target in oncology. The derivatization of this core structure, particularly at the 5-position with a carboxamide functionality, has proven to be a highly effective strategy in the development of novel therapeutics. This application note provides detailed synthetic protocols for the preparation of 3-oxoisoindoline-5-carboxamide derivatives, starting from the readily accessible building block, 3-Oxoisoindoline-5-carbaldehyde.

This guide is intended for researchers, medicinal chemists, and professionals in drug development. We will explore two robust synthetic strategies: a reliable two-step sequence involving an initial oxidation followed by amide coupling, and a more streamlined one-pot oxidative amidation. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this document, ensuring scientific integrity and practical utility.

Strategic Approaches to Carboxamide Synthesis

The conversion of an aldehyde to a carboxamide can be approached in two primary ways, each with its own merits. The choice of strategy will often depend on the specific amine to be coupled, the desired scale of the reaction, and the available reagents.

  • Two-Step Synthesis: Oxidation and Subsequent Amide Coupling: This classical and highly reliable approach first involves the oxidation of the aldehyde to the corresponding carboxylic acid. This intermediate is then coupled with the desired amine using standard peptide coupling reagents. This method offers high yields and is compatible with a wide range of amines.

  • One-Pot Oxidative Amidation: This more direct route combines the oxidation and amidation steps into a single reaction vessel, avoiding the isolation of the carboxylic acid intermediate. This approach is more atom-economical and can be more efficient for certain substrates.

The following sections will provide detailed mechanistic insights and step-by-step protocols for both synthetic pathways.

Mechanistic Insights

A clear understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic procedures.

Two-Step Synthesis Pathway

The two-step synthesis involves two distinct and well-characterized reactions: the Pinnick oxidation and a carbodiimide-mediated amide coupling.

Diagram 1: Two-Step Synthesis of 3-Oxoisoindoline-5-carboxamides

G A This compound B Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) A->B C 3-Oxoisoindoline-5-carboxylic Acid B->C D Amide Coupling (Amine, EDC, HOBt) C->D E 3-Oxoisoindoline-5-carboxamide Derivative D->E

Caption: Workflow for the two-step synthesis.

The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids.[1][2] The active oxidant is chlorous acid (HClO₂), which is generated in situ from sodium chlorite (NaClO₂) under weakly acidic conditions. A scavenger, such as 2-methyl-2-butene, is typically added to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to side reactions.[3]

The subsequent amide coupling is often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).[4][5] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine to furnish the desired amide.[6]

One-Pot Oxidative Amidation Pathway

The one-pot oxidative amidation of an aldehyde with an amine offers a more direct synthetic route.[7][8] While several methods exist, a common approach involves the in-situ formation of a hemiaminal intermediate by the reaction of the aldehyde and the amine. This intermediate is then oxidized to the corresponding amide. Various oxidizing agents can be employed, often in the presence of a catalyst.

Diagram 2: One-Pot Oxidative Amidation

G cluster_0 One-Pot Reaction Vessel A This compound C Hemiaminal Intermediate A->C B Primary Amine (R-NH2) B->C D Oxidant (e.g., TBHP, NCS) C->D E 3-Oxoisoindoline-5-carboxamide Derivative D->E

Caption: Conceptual workflow for one-pot oxidative amidation.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) source.

Protocol 1: Two-Step Synthesis of N-Benzyl-3-oxoisoindoline-5-carboxamide

Step 1a: Pinnick Oxidation of this compound

This protocol is adapted from established Pinnick oxidation procedures.[2][9]

Reagent/SolventMolecular WeightAmountMoles (mmol)Equivalents
This compound161.16 g/mol 1.00 g6.211.0
tert-Butanol-20 mL--
Water-20 mL--
2-Methyl-2-butene70.13 g/mol 4.35 g (6.2 mL)62.110.0
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.98 g/mol 7.45 g62.110.0
Sodium Chlorite (NaClO₂)90.44 g/mol 5.62 g62.110.0

Procedure:

  • To a stirred solution of this compound (1.00 g, 6.21 mmol) in a mixture of tert-butanol (20 mL) and water (20 mL) in a 100 mL round-bottom flask, add 2-methyl-2-butene (4.35 g, 62.1 mmol).

  • To this mixture, add sodium dihydrogen phosphate (7.45 g, 62.1 mmol) followed by the portion-wise addition of sodium chlorite (5.62 g, 62.1 mmol) at room temperature. Caution: Sodium chlorite is a strong oxidizing agent.

  • Stir the resulting suspension vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 hexanes:ethyl acetate).

  • Upon completion, dilute the reaction mixture with water (50 mL) and adjust the pH to ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-oxoisoindoline-5-carboxylic acid as a solid, which can be used in the next step without further purification.

Step 1b: EDC/HOBt Coupling of 3-Oxoisoindoline-5-carboxylic Acid with Benzylamine

This protocol is based on standard EDC/HOBt coupling methodologies.[4][5]

Reagent/SolventMolecular WeightAmountMoles (mmol)Equivalents
3-Oxoisoindoline-5-carboxylic Acid177.16 g/mol 1.00 g5.641.0
Benzylamine107.15 g/mol 0.66 g (0.68 mL)6.211.1
EDC·HCl191.70 g/mol 1.20 g6.211.1
HOBt135.12 g/mol 0.84 g6.211.1
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 1.46 g (1.96 mL)11.32.0
Dichloromethane (DCM)-25 mL--

Procedure:

  • Suspend 3-oxoisoindoline-5-carboxylic acid (1.00 g, 5.64 mmol) in dichloromethane (25 mL) in a 100 mL round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • To the stirred suspension, add HOBt (0.84 g, 6.21 mmol), EDC·HCl (1.20 g, 6.21 mmol), and DIPEA (1.46 g, 11.3 mmol).

  • Stir the mixture at 0 °C for 15 minutes, during which the suspension should become a clear solution.

  • Add benzylamine (0.66 g, 6.21 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (25 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes:ethyl acetate) to yield N-benzyl-3-oxoisoindoline-5-carboxamide.

Protocol 2: One-Pot Oxidative Amidation of this compound with Aniline

This protocol is a representative procedure based on established methods for the oxidative amidation of aromatic aldehydes.[7][10]

Reagent/SolventMolecular WeightAmountMoles (mmol)Equivalents
This compound161.16 g/mol 0.50 g3.101.0
Aniline93.13 g/mol 0.32 g (0.31 mL)3.411.1
Copper(I) Iodide (CuI)190.45 g/mol 0.03 g0.1550.05
tert-Butyl Hydroperoxide (TBHP, 70% in water)90.12 g/mol 0.80 g (0.89 mL)6.212.0
Acetonitrile-15 mL--

Procedure:

  • To a 50 mL round-bottom flask, add this compound (0.50 g, 3.10 mmol), aniline (0.32 g, 3.41 mmol), copper(I) iodide (0.03 g, 0.155 mmol), and acetonitrile (15 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl hydroperoxide (70% in water, 0.80 g, 6.21 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-phenyl-3-oxoisoindoline-5-carboxamide.

Characterization of Products

The successful synthesis of the desired 3-oxoisoindoline-5-carboxamide derivatives should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the product and the presence of the newly formed amide bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the synthesis of 3-oxoisoindoline-5-carboxamide derivatives from this compound. The two-step approach offers high yields and broad substrate scope, making it a reliable choice for the synthesis of a diverse library of compounds. The one-pot oxidative amidation presents a more streamlined and atom-economical alternative. The choice of synthetic route will depend on the specific requirements of the research project. These methodologies are anticipated to be valuable tools for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 3-oxoisoindoline scaffold.

References

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 3-Oxoisoindoline-5-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, field-proven protocol for the synthesis of 3-oxoisoindoline-5-carboxamides, a core scaffold in modern medicinal chemistry. Esteemed for their role as potent poly(ADP-ribose) polymerase (PARP) inhibitors, this class of molecules is central to the development of targeted cancer therapies, exemplified by the drug Niraparib. This document offers an in-depth exploration of a reliable synthetic route, complete with mechanistic insights, step-by-step experimental procedures, and expert commentary on critical parameters. The protocols described herein are designed to be self-validating, ensuring reproducibility and high-quality outcomes for researchers in drug discovery and development.

Introduction: The Significance of the 3-Oxoisoindoline Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Within this family, 3-oxoisoindoline-5-carboxamides have emerged as a particularly important pharmacophore, most notably for their potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes.[2][3] PARP inhibitors represent a breakthrough in targeted cancer therapy, especially for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. By inhibiting PARP-mediated DNA repair, these drugs induce synthetic lethality in cancer cells, leading to their selective destruction.[4] The 3-oxoisoindoline-4-carboxamide core structure has been shown to orient itself optimally for binding to the PARP surface, often stabilized by an intramolecular hydrogen bond.[2]

This guide provides a comprehensive protocol for the synthesis of the key intermediate, 3-oxoisoindoline-5-carboxylic acid, and its subsequent conversion to a diverse range of 3-oxoisoindoline-5-carboxamides. The presented methodology is robust, scalable, and amenable to the generation of libraries for structure-activity relationship (SAR) studies.

Reaction Scheme and Mechanism

The synthesis of 3-oxoisoindoline-5-carboxamides can be efficiently achieved through a multi-step sequence starting from readily available 2-methylbenzoic acid. The overall synthetic strategy is outlined below:

Synthetic Pathway A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic Acid A->B  Br₂, Fe   C 5-Cyano-2-methylbenzoic Acid B->C  Pd₂(dba)₃, dppf, Zn(CN)₂   D 5-Cyano-2-(bromomethyl)benzoic Acid C->D  NBS, AIBN   E 3-Oxoisoindoline-5-carbonitrile D->E  NH₄OH   F 3-Oxoisoindoline-5-carboxylic Acid E->F  Acid/Base Hydrolysis   G 3-Oxoisoindoline-5-carboxamides F->G  R-NH₂, EDC, HOBt  

Figure 1: Overall synthetic scheme for 3-oxoisoindoline-5-carboxamides.

Mechanistic Insights
  • Electrophilic Aromatic Bromination: The synthesis commences with the regioselective bromination of 2-methylbenzoic acid. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The reaction with bromine and a Lewis acid catalyst, such as iron filings, proceeds via an electrophilic aromatic substitution mechanism. The iron reacts with bromine to form iron(III) bromide (FeBr₃), which polarizes the Br-Br bond, creating a potent electrophile that is directed to the position para to the activating methyl group and meta to the deactivating carboxylic acid group.

  • Palladium-Catalyzed Cyanation: The conversion of the aryl bromide to an aryl nitrile is achieved through a palladium-catalyzed cross-coupling reaction. This transformation, often referred to as a cyanation reaction, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., zinc cyanide) and reductive elimination to yield the desired nitrile.[5]

  • Free Radical Bromination: The benzylic position of the methyl group is then brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a free-radical chain mechanism, selectively functionalizing the carbon adjacent to the aromatic ring.

  • Intramolecular Cyclization: Treatment of the benzylic bromide with ammonia or an ammonia equivalent leads to an intramolecular nucleophilic substitution, forming the 3-oxoisoindoline ring system.

  • Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid under either acidic or basic conditions. The mechanism involves the initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[6][7]

  • Amide Coupling: The final step is the coupling of the 3-oxoisoindoline-5-carboxylic acid with a variety of primary or secondary amines to generate the target carboxamides. This is efficiently accomplished using a peptide coupling reagent system, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated HOBt ester, which is less prone to side reactions and readily undergoes nucleophilic attack by the amine to form the stable amide bond.[8][9]

Amide Coupling Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Activated Ester cluster_2 Amide Bond Formation CarboxylicAcid R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Activated Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide R-CONH-R' Amide HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ Amine

Figure 2: Simplified mechanism of EDC/HOBt mediated amide coupling.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified.

Reagent/SolventGradeSupplier
2-Methylbenzoic Acid≥98%Sigma-Aldrich
Bromine≥99.5%Sigma-Aldrich
Iron FilingsFisher Scientific
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Strem Chemicals
1,1'-Bis(diphenylphosphino)ferrocene (dppf)Strem Chemicals
Zinc Cyanide (Zn(CN)₂)≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%Sigma-Aldrich
Azobisisobutyronitrile (AIBN)Sigma-Aldrich
Ammonium Hydroxide (NH₄OH)28-30% solutionFisher Scientific
Hydrochloric Acid (HCl)ConcentratedFisher Scientific
Sodium Hydroxide (NaOH)Fisher Scientific
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Oakwood Chemical
1-Hydroxybenzotriazole (HOBt)Oakwood Chemical
Triethylamine (TEA)≥99%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousAcros Organics
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Ethyl Acetate (EtOAc)Fisher Scientific
HexanesFisher Scientific
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzoic acid (1.0 eq).

  • Carefully add bromine (1.1 eq) and a catalytic amount of iron filings (0.05 eq).

  • Stir the mixture at room temperature overnight.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 5-bromo-2-methylbenzoic acid as a white solid.

Step 2: Synthesis of 5-Cyano-2-methylbenzoic Acid
  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromo-2-methylbenzoic acid (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

  • Add anhydrous DMF and degas the mixture with a stream of nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 5-cyano-2-methylbenzoic acid.

Step 3: Synthesis of 3-Oxoisoindoline-5-carboxylic Acid

This step involves a three-reaction one-pot procedure: benzylic bromination, cyclization, and hydrolysis.

  • Benzylic Bromination: Dissolve 5-cyano-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile. Add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cyclization: After cooling the reaction mixture, add ammonium hydroxide solution and stir at room temperature for 1-2 hours. This will effect the cyclization to 3-oxoisoindoline-5-carbonitrile.

  • Hydrolysis: Acidify the reaction mixture with concentrated HCl and reflux for 4-6 hours to hydrolyze the nitrile to the carboxylic acid.

  • Cool the reaction mixture, and the product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-oxoisoindoline-5-carboxylic acid.

Step 4: General Protocol for the Synthesis of 3-Oxoisoindoline-5-carboxamides
  • To a solution of 3-oxoisoindoline-5-carboxylic acid (1.0 eq) in anhydrous DCM or DMF at 0 °C, add HOBt (1.1 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the desired amine (1.2 eq) and triethylamine (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired 3-oxoisoindoline-5-carboxamide.

Troubleshooting and Expert Insights

  • Regioselectivity in Bromination: The bromination of 2-methylbenzoic acid can sometimes yield a mixture of isomers. Careful control of reaction temperature and the use of a non-polar solvent can enhance the selectivity for the desired 5-bromo isomer. Purification by recrystallization is often necessary.

  • Palladium Catalyst Deactivation: In the cyanation step, the palladium catalyst can be sensitive to impurities. Ensuring anhydrous and oxygen-free conditions is crucial for high yields. The use of a robust ligand like dppf helps to stabilize the catalyst.

  • Incomplete Nitrile Hydrolysis: The hydrolysis of the nitrile can be sluggish. If the reaction stalls, extending the reflux time or using harsher conditions (e.g., a higher concentration of acid or base) may be necessary. Monitoring by TLC is essential to determine the endpoint.

  • Amide Coupling Side Reactions: In the final amide coupling step, racemization can be a concern if chiral amines are used. Performing the reaction at low temperatures and using HOBt can help to suppress this side reaction. The urea byproduct from EDC is water-soluble and can be removed during the aqueous workup.

Data Summary

StepStarting MaterialProductReagentsTypical Yield
12-Methylbenzoic Acid5-Bromo-2-methylbenzoic AcidBr₂, Fe70-85%
25-Bromo-2-methylbenzoic Acid5-Cyano-2-methylbenzoic AcidPd₂(dba)₃, dppf, Zn(CN)₂60-75%
35-Cyano-2-methylbenzoic Acid3-Oxoisoindoline-5-carboxylic AcidNBS, AIBN; NH₄OH; HCl50-65% (over 3 steps)
43-Oxoisoindoline-5-carboxylic Acid3-Oxoisoindoline-5-carboxamidesAmine, EDC, HOBt, TEA75-95%

References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Chavan, S. P., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2010, 51(43), 5763-5766. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 2021, 57(96), 12971-12974. [Link]

  • Fleming, F. F., et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 2013, 52(42), 11161-11164. [Link]

  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Penning, T. D., et al. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1151-1155. [Link]

  • Kumar, C. K., et al. 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2011, 3(10), 952-958. [Link]

  • BYJU'S. Nitrile to Carboxylic Acid. [Link]

  • Al-Zoubi, R. M., et al. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 2022, 7(30), 26496-26503. [Link]

  • Request PDF. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. [Link]

  • ResearchGate. Synthesis of 3‐oxoisoindoline‐1‐carboxamides 16. [Link]

  • National Institutes of Health. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • National Institutes of Health. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • YouTube. Bromination Mechanism. [Link]

  • National Institutes of Health. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • ResearchGate. Synthesis of 2-Benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one Derivatives in Water under Catalyst-Free Conditions. [Link]

  • ResearchGate. (PDF) Preparation of 3-Substituted Isoindolin-1-one, Cinnoline , and 1,2,4-[ e ]-Benzotriazine Derivatives. [Link]

  • National Institutes of Health. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities. [Link]

  • Brainly.com. [FREE] Provide the equation for the bromination of 4-methyl benzoic acid to give 4-bromomethyl benzoic acid.. [Link]

  • ResearchGate. (PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. [Link]

  • MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. [Link]

Sources

Application Notes & Protocols: 3-Oxoisoindoline-5-carbaldehyde as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Oxoisoindoline-5-carbaldehyde as a pivotal building block in modern heterocyclic synthesis. The isoindolinone core is a privileged structure found in numerous pharmaceutical agents, and the presence of a reactive carbaldehyde function at the 5-position offers a unique synthetic handle for constructing complex, polycyclic systems with high therapeutic potential.[1][2] This guide details the synthesis of the title compound and provides field-proven protocols for its elaboration into advanced heterocyclic frameworks, with a special focus on the Pictet-Spengler reaction.

Introduction: The Strategic Value of this compound

The 3-oxoisoindoline (or phthalimidine) moiety is a cornerstone in medicinal chemistry, forming the structural basis for drugs with diverse biological activities, including anti-inflammatory, anti-angiogenic, and anti-neoplastic properties.[1] The strategic value of this compound ( 1 ) lies in its bifunctional nature. It combines the stable, planar isoindolinone ring system with a highly reactive aldehyde group. This aldehyde serves as an electrophilic gateway for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the annulation of new rings onto the core scaffold.

The lactam nitrogen of the isoindolinone core can also be functionalized, offering a secondary point for diversification. This combination allows for the rapid generation of molecular complexity and the exploration of novel chemical space, making compound 1 an invaluable precursor for creating libraries of potential drug candidates.

Molecular Structure and Properties:

  • Name: this compound

  • CAS Number: 1260664-94-5[3]

  • Molecular Formula: C₉H₇NO₂[3][4]

  • Molecular Weight: 161.16 g/mol [3][4]

Synthesis Protocol: this compound (1)

The synthesis of the title compound is a multi-step process that requires careful execution. The following protocol is adapted from established literature procedures and provides a reliable pathway starting from commercially available materials.

Synthetic Workflow Overview

The overall strategy involves the initial construction of a halogenated isoindolinone core, followed by conversion of the halogen to the desired carbaldehyde functionality.

G cluster_synthesis Synthesis of this compound 2-Methylbenzoic Acid 2-Methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 5-Bromo-2-methylbenzoic Acid 2-Methylbenzoic Acid->5-Bromo-2-methylbenzoic Acid  Br₂ / H₂SO₄ Methyl 5-bromo-2-(bromomethyl)benzoate Methyl 5-bromo-2-(bromomethyl)benzoate 5-Bromo-2-methylbenzoic Acid->Methyl 5-bromo-2-(bromomethyl)benzoate  1. SOCl₂/MeOH  2. NBS/AIBN 6-Bromoisoindolin-1-one 6-Bromoisoindolin-1-one Methyl 5-bromo-2-(bromomethyl)benzoate->6-Bromoisoindolin-1-one  NH₃ / THF/MeOH 3-Oxoisoindoline-5-carbonitrile 3-Oxoisoindoline-5-carbonitrile 6-Bromoisoindolin-1-one->3-Oxoisoindoline-5-carbonitrile  Zn(CN)₂ / Pd(PPh₃)₄  DMF, µW This compound (1) This compound (1) 3-Oxoisoindoline-5-carbonitrile->this compound (1)  Raney-Ni / HCOOH

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromoisoindolin-1-one This intermediate is typically prepared in a three-step sequence from 2-methylbenzoic acid involving bromination of the aromatic ring, esterification, radical bromination of the benzylic position, and finally, cyclization with ammonia.

Step 2: Cyanation to 3-Oxoisoindoline-5-carbonitrile

  • Rationale: This step converts the aryl bromide into a nitrile, which is a direct precursor to the aldehyde. A palladium-catalyzed cyanation is a robust and high-yielding method for this transformation.

  • Reagents & Equipment:

    • 6-Bromoisoindolin-1-one (1 equiv.)

    • Zinc Cyanide (Zn(CN)₂, 1.2 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

    • Zinc dust (0.5 equiv.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Microwave reactor vial, magnetic stirrer, argon atmosphere

  • Procedure:

    • To a microwave process vial, add 6-bromoisoindolin-1-one, Zn(CN)₂, zinc dust, and Pd(PPh₃)₄.

    • Evacuate the vial and backfill with argon three times.

    • Add anhydrous DMF via syringe.

    • Seal the vial and heat the mixture in a microwave reactor to 145°C for 20 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the organic phase under reduced pressure and purify the residue by silica gel chromatography to yield 3-oxoisoindoline-5-carbonitrile.

Step 3: Reduction to this compound (1)

  • Rationale: The final step involves the selective reduction of the nitrile to an aldehyde. Using Raney-Nickel in formic acid is an effective method that avoids over-reduction to the alcohol or amine.

  • Reagents & Equipment:

    • 3-Oxoisoindoline-5-carbonitrile (1 equiv.)

    • Raney-Nickel (15% w/w)

    • Formic Acid (concentrated)

    • Round-bottom flask, magnetic stirrer, heating mantle

  • Procedure:

    • Dissolve 3-oxoisoindoline-5-carbonitrile in formic acid in a round-bottom flask.

    • Carefully add the Raney-Nickel slurry to the stirred solution.

    • Heat the reaction mixture to 65°C for 2 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and dilute with water.

    • Filter the mixture through celite to remove the catalyst, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash the organic layer with water and brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure and purify via flash chromatography (Hexane/EtOAc) to afford the final product, this compound ( 1 ), typically as a solid.

Application in Heterocyclic Synthesis: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that constructs tetrahydroisoquinoline or tetrahydro-β-carboline ring systems.[5][6] It proceeds via the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic aromatic substitution.[7][8] Compound 1 is an ideal aldehyde component for this reaction, leading to novel fused heterocyclic systems.

General Mechanism

G A β-Arylethylamine + Aldehyde (1) B Schiff Base A->B  -H₂O C Iminium Ion (Electrophile) B->C  H⁺ D Spirocyclic Intermediate C->D  Intramolecular  Electrophilic Attack E Rearomatization D->E  Proton Transfer F Fused Heterocyclic Product E->F  -H⁺

Caption: Mechanism of the Pictet-Spengler Reaction.

Protocol: Synthesis of a 3-Oxoisoindoline-Fused β-Carboline

This protocol describes the reaction of 1 with tryptamine to synthesize a novel tetracyclic scaffold with potential applications in medicinal chemistry.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierPurpose
This compound (1 )>98%SynthesizedAldehyde component
Tryptamine>98%CommercialAmine component
Trifluoroacetic Acid (TFA)Reagent GradeCommercialAcid Catalyst
Dichloromethane (DCM), AnhydrousAnhydrousCommercialSolvent
Sodium Bicarbonate (NaHCO₃), saturated solutionACS GradeCommercialNeutralization
Magnesium Sulfate (MgSO₄), anhydrousACS GradeCommercialDrying Agent
Silica Gel230-400 meshCommercialChromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 ) (1.0 equiv.) and tryptamine (1.05 equiv.) in anhydrous DCM (approx. 0.1 M concentration).

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) (1.1 equiv.) dropwise.

    • Causality Note: The acid catalyst is crucial for protonating the intermediate Schiff base, forming the highly electrophilic iminium ion necessary for the ring-closing cyclization.[5][7]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. The formation of a new, more polar spot and consumption of the starting materials indicates reaction completion.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH ~8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to isolate the desired fused β-carboline product.

Other Potential Synthetic Applications

The versatility of the aldehyde functionality in compound 1 opens avenues for numerous other heterocyclic syntheses.

  • Ullmann-Type Reactions: The lactam N-H bond can be subjected to copper- or palladium-catalyzed N-arylation (Ullmann condensation) to introduce further aromatic diversity.[9][10][11][12] This reaction is typically performed prior to transformations involving the aldehyde.

  • Sonogashira Coupling: Conversion of the precursor 6-bromoisoindolin-1-one to an alkyne via Sonogashira coupling, followed by cyclization reactions, can lead to novel fused systems.[13][14][15]

  • Multi-Component Reactions (MCRs): Compound 1 can serve as the aldehyde component in reactions like the Ugi or Passerini reactions, allowing for the rapid assembly of complex, peptide-like structures incorporating the isoindolinone core.[16]

  • Condensation Chemistry: Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) would yield an electron-deficient alkene, a versatile intermediate for Michael additions and subsequent cyclizations to form pyridone or dihydropyridine derivatives.

Conclusion

This compound is a high-value, versatile building block for constructing diverse and complex heterocyclic systems. Its straightforward, albeit multi-step, synthesis provides access to a scaffold primed for elaboration. The protocols and applications detailed herein, particularly the robust Pictet-Spengler reaction, demonstrate its utility for generating novel molecular architectures relevant to drug discovery and medicinal chemistry. Researchers are encouraged to explore the rich reactivity of this compound to unlock new families of potentially bioactive molecules.

References

  • Journal of Pharmaceutical Science and Technology, 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies.
  • Wikipedia, Pictet–Spengler reaction. Available at: [Link]

  • BYJU'S, Ullmann Reaction. Available at: [Link]

  • Cambridge University Press, Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]

  • Appretech Scientific Limited, this compound. Available at: [Link]

  • AbacipharmTech, this compound. Available at: [Link]

  • Organic Chemistry Portal, Ullmann Reaction. Available at: [Link]

  • Wikipedia, Ullmann reaction. Available at: [Link]

  • Name-Reaction.com, Pictet-Spengler reaction. Available at: [Link]

  • Wiley Online Library, The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Available at: [Link]

  • National Center for Biotechnology Information (PMC), RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]

  • National Center for Biotechnology Information (PMC), The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Available at: [Link]

  • Slideshare, Ullmann reaction. Available at: [Link]

  • Chemistry LibreTexts, Sonogashira Coupling. Available at: [Link]

  • Wikipedia, Sonogashira coupling. Available at: [Link]

  • ResearchGate, Synthesis of 3‐oxoisoindoline‐1‐carboxamides. Available at: [Link]

  • MDPI, Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • MDPI, Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]

  • Preprints.org, Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]

Sources

Synthetic Routes to 3-Oxoisoindoline-5-carbaldehyde Derivatives: An Application Note for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-oxoisoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and clinical drugs.[1][2][3] The 5-carbaldehyde derivative, in particular, serves as a versatile synthetic intermediate, enabling a wide range of chemical transformations for the generation of diverse compound libraries. This application note provides a detailed overview of established and innovative synthetic strategies for the preparation of 3-oxoisoindoline-5-carbaldehyde and its derivatives. We will delve into the mechanistic underpinnings of key reactions, offer field-proven protocols, and present a comparative analysis of the primary synthetic routes to empower researchers in drug discovery and development.

Introduction: The Significance of the this compound Moiety

The isoindolinone core is a recurring motif in a variety of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anti-inflammatory, antiviral, and anticancer properties.[1][4] The introduction of a formyl group at the C-5 position of the 3-oxoisoindoline ring provides a crucial chemical handle for further molecular elaboration. This aldehyde functionality can readily participate in a myriad of chemical reactions, including but not limited to, reductive amination, Wittig reactions, aldol condensations, and oxidation to the corresponding carboxylic acid. This versatility makes this compound a highly valuable building block for the synthesis of complex molecules in drug discovery programs.

Primary Synthetic Strategies

Several distinct synthetic approaches have been successfully employed to access this compound derivatives. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns on the isoindolinone core, and scalability of the reaction. The most prominent strategies are:

  • Route A: Oxidation of 5-Methyl-3-oxoisoindoline Precursors.

  • Route B: Formylation of a Pre-formed 3-Oxoisoindoline Ring.

  • Route C: Cyclization Strategies from Acyclic Precursors.

The following sections will provide a detailed examination of each of these routes, including mechanistic insights and step-by-step protocols.

Route A: Oxidation of 5-Methyl-3-oxoisoindoline

The direct oxidation of the methyl group of a 5-methyl-3-oxoisoindoline is an intuitive and frequently utilized strategy. The benzylic position of the methyl group is activated by the aromatic ring, making it susceptible to oxidation by various reagents.

Mechanistic Considerations

The selective oxidation of a methylarene to an aldehyde can be challenging due to the potential for over-oxidation to the carboxylic acid.[5][6] The choice of oxidant and reaction conditions is therefore critical to achieving a high yield of the desired aldehyde. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation, often referred to as the Riley oxidation.[7][8][9] The mechanism involves an ene reaction followed by a[5][7]-sigmatropic rearrangement.

Experimental Protocol: Selenium Dioxide Oxidation

This protocol describes the oxidation of 2-substituted-5-methylisoindolin-1-one to the corresponding 5-carbaldehyde derivative using selenium dioxide.

Materials:

  • 2-Substituted-5-methylisoindolin-1-one (1.0 equiv)

  • Selenium Dioxide (SeO₂) (1.1 - 1.5 equiv)

  • Dioxane or other suitable high-boiling solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-substituted-5-methylisoindolin-1-one and dioxane.

  • Under an inert atmosphere, add selenium dioxide to the stirred suspension.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the black selenium byproduct. Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

Table 1: Comparison of Oxidation Methods

OxidantTypical ConditionsAdvantagesDisadvantages
Selenium Dioxide (SeO₂)Dioxane, refluxGood yields for many substrates, well-established.[7][10][11]Toxicity of selenium compounds, stoichiometric amounts required.
Ceric Ammonium Nitrate (CAN)Acetonitrile/Water, RTMild conditions, readily available.Can lead to over-oxidation, substrate-dependent.
Electrochemical OxidationMediated or direct electrolysisAvoids stoichiometric chemical oxidants, high selectivity.[5][12][13]Requires specialized equipment, optimization of conditions can be complex.
Workflow Diagram: Oxidation Route

G Start 5-Methyl-3-oxoisoindoline Oxidation Oxidation (e.g., SeO₂, Dioxane, Reflux) Start->Oxidation Reagent Workup Work-up (Filtration, Concentration) Oxidation->Workup Reaction Mixture Purification Purification (Column Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Species) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Isoindolinone 3-Oxoisoindoline Iminium_Salt Iminium Salt Intermediate Isoindolinone->Iminium_Salt Attack by Vilsmeier Reagent Hydrolysis Aqueous Workup (H₂O) Iminium_Salt->Hydrolysis Product This compound Hydrolysis->Product

Sources

The Strategic Role of 3-Oxoisoindoline-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient medicinal chemistry. The 3-oxoisoindoline core is one such scaffold, demonstrating remarkable versatility and clinical relevance. At the heart of its synthetic utility lies 3-Oxoisoindoline-5-carbaldehyde , a key intermediate that provides a reactive "handle" for the elaboration of complex, biologically active molecules. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic applications and experimental protocols involving this valuable chemical entity.

The isoindolinone structure is a bicyclic framework that has garnered significant attention due to its presence in numerous bioactive compounds and approved drugs.[1] Its rigid, planar nature and hydrogen bonding capabilities make it an excellent pharmacophore for mimicking endogenous ligands, particularly in enzymatic active sites. The aldehyde functionality at the C-5 position of the 3-oxoisoindoline ring is particularly advantageous, offering a versatile point for chemical modification through a wide array of established organic reactions.

Core Application: A Cornerstone in PARP Inhibitor Development

The most prominent application of the 3-oxoisoindoline scaffold is in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[2] PARP inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[2]

Mechanism of Action: Nicotinamide Mimicry and PARP Trapping

PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, forming poly(ADP-ribose) chains that signal for and recruit DNA repair machinery.[3] Early PARP inhibitors were designed to mimic the nicotinamide portion of NAD+, competitively binding to the enzyme's active site.[3][4] The 3-oxoisoindoline core structure is an exceptional nicotinamide mimic.[2]

As illustrated below, the lactam moiety of the isoindolinone ring system can establish key hydrogen bond interactions within the PARP catalytic domain, similar to the native substrate. A more profound mechanism, known as "PARP trapping," has also been identified.[3] This is where the inhibitor not only blocks the enzyme's catalytic activity but also stabilizes the PARP-DNA complex, preventing the enzyme's release from the site of DNA damage. This trapped complex itself is cytotoxic, as it obstructs DNA replication and transcription, leading to cell death.[3]

PARP_Inhibition_Mechanism cluster_0 Normal DNA Repair cluster_1 PARP Inhibition Pathway NAD NAD+ PARP PARP Enzyme NAD->PARP substrate PAR Poly(ADP-ribose) Chains PARP:e->PAR:w synthesizes Trapped_Complex Trapped PARP-DNA Complex PARP->Trapped_Complex forms DNA_Damage Single-Strand DNA Break DNA_Damage->PARP recruits Repair DNA Repair Complex PAR->Repair recruits Cell_Survival Cell Survival Repair->Cell_Survival leads to Inhibitor 3-Oxoisoindoline Derivative (Nicotinamide Mimic) Inhibitor->PARP competitively binds Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse causes Cell_Death Cell Death (Synthetic Lethality) Replication_Fork_Collapse->Cell_Death

Caption: Mechanism of PARP inhibition by 3-oxoisoindoline derivatives.

Structure-Activity Relationship (SAR) Studies

The carbaldehyde group of this compound is the gateway to extensive SAR studies. By converting the aldehyde to a carboxylic acid, a diverse library of amides can be generated. These modifications at the C-5 position allow for the exploration of interactions with solvent-exposed regions of the PARP active site, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. For instance, studies have shown that introducing secondary or tertiary amines at this position can be crucial for cellular potency.[5]

Application as a Versatile Synthetic Intermediate

Beyond PARP inhibitors, the reactivity of the aldehyde group makes this compound a valuable building block for accessing a wide range of other bioactive molecules.

Potential Therapeutic Areas:
  • Kinase Inhibitors: The isoindolinone scaffold has been incorporated into inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[6][7][8][9] The aldehyde can be used in reactions like Knoevenagel condensation to build more complex heterocyclic systems.[8]

  • Antioxidant Agents: Derivatives such as 3-oxoisoindoline-5-carboxamides have been synthesized and evaluated for their antioxidant properties, which are relevant in diseases associated with oxidative stress.[10]

  • Other CNS Applications: The favorable physicochemical properties of isoindolinone derivatives, such as moderate lipophilicity, make them promising candidates for developing drugs that can penetrate the central nervous system (CNS).[2]

The general synthetic utility is summarized in the workflow below:

Synthetic_Utility cluster_reactions Key Chemical Transformations cluster_products Resulting Scaffolds / Intermediates Start This compound Oxidation Oxidation (e.g., Oxone) Start->Oxidation Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Horner Wittig / Horner-Wadsworth-Emmons Start->Wittig_Horner Condensation Condensation Reactions (e.g., Knoevenagel) Start->Condensation Carboxylic_Acid 3-Oxoisoindoline-5-carboxylic acid Oxidation->Carboxylic_Acid Amine 5-(Aminomethyl) -isoindolin-1-one Reductive_Amination->Amine Alkene 5-Vinyl-isoindolin-1-one Derivatives Wittig_Horner->Alkene Heterocycle Fused/Substituted Heterocycles Condensation->Heterocycle Amide_Library Diverse Carboxamide Libraries (e.g., PARP Inhibitors) Carboxylic_Acid->Amide_Library Amide Coupling (EDC, HOBt)

Sources

experimental procedure for the reaction of 3-Oxoisoindoline-5-carbaldehyde with amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 3-Oxoisoindoline-5-Carbaldehyde Derivatives via Reaction with Amines

Abstract

The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalization of this core is critical for the exploration of structure-activity relationships (SAR) and the development of new chemical entities. This document provides a detailed guide for researchers on the reaction of this compound with primary and secondary amines. We present two robust protocols: direct imine (Schiff Base) formation and the widely utilized one-pot reductive amination for the synthesis of secondary and tertiary amine derivatives. This guide explains the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into reaction optimization and troubleshooting, aimed at professionals in drug discovery and chemical development.

Introduction: The Versatility of the Isoindolinone Aldehyde

The isoindolinone moiety is a cornerstone in modern drug design, valued for its rigid, planar structure and its ability to engage in key hydrogen bonding interactions with biological targets. The introduction of a carbaldehyde group at the C5 position transforms this scaffold into a highly versatile intermediate. The aldehyde's electrophilic carbon serves as a prime target for nucleophilic attack by amines, enabling the construction of diverse molecular libraries through the formation of carbon-nitrogen bonds.

The reaction between an aldehyde and an amine is a fundamental transformation in organic synthesis. Depending on the amine substrate and reaction conditions, this reaction can yield two primary products of significant synthetic utility:

  • Imines (Schiff Bases): Formed from the condensation of the aldehyde with a primary amine. The resulting C=N double bond is a key pharmacophore in its own right and can serve as an intermediate for further transformations.

  • Amines: Formed via reductive amination, where the intermediate imine (from a primary amine) or iminium ion (from a secondary amine) is reduced in situ to yield a stable secondary or tertiary amine, respectively. This is one of the most effective and widely used methods for synthesizing amines in medicinal chemistry.[1][2]

This document will detail the mechanistic rationale and provide practical, field-tested protocols for both transformations.

Mechanistic Insights: Controlling the Reaction Pathway

Understanding the reaction mechanism is paramount to achieving high yields and purity. The reaction proceeds via a two-stage pathway: the formation of a carbinolamine intermediate, followed by dehydration.

2.1 Imine Formation

The reaction between an aldehyde and a primary amine is an acid-catalyzed process that culminates in the formation of an imine and a molecule of water.[3]

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen results in a neutral, albeit unstable, carbinolamine intermediate.[4]

  • Acid Catalysis & Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. This converts the poor leaving group (-OH) into an excellent leaving group (H₂O).[4]

  • Elimination: The lone pair on the nitrogen facilitates the elimination of water, forming a C=N double bond and generating an iminium ion.

  • Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen to yield the final, neutral imine product.

Critical Parameter: pH Control The rate of imine formation is highly dependent on the pH of the reaction medium. A weakly acidic environment (typically pH 4-5) is optimal.[3][4]

  • If the pH is too low (strongly acidic): The amine nucleophile will be protonated to form a non-nucleophilic ammonium salt, halting the initial attack on the carbonyl.[3]

  • If the pH is too high (basic): There is insufficient acid to protonate the carbinolamine's hydroxyl group, preventing the elimination of water.[3]

2.2 Reductive Amination

For many applications, the stable C-N single bond of an amine is more desirable than the hydrolytically sensitive C=N bond of an imine. Reductive amination achieves this by reducing the iminium ion intermediate as it is formed.

The key to a successful one-pot reductive amination is the choice of reducing agent. The ideal reagent should selectively reduce the protonated iminium ion much faster than it reduces the starting aldehyde.[1] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to its mild nature and excellent selectivity.[1] Unlike stronger reducing agents like NaBH₄, it does not readily reduce aldehydes or ketones at neutral or slightly acidic pH.[1]

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis of an Imine Derivative

This protocol describes the formation of a Schiff base from this compound and a primary amine.

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (1 mmol scale)Molarity/PurityNotes
This compound161.16161 mg (1.0 mmol)>95%Starting material.
Primary Amine (e.g., Aniline)93.1393 mg (1.0 mmol)>98%Use 1.0-1.1 equivalents.
Toluene-10 mLAnhydrousSolvent.
Acetic Acid, Glacial60.051-2 dropsACS GradeCatalyst.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)--AnhydrousDrying agent.

Equipment

  • Round-bottom flask (25 mL or 50 mL)

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for work-up

  • Rotary evaporator

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (161 mg, 1.0 mmol) and the primary amine (1.0 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Catalyst Addition: Add 1-2 drops of glacial acetic acid to the suspension.

  • Reaction: Heat the mixture to reflux. The formation of water will be visible in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

    • Causality Explanation: Refluxing in toluene with a Dean-Stark trap physically removes the water byproduct from the reaction, driving the equilibrium towards the formation of the imine product according to Le Châtelier's principle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography if necessary.

Protocol 2: One-Pot Reductive Amination

This protocol is the preferred method for synthesizing stable secondary or tertiary amine derivatives and is highly amenable to library synthesis.

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (1 mmol scale)Molarity/PurityNotes
This compound161.16161 mg (1.0 mmol)>95%Starting material.
Amine (Primary or Secondary)-1.1 mmol>98%Use 1.1 equivalents.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94318 mg (1.5 mmol)>95%Reducing agent. Use 1.5 equivalents.
1,2-Dichloroethane (DCE)-10 mLAnhydrousSolvent. THF can also be used.
Acetic Acid, Glacial60.056 µL (0.1 mmol)ACS GradeCatalyst (optional, but often beneficial).
Saturated Sodium Bicarbonate (NaHCO₃)-~20 mLAqueousFor quenching.
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)-~30 mLACS GradeExtraction solvent.
Brine-~20 mLAqueousFor washing.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)--AnhydrousDrying agent.

Experimental Workflow Diagram

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Reduction cluster_workup Phase 3: Isolation & Purification reactants 1. Combine Aldehyde & Amine in DCE catalyst 2. Add Acetic Acid (Catalyst) reactants->catalyst stir 3. Stir for 30-60 min at RT (Imine Formation) catalyst->stir reduction 4. Add NaBH(OAc)₃ Portion-wise stir->reduction monitor 5. Stir 4-16h at RT (Monitor by TLC/LC-MS) reduction->monitor quench 6. Quench with sat. NaHCO₃ monitor->quench extract 7. Extract with Organic Solvent quench->extract purify 8. Purify via Column Chromatography extract->purify product product purify->product Final Product

Caption: Workflow for one-pot reductive amination.

Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (161 mg, 1.0 mmol) and the desired amine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Imine Formation: Add glacial acetic acid (6 µL, 0.1 mmol) and stir the mixture at room temperature for 30-60 minutes.

    • Causality Explanation: This initial period allows for the formation of the imine/iminium ion equilibrium, which is the substrate for the reducing agent.

  • Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes. A slight effervescence may be observed.

    • Expert Insight: Adding the reducing agent portion-wise helps to control the reaction rate and minimize any potential temperature increase.

  • Reaction: Stir the reaction at room temperature for 4 to 16 hours.

  • Monitoring: Monitor the reaction's completion by TLC or LC-MS, observing the disappearance of the starting aldehyde and the appearance of the product spot/peak.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution (~20 mL) until gas evolution ceases. Stir for 15 minutes.

    • Causality Explanation: The basic NaHCO₃ solution neutralizes the acetic acid catalyst and quenches any unreacted NaBH(OAc)₃.

  • Aqueous Work-up: a. Transfer the mixture to a separatory funnel. b. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 mL). c. Combine the organic layers and wash with brine (1 x 20 mL). d. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Representative Data

The following table summarizes expected outcomes for the reductive amination protocol with different amine types.

Amine SubstrateProduct StructureTypical Reaction Time (h)Expected Yield (%)
Aniline5-((Phenylamino)methyl)isoindolin-3-one6-1275-90%
Benzylamine5-((Benzylamino)methyl)isoindolin-3-one4-880-95%
Morpholine5-(Morpholinomethyl)isoindolin-3-one4-885-98%
tert-Butylamine5-(((tert-Butyl)amino)methyl)isoindolin-3-one12-2450-70%

Note: Reaction times and yields are estimates and may vary based on the specific substrate and reaction scale. Sterically hindered amines like tert-butylamine generally react slower and may result in lower yields.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive reducing agent (degraded by moisture).2. Amine is not nucleophilic enough.1. Use a fresh bottle of NaBH(OAc)₃.2. Increase reaction temperature to 40-50 °C or screen alternative solvents (e.g., THF, DCM).
Starting Aldehyde Remains 1. Insufficient reducing agent.2. Reaction time is too short.1. Add an additional portion of NaBH(OAc)₃ (0.5 eq).2. Allow the reaction to stir for a longer period.
Formation of Dialkylated Product (with primary amines)The secondary amine product is reacting with more aldehyde.Use a larger excess of the primary amine (2-3 equivalents) to favor mono-alkylation.
Difficult Purification Product is very polar and streaks on silica gel.Add a small amount of triethylamine (0.5-1%) or ammonia in methanol to the eluent to suppress tailing of the basic amine product on the acidic silica gel.

References

  • Journal of Pharmaceutical Science and Technology. 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies.
  • Khan Academy. Formation of imines and enamines. [Link]

  • Chemistry LibreTexts. 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • KPU Pressbooks. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [Link]

Sources

Application Notes & Protocols: A Guide to Synthesizing Novel Bioactive Compounds from 3-Oxoisoindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically significant molecules.[1][2][3] Its inherent structural features allow for strategic modifications that can modulate biological activity across a wide range of therapeutic areas, including oncology, inflammation, and central nervous system disorders.[4][5] This guide focuses on 3-Oxoisoindoline-5-carbaldehyde, a versatile starting material that offers a reactive aldehyde handle for extensive chemical diversification. We present detailed application notes and step-by-step protocols for key synthetic transformations, providing researchers with the foundational knowledge to design and synthesize novel compound libraries for drug discovery programs. The methodologies discussed herein are grounded in established chemical principles and are designed to be robust, reproducible, and adaptable for both small-scale synthesis and library generation.

Introduction: The Significance of the 3-Oxoisoindoline Scaffold

The isoindolinone heterocyclic system is a cornerstone of modern drug design, recognized for its ability to engage with a variety of biological targets.[3] Its rigid, bicyclic structure provides a well-defined three-dimensional shape for presentation of pharmacophoric elements, while the lactam moiety offers key hydrogen bonding capabilities. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1][5]

The strategic placement of a carbaldehyde group at the C5 position transforms the simple isoindolinone core into a powerful platform for chemical exploration. This aldehyde group is a versatile functional handle, susceptible to a wide array of chemical transformations that allow for the systematic introduction of diverse chemical matter. This guide will detail several high-impact synthetic strategies to leverage this reactivity.

Strategic Derivatization of the Aldehyde Moiety

The primary goal in derivatizing this compound is to explore the chemical space around the core scaffold to identify novel structures with desired biological functions. The following sections provide detailed protocols for two fundamental, high-yield transformations: Reductive Amination and Wittig Olefination.

Application Note 1: Reductive Amination for C-N Bond Formation

Reductive amination is one of the most reliable and widely used methods for synthesizing amines from carbonyl compounds.[6][7] The reaction proceeds via the initial formation of a Schiff base (imine) intermediate upon condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly efficient for generating large libraries of analogues.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for imines over aldehydes compared to agents like sodium borohydride, which minimizes the side-reaction of aldehyde reduction to the corresponding alcohol.[8] Its solubility in common aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) facilitates a homogeneous reaction environment.

  • Solvent: Anhydrous aprotic solvents such as DCM, DCE, or Tetrahydrofuran (THF) are used to prevent hydrolysis of the imine intermediate and the reducing agent.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less nucleophilic amines, by protonating the carbonyl oxygen.

Workflow: Reductive Amination

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction Process cluster_end Workup & Product A 3-Oxoisoindoline- 5-carbaldehyde E Mix Starting Materials & Solvent A->E B Primary or Secondary Amine (R1R2NH) B->E C Sodium Triacetoxyborohydride (STAB) H Reduction of Imine C->H D Anhydrous Solvent (DCE or DCM) D->E F Add STAB Stir at RT (4-16 h) E->F G Intermediate: Imine Formation E->G Condensation I Aqueous Quench (e.g., sat. NaHCO3) F->I G->H Reduction by STAB J Extraction & Purification (Chromatography) I->J K Final Product: 5-(Aminomethyl)isoindolin-1-one J->K

Caption: Workflow for Reductive Amination.

Protocol 1: General Procedure for Reductive Amination

Parameter Description
Objective To synthesize 2-substituted-5-((substituted-amino)methyl)isoindolin-1-one derivatives.
Scale 0.5 mmol
Time 6-18 hours
Difficulty Easy

Materials:

  • This compound (1 equiv, 0.5 mmol, 80.5 mg)

  • Selected primary or secondary amine (1.1 equiv, 0.55 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 0.75 mmol, 159 mg)

  • 1,2-Dichloroethane (DCE), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (80.5 mg).

  • Dissolve the aldehyde in anhydrous DCE (5 mL).

  • Add the selected amine (0.55 mmol) to the solution and stir for 20-30 minutes at room temperature to allow for pre-formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (159 mg) to the stirring mixture. Note: The addition may cause slight effervescence.

  • Seal the flask and stir the reaction mixture at room temperature for 4 to 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient) to yield the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Application Note 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[9][10] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond at the position of the former C=O bond with high regioselectivity.[10] This transformation is invaluable for introducing alkenyl moieties, which can serve as isosteres for other groups, participate in further reactions, or act as key binding elements.

Causality of Experimental Choices:

  • Ylide Type: The structure of the ylide determines the stereochemical outcome. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically yield (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group like an ester or ketone) predominantly give (E)-alkenes.[11] This predictability is a key advantage for rational drug design.

  • Base: A strong base is required to deprotonate the phosphonium salt to form the nucleophilic ylide. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). The choice of base depends on the pKa of the phosphonium salt.

  • Solvent: Anhydrous, aprotic solvents like THF or diethyl ether are essential to prevent quenching of the highly reactive ylide and base.

Protocol 2: General Procedure for a (E)-Selective Wittig Reaction (using a stabilized ylide)

Parameter Description
Objective To synthesize 5-((E)-2-alkenyl)-2-substituted-isoindolin-1-one derivatives.
Scale 0.5 mmol
Time 8-24 hours
Difficulty Moderate (requires anhydrous/inert techniques)

Materials:

  • (Carbethoxymethyl)triphenylphosphonium bromide (1.1 equiv, 0.55 mmol, 236 mg)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv, 0.6 mmol, 24 mg)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • This compound (1 equiv, 0.5 mmol, 80.5 mg)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Ylide Preparation: a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add (Carbethoxymethyl)triphenylphosphonium bromide (236 mg). b. Add anhydrous THF (5 mL) via syringe. c. Cool the suspension to 0 °C in an ice bath. d. Carefully add NaH (24 mg) portion-wise. Caution: Hydrogen gas is evolved. e. Remove the ice bath and stir the mixture at room temperature for 1 hour. A characteristic orange-red color indicates ylide formation.

  • Wittig Reaction: a. In a separate dry flask, dissolve this compound (80.5 mg) in anhydrous THF (5 mL). b. Cool the ylide solution back to 0 °C. c. Add the aldehyde solution dropwise to the ylide solution via syringe. d. Allow the reaction to warm to room temperature and stir for 6 to 20 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: a. Upon completion, cool the reaction to 0 °C and quench by slow addition of saturated aqueous NH₄Cl solution (10 mL). b. Extract the mixture with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine (25 mL), dry over Na₂SO₄, filter, and concentrate. d. The crude product contains triphenylphosphine oxide, a major byproduct. Purify by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to isolate the desired alkene product. e. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and stereochemistry.

Therapeutic Applications & Advanced Concepts

Derivatives of 3-oxoisoindoline are potent modulators of various biological pathways. The synthetic handles introduced via the protocols above can be used to target specific protein families.

Application Focus 1: Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors within the ATP-binding site. The isoindolinone scaffold can serve this purpose, and the derivatives synthesized can be screened against kinase panels to identify novel inhibitors. For example, amines introduced via reductive amination can form critical hydrogen bonds, while alkenyl groups from a Wittig reaction can provide hydrophobic interactions or vectors for further elaboration.[12][13][14] The synthesis of quinoline- and pyrazolo-isoquinoline derivatives has led to potent kinase inhibitors.[14][15]

Derivative Class Potential Kinase Targets Rationale
5-(Aminomethyl) derivativesSerine/Threonine Kinases (e.g., ATM, Haspin)Amine can act as a hinge-binding motif.[12][15]
5-(Heterocyclyl-methyl) derivativesMultiple (CDKs, FLT3, ROCK)Appended heterocycles can occupy hydrophobic pockets and form specific interactions.[13]
5-(Alkenyl) derivativesMulti-kinase inhibitorsThe alkenyl group can be functionalized to target specific residues or improve pharmacokinetic properties.[16]
Application Focus 2: Targeted Protein Degradation (PROTACs)

The 3-oxoisoindoline structure is closely related to the phthalimide core of thalidomide and its analogues (lenalidomide, pomalidomide), which are well-known "molecular glue" degraders that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2] This makes the 3-oxoisoindoline scaffold an ideal E3 ligase-recruiting moiety for Proteolysis Targeting Chimeras (PROTACs).

A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein, a ligand for an E3 ligase, and a chemical linker.[17][18] By bringing the target protein and E3 ligase into proximity, the PROTAC induces ubiquitination and subsequent degradation of the target protein by the proteasome.[19][20]

The aldehyde on this compound can be elaborated into a linker attachment point, providing a straightforward route to novel CRBN-recruiting PROTACs.

Conceptual Workflow: PROTAC Synthesis

G A 3-Oxoisoindoline- 5-carbaldehyde (E3 Ligase Ligand Precursor) B Functionalization (e.g., Reductive Amination with an amino-linker) A->B C Isoindolinone-Linker Intermediate B->C E Coupling Reaction (e.g., Amide bond formation) C->E D Warhead (Ligand for Protein of Interest) D->E F Final PROTAC Molecule (Target Protein Degrader) E->F

Caption: Conceptual workflow for PROTAC synthesis.

This approach transforms the challenge of inhibiting a protein into a strategy of eliminating it entirely, a paradigm shift in drug discovery with the potential to target proteins previously considered "undruggable".[20][21]

Conclusion

This compound is a high-value starting material for medicinal chemistry campaigns. Its privileged core scaffold, combined with a synthetically versatile aldehyde handle, provides a robust platform for generating diverse compound libraries. The detailed protocols for reductive amination and Wittig olefination described in this guide offer reliable and adaptable methods for exploring the vast chemical space around this scaffold. By applying these foundational techniques, researchers can efficiently develop novel derivatives for screening as kinase inhibitors, targeted protein degraders, and other bioactive agents, accelerating the path toward new therapeutic discoveries.

References

  • Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Examples of biologically active isoindolinone derivatives. ResearchGate. Available at: [Link]

  • In Vitro Bioactivities of Isoindolin-1-3-Phosophonate Compounds. Semantic Scholar. Available at: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]

  • In Vitro Bioactivities of Isoindolin-1-3-Phosophonate Compounds. ResearchGate. Available at: [Link]

  • Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. PubMed. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

  • 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Reactions of the substrates 1 and 2 with Wittig reagents 4 under different conditions. ResearchGate. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 3‐oxoisoindoline‐1‐carboxamides 16. ResearchGate. Available at: [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available at: [Link]

  • This compound. AbacipharmTech. Available at: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. CUNY Academic Works. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

  • The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health (NIH). Available at: [Link]

  • Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate. Available at: [Link]

  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. National Institutes of Health (NIH). Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of Alkenyl Oxindole as a Novel PROTAC Moiety for Targeted Protein Degradation via CRL4 DCAF11 Recruitment. bioRxiv. Available at: [Link]

  • Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. Available at: [Link]

  • Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. ResearchGate. Available at: [Link]

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Methods and compositions for targeted protein degradation. Google Patents.
  • Targeted Protein Degradation. ICE Bioscience. Available at: [Link]

  • Synthesis of indole-3-carbaldehyde 1 by CAN-SiO2. ResearchGate. Available at: [Link]

  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. De Gruyter. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-Oxoisoindoline-5-carbaldehyde in the Design of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. Its structural resemblance to the nicotinamide moiety of NAD+ makes it a particularly effective pharmacophore for designing enzyme inhibitors.[1][2] This guide focuses on a key derivative, 3-Oxoisoindoline-5-carbaldehyde, a versatile building block whose aldehyde functional group provides a reactive handle for extensive chemical diversification. We will delve into its primary application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents. This document provides the scientific rationale, detailed synthetic protocols, and biological evaluation methodologies to empower researchers in leveraging this scaffold for therapeutic agent design.

The 3-Oxoisoindoline Scaffold: A Foundation for Enzyme Inhibition

The isoindolinone structure is a cornerstone in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3] The core's value is significantly enhanced in the form of this compound (CAS No: 1260664-94-5).[4][5]

  • Chemical Properties: The molecule possesses two key features for medicinal chemistry exploration:

    • A Lactam Nitrogen: This site can be readily alkylated or arylated to introduce substituents that can modulate potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have consistently shown that substitutions at this position are crucial for cellular activity.[1][6]

    • A C5-Carbaldehyde Group: This aldehyde is a versatile chemical handle. It allows for the introduction of diverse side chains through reactions like reductive amination, Wittig reactions, and condensations, enabling the exploration of different binding pockets of a target enzyme.[7][8]

The planarity and hydrogen bonding capabilities of the 3-oxoisoindoline-4-carboxamide core, a closely related structure, have been shown by X-ray crystallography to pre-organize the molecule for optimal binding to the PARP enzyme surface.[6] This inherent conformational rigidity reduces the entropic penalty of binding, making it an excellent starting point for inhibitor design.

Logical Workflow for Drug Discovery using the Scaffold

The following diagram illustrates a typical drug discovery workflow starting from the this compound scaffold.

G A Scaffold Selection This compound B Library Synthesis (e.g., Reductive Amination) A->B Diversification at C5-aldehyde C Primary Screening In Vitro Enzyme Assay (IC50) B->C Compound Library D Secondary Screening Cell-Based Assays C->D Active Hits E SAR Analysis & Lead Optimization D->E Confirmed Hits (Cellular Potency) E->B Iterate Design F Lead Candidate E->F Optimized Properties

Caption: High-level workflow for therapeutic agent development.

Prime Application: Design of PARP Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical players in the DNA damage response, primarily in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9] Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations.[1][10]

The Principle of Synthetic Lethality

The efficacy of PARP inhibitors in BRCA-deficient cancers is rooted in the concept of "synthetic lethality." This occurs when a combination of two genetic defects (or a defect and a drug) leads to cell death, whereas either event alone is viable.

  • PARP Inhibition: The drug blocks the BER pathway, causing unrepaired SSBs to accumulate.

  • Replication Stress: During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).

  • HR Deficiency (BRCA mutation): In normal cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with BRCA1/2 mutations, the HR pathway is compromised.

  • Cell Death: The inability to repair these DSBs leads to genomic instability and apoptotic cell death.

The following diagram illustrates this critical cellular pathway.

G cluster_0 DNA Damage Response SSB Single-Strand Break (SSB) PARP PARP-1 Activation SSB->PARP DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse BER Base Excision Repair (BER) PARP->BER Survival DNA Repair & Cell Survival BER->Survival SSB Repaired HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR Death Apoptosis / Cell Death DSB->Death Unrepaired in BRCA-deficient cells HR->Survival DSB Repaired Inhibitor PARP Inhibitor (e.g., Isoindolinone-based) Inhibitor->PARP Blocks

Caption: The synthetic lethality mechanism of PARP inhibitors.

Design Strategy for Isoindolinone-Based PARP Inhibitors

The this compound scaffold is an ideal starting point for creating potent and selective PARP inhibitors. The core mimics the nicotinamide portion of NAD+, while the C5 position allows for the introduction of side chains that can interact with adjacent pockets of the enzyme, such as the adenosine-binding pocket, to enhance affinity and selectivity.[2][10] A common and highly effective synthetic strategy is reductive amination.

Synthetic Protocol: Reductive Amination of this compound

This protocol describes a general method for synthesizing a library of N-substituted 5-((aminomethyl))isoindolin-1-one derivatives. Reductive amination is a robust and reliable method for forming C-N bonds.

Causality Behind Method Selection: This two-step, one-pot procedure first involves the formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine. This is followed by in-situ reduction of the imine. We choose Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike stronger reagents like sodium borohydride, STAB is a mild and selective reducing agent that does not readily reduce the starting aldehyde. It preferentially reduces the protonated imine intermediate, which is formed more rapidly under slightly acidic conditions (often using acetic acid as a catalyst). This selectivity minimizes side reactions and leads to higher yields of the desired amine product.

Protocol 3.1: General Procedure for Library Synthesis
ReagentM.W.EquivalentsSample Calculation (25 mg Scale)
This compound161.161.025.0 mg (0.155 mmol)
Substituted Amine (e.g., Cyclohexylamine)99.171.218.5 mg (0.186 mmol)
Sodium Triacetoxyborohydride (STAB)211.941.549.3 mg (0.233 mmol)
Acetic Acid (AcOH)60.052.018.6 mg (0.310 mmol) or 18 µL
Dichloromethane (DCM)--2.0 mL

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry 10 mL round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the solution.

  • Acid Catalyst: Add glacial acetic acid (2.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a single portion, add Sodium Triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction may effervesce slightly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Protocols

Once a library of compounds is synthesized, a systematic biological evaluation is required to identify promising therapeutic candidates.

Protocol 4.1: In Vitro PARP-1 Enzymatic Assay (IC₅₀ Determination)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the PARP-1 enzyme.

Principle: This is a biochemical assay that measures the incorporation of biotinylated NAD+ onto histone proteins by purified PARP-1 enzyme in the presence of damaged DNA. The resulting biotinylated histones are then detected colorimetrically.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well high-binding plate with histones (e.g., Histone H1) and incubated overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS).

  • Reaction Mixture: Prepare a reaction buffer containing activated (nicked) DNA, and biotinylated NAD+.

  • Compound Addition: Serially dilute the test compounds in DMSO and add them to the wells. Include a "no inhibitor" control (DMSO only) and a "background" control (no PARP-1 enzyme).

  • Enzyme Initiation: Add purified human PARP-1 enzyme to all wells except the background control.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the PARPylation reaction to proceed.

  • Detection:

    • Wash the plate thoroughly to remove unreacted components.

    • Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated histones. Incubate for 1 hour.

    • Wash the plate again and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with an acid solution (e.g., 1M H₂SO₄) and read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

Protocol 4.2: Cellular Proliferation Assay (Synthetic Lethality Assessment)

This protocol determines the cytotoxic effect of the synthesized compounds on cancer cells with and without BRCA mutations.

Principle: The assay compares the viability of a BRCA-deficient cell line (e.g., CAPAN-1, MDA-MB-436) to its isogenic BRCA-proficient counterpart (or a cell line with wild-type BRCA, e.g., BxPC-3) after treatment with the test compound. A compound that is significantly more potent in the BRCA-deficient line demonstrates synthetic lethality.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed both the BRCA-deficient and BRCA-proficient cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 10 µM to 1 nM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72-120 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or an MTT assay.

  • Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the normalized viability against the logarithm of compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A significantly lower GI₅₀ in the BRCA-deficient line indicates a synthetic lethal effect.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-oxoisoindoline scaffold has yielded key insights for designing potent PARP inhibitors.

Position of ModificationObservationRationaleReference
Lactam Nitrogen (N2) Introduction of small alkyl or functionalized groups (e.g., containing a secondary or tertiary amine) is often crucial for improving cellular potency.These groups can enhance solubility, cell permeability, or form additional interactions with the protein or solvent.[6]
Position 1 of Bicyclic Core Introducing a methyl group at this position can create a chiral center, leading to stereospecific inhibition. For example, the (S)-enantiomer of NMS-P515 is far more potent.The stereocenter precisely orients other parts of the molecule, allowing for optimal interactions in the enzyme's binding pocket.[7]
C5-Carbaldehyde Derivative The nature of the amine used in reductive amination significantly impacts potency. Cyclohexyl and other cyclic amines have shown compelling activity.This side chain explores a hydrophobic pocket adjacent to the nicotinamide-binding site, and its size/shape are critical for affinity.[7]

Conclusion

This compound stands out as a high-value scaffold for modern medicinal chemistry. Its utility is most profoundly demonstrated in the design of PARP inhibitors, where its structural features and synthetic accessibility have enabled the development of potent and selective anticancer agents. The protocols and design principles outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize novel therapeutic agents based on this privileged structure. The logical application of derivatization strategies, coupled with systematic biological testing, will continue to unlock the full therapeutic potential of the 3-oxoisoindoline core.

References

  • Kishor Kumar, C., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390. [Link]

  • Papeo, G., et al. (2019). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. Molecules, 24(21), 3848. [Link]

  • Penning, T. D., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023–1026. [Link]

  • Skalitzky, D. J., et al. (2003). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry Letters, 13(1), 31-34. [Link]

  • ResearchGate. (n.d.). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. ResearchGate. [Link]

  • Kamal, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11371–11394. [Link]

  • Wang, S., et al. (2024). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]

  • Wang, L., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1649. [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Appretech. [Link]

  • R Discovery. (n.d.). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. R Discovery. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • ResearchGate. (n.d.). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. ResearchGate. [Link]

  • Santos, C. M. M., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3791. [Link]

Sources

Troubleshooting & Optimization

optimizing the synthesis of 3-Oxoisoindoline-5-carbaldehyde for higher yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Oxoisoindoline-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis for higher yields and purity.

Overview of Synthetic Strategies

This compound is a key building block in the synthesis of various pharmaceuticals, most notably PARP (poly(ADP-ribose) polymerase) inhibitors. Several synthetic routes have been reported, and the optimal choice often depends on the available starting materials and scalable capacity. A common and effective strategy involves the multi-step synthesis starting from 2-methylbenzoic acid. This pathway typically includes bromination, esterification, another bromination at the benzylic position, cyclization, cyanation, and finally, reduction of the nitrile to the aldehyde.

Below is a generalized workflow for a common synthetic route:

Synthesis_Workflow A 2-Methylbenzoic Acid B Bromination A->B Br2, Fe C 5-Bromo-2-methylbenzoic acid B->C D Esterification C->D SOCl2, MeOH E Methyl 5-bromo-2-methylbenzoate D->E F Benzylic Bromination (NBS) E->F G Methyl 5-bromo-2-(bromomethyl)benzoate F->G H Cyclization (NH4OH) G->H I 6-Bromoisoindolin-1-one H->I J Cyanation (Zn(CN)2, Pd catalyst) I->J K 3-Oxoisoindoline-5-carbonitrile J->K L Reduction (e.g., DIBAL-H) K->L M This compound L->M

Caption: General multi-step synthesis of this compound.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question: My overall yield is consistently low. What are the most likely causes and how can I address them?

Answer: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. Here’s a breakdown of potential problem areas and their solutions:

  • Inefficient Bromination of 2-Methylbenzoic Acid: The initial bromination can produce a mixture of 3-bromo and 5-bromo isomers.

    • Cause: Lack of regioselectivity.

    • Solution: While a mixture is often obtained, the 5-bromo isomer can be preferentially crystallized from the mixture by dissolving it in methanol and slowly adding aqueous HCl. This purification step is crucial for a clean downstream reaction.

  • Incomplete Benzylic Bromination: The reaction of methyl 5-bromo-2-methylbenzoate with N-bromosuccinimide (NBS) can be sluggish or lead to side products if not controlled properly.

    • Cause: Insufficient radical initiation or improper reaction conditions.

    • Solution: Ensure the use of a reliable radical initiator like AIBN (azobisisobutyronitrile). The reaction should be carried out under inert atmosphere (argon or nitrogen) and may require initiation with light or heat. Monitor the reaction closely by TLC to avoid over-bromination.

  • Poor Yield in the Cyanation Step: The conversion of 6-bromoisoindolin-1-one to 3-oxoisoindoline-5-carbonitrile is a critical step that can be prone to low conversion.

    • Cause: Deactivation of the palladium catalyst or inefficient cyanide transfer.

    • Solution: This reaction often utilizes a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a cyanide source such as zinc cyanide (Zn(CN)2). It is essential to use an anhydrous and degassed solvent (like DMF) to prevent catalyst poisoning. Microwave-assisted heating can significantly improve the reaction rate and yield.

  • Over-reduction of the Nitrile: The final reduction step from the nitrile to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) must be carefully controlled.

    • Cause: Use of excess reducing agent or quenching the reaction improperly can lead to the formation of the corresponding alcohol.

    • Solution: Perform the reaction at low temperatures (e.g., -78 °C). Use a stoichiometric amount of the reducing agent and add it slowly to the reaction mixture. Quench the reaction carefully at low temperature before allowing it to warm to room temperature.

Question: I'm observing significant side product formation during the cyclization step. How can I improve the selectivity?

Answer: The cyclization of methyl 5-bromo-2-(bromomethyl)benzoate with ammonia (often from ammonium hydroxide) to form 6-bromoisoindolin-1-one is generally efficient but can be complicated by side reactions.

  • Cause: Polymerization or formation of dimeric/oligomeric species can occur if the concentration of the starting material is too high. The reaction of ammonia with the ester group can also compete with the desired intramolecular cyclization.

  • Solution:

    • High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

    • Controlled Addition: Add the bromomethylbenzoate solution slowly to a solution of ammonium hydroxide. This maintains a low concentration of the electrophile and a high concentration of the nucleophile, favoring the desired reaction.

    • Solvent System: A mixture of THF and methanol is often used to ensure solubility of the starting material.

Question: The purification of the final product, this compound, is proving difficult. What are the best practices?

Answer: The aldehyde product can be somewhat unstable and may require careful handling during purification.

  • Cause: The aldehyde functionality can be susceptible to oxidation to the carboxylic acid, especially if exposed to air for prolonged periods. Residual impurities from the reduction step can also co-elute during chromatography.

  • Solution:

    • Chromatography: Flash column chromatography on silica gel is a common method for purification. Use a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, to achieve good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.

    • Inert Atmosphere: Handle the purified product under an inert atmosphere to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during this synthesis? A1: Several reagents used in this synthesis are hazardous.

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation and skin contact.

  • Zinc Cyanide (Zn(CN)2): Highly toxic. Handle with extreme care and have a quench solution (e.g., bleach) readily available in case of spills.

  • Diisobutylaluminium Hydride (DIBAL-H): Pyrophoric. It reacts violently with water. Handle under an inert atmosphere using proper syringe techniques.

Q2: How can I effectively monitor the progress of each reaction step? A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring these reactions. Use an appropriate solvent system to achieve good separation between the starting material and the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For some steps, ¹H NMR of a crude sample can also provide valuable information on the reaction's progress.

Q3: What are the optimal storage conditions for this compound? A3: The final product should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, particularly oxidation of the aldehyde group.

Comparative Table of Reaction Conditions for Cyanation

ParameterMethod A (Conventional Heating)Method B (Microwave-Assisted)
Catalyst Tetrakis(triphenylphosphine)palladium(0)Tetrakis(triphenylphosphine)palladium(0)
Cyanide Source Zn(CN)2Zn(CN)2
Solvent DMF (anhydrous, degassed)DMF (anhydrous, degassed)
Temperature 80-100 °C145 °C
Reaction Time 12-24 hours20 minutes
Typical Yield ModerateHigh (often >90%)

Detailed Experimental Protocol: Microwave-Assisted Cyanation

This protocol is adapted from established literature procedures for the cyanation of aryl bromides.

Objective: To synthesize 3-Oxoisoindoline-5-carbonitrile from 6-bromoisoindolin-1-one.

Materials:

  • 6-Bromoisoindolin-1-one

  • Zinc Cyanide (Zn(CN)2)

  • Zinc dust

  • Tetrakis(triphenylphosphine)palladium(0)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave process vial

  • Argon or Nitrogen gas supply

Procedure:

  • To a microwave process vial, add 6-bromoisoindolin-1-one (1 equivalent).

  • Add zinc cyanide (1.2 equivalents) and zinc dust (0.5 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add anhydrous, degassed DMF to the vial.

  • Seal the vial and degas the system by purging with argon or nitrogen.

  • Place the vial in a microwave reactor and heat to 145 °C for 20 minutes with magnetic stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-Oxoisoindoline-5-carbonitrile.

Technical Support Center: Purification of 3-Oxoisoindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to resolving common challenges in the chromatographic purification of 3-Oxoisoindoline-5-carbaldehyde.

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this compound using column chromatography. Our goal is to equip you with the knowledge to diagnose and resolve common issues encountered during this critical purification step.

I. Understanding the Molecule: Key Characteristics for a Successful Separation

This compound is a moderately polar aromatic compound. Its key functional groups—an aldehyde and a lactam (a cyclic amide)—dictate its chromatographic behavior. The polarity of these groups means the molecule will have a strong affinity for polar stationary phases like silica gel. This understanding forms the basis of our purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step before attempting to purify this compound by column chromatography?

A1: The indispensable first step is to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to preview the separation you can expect on a column. The goal is to find a solvent mixture that provides good separation between your desired compound and any impurities. For effective separation on a column, the target compound should have an Rf value of approximately 0.2-0.35 on the TLC plate.[1][2]

Q2: What is a good starting solvent system for TLC analysis of this compound?

A2: Given the compound's polarity, a mixture of a non-polar and a moderately polar solvent is appropriate. Excellent starting points include:

  • Hexane and Ethyl Acetate

  • Dichloromethane and Methanol

Begin with a less polar mixture (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent until you achieve the desired Rf value.[3]

Q3: My crude material is not dissolving well in the chosen eluent. How should I load it onto the column?

A3: If your compound has poor solubility in the eluent, you should use the "dry loading" method.[4] This technique prevents poor separation that can result from using a strong, highly polar solvent to dissolve the sample for loading.

  • Dry Loading Protocol: Dissolve your crude product in a suitable solvent (like dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (typically 2-3 times the mass of your crude material) to the solution. Gently remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[4]

Q4: Can this compound degrade on a standard silica gel column?

A4: Yes, aldehydes can be sensitive to the acidic nature of standard silica gel, which can sometimes lead to degradation or the formation of byproducts.[1][5] If you observe excessive streaking on your TLC plate or suspect degradation during the column run (e.g., a new spot appears on TLC of the collected fractions), you may need to use deactivated silica gel. This can be done by preparing your silica slurry in an eluent containing a small amount of a base, such as 0.1-1% triethylamine. Alternatively, using a different stationary phase like alumina might be a viable option.[6]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the column chromatography process in a question-and-answer format.

Workflow for Column Chromatography Purification

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Crude Crude this compound TLC TLC Analysis to Determine Optimal Eluent Crude->TLC Test small sample Column_Setup Prepare and Pack Silica Gel Column TLC->Column_Setup Proceed with optimal eluent Sample_Loading Load Sample (Wet or Dry Loading) Column_Setup->Sample_Loading Elution Elute with Chosen Solvent System Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Monitor Fractions by TLC Fraction_Collection->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A standard workflow for the purification of this compound.

Issue 1: The compound is not moving from the top of the column (Rf ≈ 0).

  • Question: I've started running my column, but the compound appears stuck at the top. What's happening?

  • Answer: This is a classic sign that your mobile phase (eluent) is not polar enough to displace the compound from the polar silica gel.[6] Your compound has a stronger affinity for the stationary phase than for the mobile phase.

    • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. It is crucial to do this gradually to avoid co-eluting closely running impurities.

Issue 2: The compound is eluting too quickly with the solvent front (Rf ≈ 1).

  • Question: My compound came out in the first few fractions with no separation from other non-polar impurities. Why did this happen?

  • Answer: Your mobile phase is too polar. The eluent is so strong that it moves all components of your mixture through the column quickly, preventing any effective interaction with the stationary phase and thus, no separation.

    • Solution: You need to restart the process with a less polar solvent system.[6] Decrease the proportion of the polar component (e.g., ethyl acetate or methanol) in your eluent, guided by your initial TLC analysis.

Issue 3: I'm observing peak tailing or streaking in my collected fractions.

  • Question: On the TLC plates of my collected fractions, the spot for my compound is streaked or "tailing." What causes this and how can I fix it?

  • Answer: Peak tailing can be caused by several factors:

    • Column Overload: You may have loaded too much crude material onto the column. For analytical separations, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Strong Sample-Silica Interaction: The aldehyde or lactam functionalities may be interacting too strongly with acidic sites on the silica gel.[7]

    • Insolubility: The compound may be slightly insoluble in the eluent, causing it to streak as it moves down the column.[6]

    • Solutions:

      • For overloading, use a larger column or reduce the amount of sample.

      • To address strong acidic interactions, add a small amount (0.1-1%) of triethylamine or acetic acid to your eluent system to neutralize the silica surface.

      • Ensure your chosen eluent system is one in which the compound is reasonably soluble.[6]

Issue 4: The separation on the column is much worse than predicted by TLC.

  • Question: My TLC plate showed two well-separated spots, but on the column, they are eluting together. What went wrong?

  • Answer: This discrepancy can arise from several issues:

    • Poor Column Packing: Air bubbles or channels in the silica bed will lead to an uneven solvent front and poor separation.

    • Improper Sample Loading: If the initial band of the sample at the top of the column is too wide, separation will be compromised. This can happen if you use too much solvent to dissolve your sample for wet loading.[4]

    • Compound Degradation: As mentioned in the FAQs, the compound may be degrading on the silica gel, leading to mixed fractions.[6]

    • Solutions:

      • Ensure your column is packed uniformly without any cracks or bubbles.

      • When wet-loading, dissolve the sample in the absolute minimum amount of solvent.[4] For better results, use the dry-loading method described earlier.

      • Check for compound stability on a TLC plate by spotting it and letting it sit for an hour before eluting to see if new spots form. If degradation is suspected, use deactivated silica.

Troubleshooting Decision Tree

G Start Problem Encountered During Column Rf_Issue Rf is too high or too low? Start->Rf_Issue Separation_Issue Poor Separation or Tailing? Start->Separation_Issue Flow_Issue Column Flow is Slow/Stopped? Start->Flow_Issue Rf_High Rf ≈ 1 (Compound in solvent front) Rf_Issue->Rf_High High Rf_Low Rf ≈ 0 (Compound stuck on top) Rf_Issue->Rf_Low Low Tailing Spots are Tailing/Streaking Separation_Issue->Tailing Mixed Fractions are Mixed Separation_Issue->Mixed Sol_Flow 1. Check for precipitation at top 2. Ensure frit is not clogged 3. Repack column less tightly Flow_Issue->Sol_Flow Sol_Rf_High Decrease eluent polarity (e.g., more hexane) Rf_High->Sol_Rf_High Sol_Rf_Low Increase eluent polarity (e.g., more ethyl acetate) Rf_Low->Sol_Rf_Low Sol_Tailing 1. Reduce sample load 2. Add modifier (e.g., TEA) 3. Check compound stability Tailing->Sol_Tailing Sol_Mixed 1. Repack column carefully 2. Use dry-loading method 3. Check for degradation Mixed->Sol_Mixed

Caption: A decision-making tree for troubleshooting common column chromatography issues.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Preparation: Dissolve a small amount of your crude this compound in a vial with a few drops of a solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.

  • Analysis: Once the solvent front has moved up about 80-90% of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp.

  • Optimization: Calculate the Rf value. If the Rf is too low, prepare a new eluent with a higher proportion of the polar solvent and repeat the process. If it is too high, decrease the polarity. Aim for an Rf of 0.2-0.35 for the desired product, with clear separation from impurities.[1][2]

Protocol 2: Purification by Flash Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for polar compounds, providing a high surface area for interaction.
Eluent Selection Based on optimized TLC (Rf ≈ 0.2-0.35)Ensures the compound will move down the column at an appropriate rate for good separation.
Column Packing Slurry PackingCreates a homogenous, bubble-free packed bed, which is essential for high-resolution separation.
Sample Loading Dry LoadingIdeal for samples with limited solubility in the eluent, preventing band broadening.[4]

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure or gravity to pack it, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Prepare your sample for dry loading as described in the FAQs. Carefully add the silica-adsorbed sample to the top of the column bed. Add another thin layer of sand over the sample.

  • Elution: Carefully add the eluent to the column. Begin elution with the low-polarity solvent mixture determined from your TLC analysis. Apply gentle pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. The size of the fractions should be proportional to the size of your column.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure to obtain the purified this compound.[1]

References

  • Phenomenex. (2025, June 6).
  • Alwsci. (2024, May 10).
  • HPLC Troubleshooting Guide. (n.d.).
  • uHPLCs. (2024, January 16).
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
  • ChemistryViews. (2012, August 7).
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • AbacipharmTech. (n.d.). This compound.
  • Benchchem. (n.d.).
  • Appretech Scientific Limited. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound | 1260664-94-5.
  • Journal of Pharmaceutical Science and Technology. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies.
  • ResearchGate. (n.d.). Synthesis of 3‐oxoisoindoline‐1‐carboxamides 16.
  • Biosciences Biotechnology Research Asia. (2025, March 21). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L.
  • ResearchGate. (2025, August 6). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde.
  • ResearchGate. (2025, August 6).
  • Benchchem. (n.d.). methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.
  • ResearchGate. (2025, August 6). Synthesis and characterization of some new diisoxazolidine derivetives Nesreen N.Majeed and Abbas.F.Abbas.
  • BOC Sciences. (n.d.). CAS 1184913-66-3 1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde.
  • ChemScene. (n.d.). 1184913-66-3 | 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde.

Sources

Technical Support Center: Synthesis of Substituted Isoindolinones

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of substituted isoindolinones. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this privileged heterocyclic scaffold. The isoindolinone core is a cornerstone in numerous FDA-approved drugs and clinical candidates, making its efficient and predictable synthesis a critical challenge.

This document moves beyond simple protocols. It is structured as a series of troubleshooting guides and frequently asked questions to address the real-world problems that arise during synthesis. We will explore the causality behind common failures, provide logical frameworks for problem-solving, and offer field-proven advice to optimize your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before starting your synthesis.

Q1: What are the most common starting points for isoindolinone synthesis, and how do I choose the right one?

A1: The choice of synthetic strategy is dictated by the availability of starting materials and the desired substitution pattern on both the aromatic ring and the nitrogen atom. The four most common approaches are:

  • Reductive Amination/Amidation of 2-Formylbenzoic Acid or its Esters: This is arguably the most versatile and widely used method. It involves the condensation of 2-formylbenzoic acid with a primary amine to form a Schiff base intermediate, which is then reduced and cyclized in situ. It is an excellent choice for accessing a wide variety of N-substituted isoindolinones.[1]

  • Cyclization from 2-Cyanobenzaldehydes: This method involves the reaction of a 2-cyanobenzaldehyde with a nucleophile (like an amine or a carbon nucleophile) which triggers a cyclization and rearrangement to form the isoindolinone core.[2][3] This can be a highly efficient, one-pot procedure.

  • Transition Metal-Catalyzed C-H Functionalization: Modern methods often employ palladium, rhodium, or copper catalysts to functionalize a C-H bond on a benzamide derivative, followed by annulation.[4][5] These routes are powerful for creating complex or sterically hindered isoindolinones but can require careful optimization of ligands and reaction conditions.

  • Reduction of Phthalimides: While seemingly straightforward, the selective reduction of one carbonyl group of a phthalimide to a methylene group can be challenging and may lead to over-reduction or other side products. Electrochemical methods have shown promise for achieving this selectively.[1]

Your choice depends on your target. For rapid library synthesis with diverse amines, the reductive amination of 2-formylbenzoic acid is often the most robust starting point. For novel scaffolds or complex fragments, C-H activation may be more suitable.

Q2: My reaction has stalled and is not proceeding to completion. What are the initial checks I should perform?

A2: Incomplete conversion is a frequent issue. Before undertaking extensive re-optimization, verify the following:

  • Reagent Quality: Confirm the purity of your starting materials, especially the amine. Amines can degrade upon storage. Also, ensure your solvent is anhydrous if the reaction is moisture-sensitive (e.g., reactions involving strong bases or organometallics).

  • Catalyst Activity: If using a transition metal catalyst, ensure it has not been deactivated by exposure to air or impurities. If using a reducing agent like NaBH₃CN or H₂, ensure it is active.[6]

  • Temperature Control: Verify the internal reaction temperature. A reaction that works at reflux in a small flask may not reach the same temperature in a larger vessel with a more efficient condenser. Lower temperatures can dramatically decrease reaction rates.[6]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides a systematic, cause-and-effect approach to solving specific experimental failures.

Problem 1: Low or No Product Yield

Low yield is the most common complaint. The key is to determine whether the starting material is not reacting or if the product is decomposing.

Q: I see only starting material by TLC/LCMS. What's the likely cause?

A: This points to a failure in the initial reaction activation.

  • Is your amine nucleophilic enough? Highly electron-deficient anilines or very bulky amines (like t-butylamine) may fail to react under standard conditions due to low nucleophilicity or steric hindrance, respectively.[6] You may need to switch to more forcing conditions (higher temperature, stronger acid/base catalysis) or a different synthetic route.

  • Is your catalyst functioning? In metal-catalyzed reactions, the active catalytic species may not be forming. This can be due to poor quality pre-catalyst, inhibiting impurities, or incorrect choice of ligands.[7]

  • Are you forming a stable, unreactive intermediate? In reductive aminations, the intermediate hemiaminal or iminium ion must form before reduction and cyclization can occur.[6] The equilibrium may not favor this intermediate. Adding a dehydrating agent (like molecular sieves) or using a solvent that allows azeotropic water removal (e.g., toluene with a Dean-Stark trap) can drive the reaction forward.

Q: My starting material is consumed, but I isolate very little product. Where is my mass going?

A: This suggests that your desired product is forming but is either unstable or being diverted into side products.

  • Product Instability: The isoindolinone ring itself can be susceptible to decomposition, especially under harsh acidic or basic conditions during workup.[8] Neutralize the reaction mixture carefully and minimize the time the product spends in aqueous acidic/basic solutions.

  • Side Reactions: The most common cause is the formation of soluble side products that are lost during workup or are difficult to separate from the desired product. See the "Side Product Formation" section below for a more detailed analysis.

  • Purification Issues: Your product might be mechanically lost during purification. It could be too polar and sticking to silica gel, or too nonpolar and co-eluting with non-polar side products. Try a different purification method, such as crystallization or reverse-phase chromatography.

The following decision tree can help structure your troubleshooting process.

G start Low or No Yield Observed check_sm Check Reaction Monitoring (TLC/LCMS) Is Starting Material (SM) Consumed? start->check_sm sm_present SM Predominantly Remains check_sm->sm_present No sm_gone SM is Consumed check_sm->sm_gone Yes cause_no_reaction Issue: Reaction Initiation Failure sm_present->cause_no_reaction cause_degradation Issue: Product Instability or Side Reaction sm_gone->cause_degradation solution_activation Solutions: 1. Increase Temperature 2. Check Catalyst/Reagent Activity 3. Use a more reactive amine/substrate 4. Add dehydrating agent (e.g., Mol. Sieves) cause_no_reaction->solution_activation solution_stability Solutions: 1. Analyze crude for side products 2. Use milder workup conditions (e.g., sat. NaHCO3) 3. Decrease reaction time 4. Purify via crystallization instead of chromatography cause_degradation->solution_stability

Caption: A decision tree for troubleshooting low-yield isoindolinone synthesis.
Problem 2: Formation of Significant Side Products

Controlling selectivity is crucial. Understanding the potential side reactions for your chosen methodology is the first step to suppressing them.

The synthesis of an N-benzyl isoindolinone from 2-formylbenzoic acid illustrates the desired pathway and potential pitfalls.

G start 2-Formylbenzoic Acid + Benzylamine schiff Schiff Base / Iminium Ion Intermediate start->schiff Condensation (-H2O) phthalide Side Product: Phthalide (Reduction of Aldehyde) start->phthalide Premature Reduction reduced_int Reduced Amine Intermediate schiff->reduced_int Reduction (e.g., NaBH3CN) dimer Side Product: Dimerization / Polymerization schiff->dimer Instability product Desired N-Benzyl Isoindolinone reduced_int->product Intramolecular Lactamization over_reduced Side Product: Over-reduced Amide (Amide to Amine) product->over_reduced Harsh Reducing Conditions

Caption: Reaction pathway for isoindolinone synthesis and common side reactions.

Q: How can I prevent the reduction of the starting aldehyde before it reacts with the amine?

A: This leads to phthalide formation. The key is to use a pH-sensitive or imine-selective reducing agent.

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal choices. They are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but will readily reduce the protonated iminium ion intermediate. This selectivity ensures the reduction happens after condensation with the amine.[6]

Q: I am observing over-reduction of my product's lactam carbonyl. How do I stop this?

A: This is common when using overly powerful reducing agents like LiAlH₄.

  • Choose a Milder Reducing Agent: As mentioned, NaBH₃CN or STAB are generally not strong enough to reduce the amide bond of the isoindolinone product. If your synthesis uses H₂ and a metal catalyst (e.g., Pd/C), reducing the pressure, temperature, or reaction time can prevent this side reaction.[1]

Problem 3: Challenges in Product Purification

Purification can often be more challenging than the reaction itself.

Q: My product is an inseparable mixture with a side product. What are my options?

A: First, try to optimize the reaction to minimize the side product. If that fails:

  • Modify Chromatography Conditions: Switch from standard silica gel to a different stationary phase like alumina (basic or neutral), or consider reverse-phase (C18) chromatography. A different eluent system might provide the necessary separation.

  • Chemical Conversion: Sometimes it's easier to purify a derivative. You could protect a functional group on your desired product, perform the separation, and then deprotect.

  • Crystallization: This is the most powerful technique for purification at scale. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) and solvent mixtures to find conditions that will selectively crystallize your desired product, leaving impurities in the mother liquor.

Q: My product is a thick oil that won't crystallize and streaks on silica gel. How can I purify it?

A: This is common for polar isoindolinones.

  • Salt Formation: If your molecule has a basic nitrogen (like a pyridine or piperazine substituent), you can often form a crystalline salt (e.g., HCl or tartrate salt). Dissolve the crude oil in a solvent like ethyl acetate or ether and add a solution of the acid. The salt will often precipitate in high purity.

  • Trituration: Dissolve or suspend the crude oil in a solvent in which your product is sparingly soluble but the impurities are very soluble (e.g., ether, hexane). Stirring or sonicating the suspension can wash away the impurities, often leaving the product as a solid powder.

ParameterEffect on ReactionTroubleshooting Advice
Solvent Influences solubility, reaction rate, and equilibrium position. Protic solvents (e.g., alcohols) can participate in the reaction.[6]If reaction is slow, switch to a higher boiling solvent. For condensations, consider toluene to remove water azeotropically. For ultrasound-assisted synthesis, isopropanol has shown good results.[6]
Temperature Controls reaction rate. Higher temperatures can accelerate desired reaction but also decomposition and side reactions.A lower temperature may increase selectivity but require longer reaction times.[6] Systematically screen temperatures (e.g., RT, 50 °C, 80 °C) to find the optimal balance.
Amine Stoichiometry Using an excess of the amine can drive the initial condensation but can complicate purification.Start with 1.1-1.5 equivalents. If conversion is low, increasing to 2.0 equivalents may help, but be prepared for more challenging purification.[6]
Catalyst (Acid/Base) Catalyzes iminium ion formation (acid) or deprotonation steps (base). Incorrect pH can stall the reaction or degrade materials.[2]For reductive amination, a catalytic amount of acetic acid is common. For cyclizations involving cyanobenzaldehydes, a base like methanolic KOH may be required.[2][3]
Reducing Agent Determines selectivity. Harsh reagents (LiAlH₄) can cause over-reduction. Mild reagents (NaBH₃CN) are selective for imines.Always choose the mildest reagent that is effective. For reductive aminations, NaBH₃CN or STAB are the industry standard.

Section 3: Protocol: Robust Synthesis of N-Aryl Isoindolinone via Reductive Amination

This protocol describes a reliable, lab-scale synthesis of 2-(4-methoxyphenyl)isoindolin-1-one, a common structural motif. It serves as a self-validating system with clear checkpoints.

Objective: To synthesize 2-(4-methoxyphenyl)isoindolin-1-one from 2-formylbenzoic acid and p-anisidine.

Materials:

  • 2-Formylbenzoic acid (1.0 eq)

  • p-Anisidine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzoic acid (e.g., 1.50 g, 10.0 mmol).

  • Reagent Addition: Dissolve the starting material in anhydrous DCM (100 mL). Add p-anisidine (1.35 g, 11.0 mmol, 1.1 eq) to the solution. Stir the mixture at room temperature for 20 minutes. You may observe a slight color change as the Schiff base begins to form.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 5 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the 2-formylbenzoic acid by TLC or LCMS. The reaction is typically complete within 3-5 hours.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (100 mL). Be cautious, as gas evolution (H₂) may occur from quenching excess STAB.

  • Workup - Extraction: Shake the funnel, releasing pressure frequently. Separate the layers. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash them with brine (50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white or pale-yellow solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70).

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

References

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances. Available at: [Link]

  • Previous and present synthetic routes of 3‐substituted N‐pyridinyl/N‐aryl Isoindolinones. ResearchGate. Available at: [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]

  • Optimization of the isoindoline synthesis. ResearchGate. Available at: [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available at: [Link]

  • Synthetic routes to isoindolinones. ResearchGate. Available at: [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ChemistryOpen. Available at: [Link]

  • Optimization of conditions for indoline synthesis. ResearchGate. Available at: [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. Available at: [Link]

  • Highly Regioselective Synthesis of Substituted Isoindolinones via RutheniumCatalyzed Alkyne Cyclotrimerizations. UCL Discovery. Available at: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Preprints.org. Available at: [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available at: [Link]

Sources

Technical Support Center: Improving Reaction Conditions for 3-Oxoisoindoline-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and derivatization of 3-Oxoisoindoline-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.

The 3-oxoisoindoline core is a valuable scaffold in medicinal chemistry, but its synthesis can be challenging. Issues such as low yields, difficult purifications, and unexpected side reactions are common hurdles.[1] This resource consolidates field-proven insights and data to help you navigate these complexities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis of the this compound scaffold and its derivatives.

Q1: What is a reliable, multi-step synthesis route for the this compound core?

A common and effective route begins with commercially available 2-methylbenzoic acid. The overall sequence involves electrophilic bromination, esterification, radical bromination of the benzylic position, cyclization to form the isoindolinone ring, palladium-catalyzed cyanation, and finally, reduction of the nitrile to the target carbaldehyde.

Q2: The initial bromination of 2-methylbenzoic acid yields a mixture of 3-bromo and 5-bromo isomers. How can I isolate the desired 5-bromo product?

This is a classic issue of regioselectivity in electrophilic aromatic substitution. The methyl group is ortho-, para-directing, leading to a mixture. While chromatographic separation is possible, a more practical approach involves fractional crystallization. A published procedure describes dissolving the crude mixture of isomers in methanol and then slowly adding 0.1 N aqueous HCl. This causes the less soluble 5-bromo-2-methylbenzoic acid to precipitate as a solid, which can then be isolated by filtration.

Q3: My palladium-catalyzed cyanation step is failing or giving very low yields. What are the most critical factors for success?

The conversion of the aryl bromide (6-bromoisoindolin-1-one) to the corresponding nitrile is highly sensitive to reaction conditions. The key factors are:

  • Catalyst Activity: Ensure your tetrakis(triphenylphosphine)palladium(0) catalyst is fresh or has been stored properly under an inert atmosphere. Palladium(0) catalysts are sensitive to oxygen.

  • Inert Atmosphere: The reaction must be thoroughly degassed and conducted under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Reagent Quality: Use high-purity zinc cyanide (Zn(CN)2) and ensure your solvent (e.g., DMF) is anhydrous. Water can interfere with the catalyst and reagents. A microwave-assisted approach can significantly improve yields and reduce reaction times for this step.

Q4: The final reduction of the 5-carbonitrile to the 5-carbaldehyde is problematic. What should I watch out for?

Reduction of an aromatic nitrile to an aldehyde can be challenging, as over-reduction to the benzylamine or benzyl alcohol is a common side reaction. A reported method using Raney Nickel (Ra/Ni) in formic acid at a controlled temperature (65°C) has proven effective.

  • Catalyst Activity: The activity of Raney Nickel can vary. Use a fresh, active batch.

  • Temperature Control: Do not exceed the recommended temperature, as this will promote over-reduction.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times. Quench the reaction as soon as the starting material is consumed.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving specific experimental failures.

Problem: Low Yield or No Product in the Isoindolinone Ring Formation (Cyclization)

The formation of the 6-bromoisoindolin-1-one ring is a critical step. Failure here usually points to issues with the precursor or the cyclization conditions.

G start Low Yield in Cyclization Step check_precursor Verify Precursor Purity (Methyl 5-bromo-2-(bromomethyl)benzoate) start->check_precursor precursor_impure Precursor is Impure or Decomposed check_precursor->precursor_impure Impure (TLC/NMR) precursor_ok Precursor is Pure check_precursor->precursor_ok Pure (TLC/NMR) repurify Action: Re-purify precursor via column chromatography or recrystallization. precursor_impure->repurify success Problem Resolved repurify->success check_conditions Review Cyclization Conditions precursor_ok->check_conditions conditions_issue Sub-optimal Conditions check_conditions->conditions_issue optimize_base Action: Screen alternative bases. (e.g., Cs2CO3, K2CO3 vs. NH4OH) conditions_issue->optimize_base optimize_solvent Action: Screen alternative solvents. (e.g., THF, Dioxane, CPME) conditions_issue->optimize_solvent optimize_base->success optimize_solvent->success

Caption: Decision tree for troubleshooting low cyclization yield.

  • Poor Quality of Benzylic Bromide Precursor: The starting material, methyl 5-bromo-2-(bromomethyl)benzoate, is a lachrymator and can be unstable. Incomplete bromination with NBS or degradation during storage are common.

    • Solution: Confirm the structure and purity of this precursor by ¹H NMR before proceeding. If impurities (e.g., starting material, dibrominated species) are present, purify it by flash chromatography.

  • Inefficient Nucleophilic Substitution/Cyclization: The use of aqueous ammonium hydroxide (NH₄OH) is a standard method, but its effectiveness can depend on concentration and reaction temperature.

    • Solution: If yields are low, consider alternative nitrogen sources or bases. For related isoindolinone syntheses, stronger bases like cesium carbonate (Cs₂CO₃) have been shown to be effective.[2] Switching to an anhydrous organic solvent like THF or cyclopentyl methyl ether (CPME) instead of a biphasic system may also improve results.[2]

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed back to the carboxylic acid under the reaction conditions, especially if the reaction is heated for an extended period.

    • Solution: Monitor the reaction by TLC. If a more polar spot corresponding to the carboxylic acid appears, reduce the reaction time or temperature.

Section 3: Optimized Experimental Protocols

These protocols are adapted from validated literature procedures and include insights for maximizing success.

Protocol 1: Synthesis of 6-Bromoisoindolin-1-one (Key Intermediate)

This protocol is based on the cyclization step described by T. S. T. M. Samele et al. in the Journal of Pharmaceutical Science and Technology.

Materials:

  • Methyl 5-bromo-2-(bromomethyl)benzoate (1 equiv)

  • Ammonium hydroxide (NH₄OH), 28-30% solution

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve methyl 5-bromo-2-(bromomethyl)benzoate in a 1:1 mixture of THF and MeOH.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvents (THF/MeOH) under reduced pressure using a rotary evaporator.

  • The resulting aqueous slurry will contain the precipitated product. Isolate the solid by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold diethyl ether to aid in drying.

  • Dry the isolated white solid under vacuum to yield 6-bromoisoindolin-1-one. A typical isolated yield for this step is >90%.

Scientist's Note: The key to high yield in this step is the purity of the dibromide starting material and ensuring the complete consumption of the starting material before workup to simplify purification.

Protocol 2: Microwave-Assisted Cyanation of 6-Bromoisoindolin-1-one

This protocol utilizes microwave heating to accelerate the palladium-catalyzed cyanation, significantly reducing reaction time.

Materials:

  • 6-Bromoisoindolin-1-one (1 equiv)

  • Zinc Cyanide, Zn(CN)₂ (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (5 mol%)

  • Zinc dust (0.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a microwave process vial, add 6-bromoisoindolin-1-one, Zn(CN)₂, Zinc dust, and Pd(PPh₃)₄.

  • Add anhydrous DMF under an argon atmosphere.

  • Seal the vial tightly. Degas the system by bubbling argon through the solution for 10-15 minutes.

  • Place the vial in a microwave reactor and heat to 145°C for 20 minutes with magnetic stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate (EtOAc) and filter through a plug of Celite to remove inorganic solids.

  • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel flash chromatography (Hexane/EtOAc eluent) to afford 3-oxoisoindoline-5-carbonitrile. A typical isolated yield is ~85%.

Scientist's Note: The addition of zinc dust helps to maintain the palladium catalyst in its active Pd(0) oxidation state throughout the reaction. Proper degassing is non-negotiable for this transformation.

Section 4: Reaction Condition Optimization Data

The synthesis of the isoindolinone core can be sensitive to the choice of catalyst, base, and solvent. The following table summarizes conditions from various literature reports for related transformations, providing a starting point for your own optimization studies.

Transformation Type Catalyst System Base / Additive Solvent Key Observation Reference
Reductive C-N CouplingUltrathin Pt NanowiresH₂ (1 bar)N/AHigh yields for N-substituted isoindolinones from 2-carboxybenzaldehyde and amines.[3]
Pd-Catalyzed C-H Activation[Pd(π-allyl)Cl]₂ / NHCCs₂CO₃ / CsOPivTrifluorotolueneOptimized system for a related β-lactam synthesis, suppressing side products.[2]
Cu-Catalyzed C-H FunctionalizationCu(OAc)₂K₂CO₃DichloroethaneEffective for synthesizing isoindolinones from 2-alkyl-N-substituted benzamides.[3]
Iridium-Catalyzed Reductive Lactamization[Cp*IrCl₂]₂Formic AcidWater/EthanolSustainable method with high catalyst efficiency (S/C up to 10,000).[3]
References
  • Samele, T. S. T. M., et al. (2015). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology.
  • BenchChem. (2025). Troubleshooting side reactions in isoindole synthesis. BenchChem.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. University of Rochester.
  • ResearchGate. (n.d.). Optimization of the isoindoline synthesis.
  • Organic Chemistry Portal. (2024). Synthesis of isoindolinones. Organic Chemistry Portal.

Sources

avoiding side products in 3-Oxoisoindoline-5-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Oxoisoindoline-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize side product formation and maximize the yield and purity of your desired products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

I. General Considerations for Handling this compound

Question: What are the key stability considerations for this compound?

This compound is a bifunctional molecule featuring a reactive aldehyde and a stable lactam (isoindolinone) core. While the isoindolinone ring is generally robust, the aldehyde group is susceptible to certain reactions that can lead to impurities.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid upon prolonged exposure to air. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (2-8°C) to minimize this degradation.

  • Aldol Condensation: In the presence of strong bases or acids, aldehydes can undergo self-condensation. While this is less common with aromatic aldehydes compared to aliphatic ones, it is a potential side reaction to be aware of, especially if the reaction conditions are not carefully controlled.

II. Troubleshooting Reductive Amination Reactions

Reductive amination is a cornerstone transformation for converting the aldehyde functionality into a secondary or tertiary amine, a common step in the synthesis of many active pharmaceutical ingredients (APIs).[1][][3] However, several side reactions can occur.

Question: I am observing a significant amount of the corresponding alcohol as a byproduct in my reductive amination. What is causing this and how can I prevent it?

The formation of 3-Oxoisoindoline-5-methanol is a common side product resulting from the direct reduction of the starting aldehyde. This occurs when the reducing agent is too reactive and does not differentiate between the aldehyde and the intermediate imine/iminium ion.

Causality: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes to alcohols, especially under neutral or slightly acidic conditions where imine formation might be slow.[4] The desired pathway is the reduction of the iminium ion, which is formed from the condensation of the aldehyde and the amine.

Solutions:

  • Use a Chemoselective Reducing Agent: Employ a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde.[4][5]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations. It is less reactive than NaBH₄ and is particularly effective in slightly acidic conditions which favor iminium ion formation.[6]

    • Sodium cyanoborohydride (NaBH₃CN): This reagent is also highly selective for iminium ions at a controlled pH (typically 6-7). However, it is toxic due to the potential release of cyanide gas, so appropriate safety precautions are essential.[5][7]

  • Two-Step Procedure: Separate the imine formation from the reduction step.

    • First, form the imine by reacting this compound with the desired amine, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene as the solvent).

    • Once the imine is formed, it can be isolated or, more commonly, the reducing agent (now even NaBH₄ can be used as the imine is more reactive than the aldehyde) is added in a second step.

Parameter Problematic Condition Recommended Solution Justification
Reducing Agent NaBH₄ in a one-pot reactionNaBH(OAc)₃ or NaBH₃CNIncreased chemoselectivity for the iminium ion over the aldehyde.[5][6]
Procedure One-pot with a strong reductantTwo-step: imine formation then reductionAllows for complete formation of the imine before introducing the reducing agent.
pH Neutral or basicSlightly acidic (pH 5-6)Promotes imine formation and subsequent protonation to the more reactive iminium ion.

Question: My reductive amination with a primary amine is yielding a significant amount of a tertiary amine (dialkylation). How can I favor the formation of the secondary amine?

Overalkylation occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde, leading to a tertiary amine.

Causality: This is a common issue in direct alkylation of amines. In reductive amination, if the aldehyde is not consumed rapidly, the secondary amine product can compete with the starting primary amine in reacting with it.

Solutions:

  • Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.5-2 equivalents) to outcompete the secondary amine product for the aldehyde.

  • Slow Addition of the Aldehyde: If using a one-pot procedure, slowly add the this compound to the reaction mixture containing the amine and the reducing agent. This keeps the concentration of the aldehyde low at any given time, disfavoring the second alkylation.

  • Stepwise Imine Formation and Reduction: As mentioned previously, forming the imine first and then reducing it is a very effective way to prevent dialkylation.[8]

Workflow for Minimizing Side Products in Reductive Amination

G cluster_0 Reaction Setup cluster_1 Key Decision Point cluster_2 Reduction & Workup A This compound + Primary Amine B Choose Solvent (e.g., DCE, THF) A->B C Add Mild Acid (e.g., Acetic Acid) B->C D Select Reducing Agent C->D E Add NaBH(OAc)₃ (One-Pot) D->E Chemoselective One-Pot I Form Imine First (Two-Step) D->I Control Over-alkylation Two-Step F Stir at Room Temperature E->F G Aqueous Workup & Purification F->G H Desired Secondary Amine G->H J Add NaBH₄ I->J J->F

Caption: Decision workflow for reductive amination of this compound.

III. Troubleshooting Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The Wittig and HWE reactions are powerful methods for converting the aldehyde into an alkene. However, the presence of the acidic N-H proton on the isoindolinone ring introduces a significant challenge.

Question: My Wittig reaction is failing or giving very low yields. What is the likely cause?

The most probable cause of failure is the deprotonation of the isoindolinone N-H by the strong base used to generate the phosphonium ylide.

Causality: Standard Wittig reactions often employ strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) to deprotonate the phosphonium salt and form the ylide. The pKa of the N-H proton of the isoindolinone is low enough to be abstracted by these strong bases. This leads to the formation of an anionic isoindolinone species, which is a poor electrophile and will not react with the ylide.[9] This consumes the base and prevents the formation of the ylide in sufficient quantities.

Solutions:

  • Use Salt-Free Ylides: Prepare the ylide separately and isolate it before adding it to the aldehyde. This is not always practical.

  • Employ Milder Bases (for stabilized ylides): If using a stabilized ylide (e.g., from a phosphonium salt with an adjacent ester or ketone), milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be used. These are generally not basic enough to deprotonate the lactam N-H.

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is often a better choice for sterically hindered or sensitive aldehydes.[10] The carbanion generated from the phosphonate ester is more nucleophilic and the reaction conditions can often be milder. Bases like NaH or potassium tert-butoxide (KOtBu) are still often used, but the reaction can sometimes be performed with weaker bases in the presence of LiCl or other additives that can modulate reactivity.

  • N-Protection of the Isoindolinone: If feasible for your synthetic route, protecting the N-H of the isoindolinone ring can circumvent this issue entirely. Common protecting groups for lactams include Boc, Cbz, or a simple alkyl group.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Phosphonate Anion:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the desired phosphonate ester (1.1 eq.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with the Aldehyde:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

IV. Troubleshooting Oxidation to 3-Oxoisoindoline-5-carboxylic acid

The oxidation of the aldehyde to a carboxylic acid is a common transformation. The primary challenge is ensuring complete conversion without affecting the isoindolinone core.

Question: I am seeing incomplete conversion of my aldehyde to the carboxylic acid. How can I drive the reaction to completion?

Incomplete oxidation can result from an insufficiently powerful oxidizing agent or non-optimal reaction conditions.

Causality: While aldehydes are readily oxidized, some oxidizing systems require specific conditions to be effective. For instance, some reagents may be deactivated by the product or other species in the reaction mixture.

Solutions:

  • Choice of Oxidant: There are many effective systems for this transformation.

    • Pinnick Oxidation: This is a very mild and efficient method using sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. It is highly chemoselective for aldehydes.

    • Potassium Permanganate (KMnO₄): A strong and inexpensive oxidant. The reaction is typically run in a buffered aqueous solution (e.g., with NaH₂PO₄/Na₂HPO₄) to prevent the solution from becoming too basic, which could potentially affect the lactam.

    • Oxone: A versatile and environmentally friendly oxidant.[11]

    • Silver (I) Oxide (Ag₂O): Used in the Tollens reaction, it is a mild and selective oxidant for aldehydes.

  • Reaction Conditions:

    • Temperature: Some oxidations may require gentle heating to proceed at a reasonable rate.

    • Solvent: The choice of solvent is crucial for solubility of both the substrate and the oxidant. For example, the Pinnick oxidation is often run in a mixture of t-butanol and water.

Logical Flow for Troubleshooting Oxidation Reactions

Caption: Troubleshooting flowchart for the oxidation of this compound.

V. Frequently Asked Questions (FAQs)

  • Q1: Can the lactam ring of the isoindolinone be opened under typical reaction conditions?

    • A1: The isoindolinone lactam is generally stable under neutral and mildly acidic or basic conditions used in many standard organic reactions. However, harsh conditions such as refluxing in strong acid or base (e.g., concentrated HCl or high concentrations of NaOH) can lead to hydrolysis of the lactam. It is always advisable to screen reactions for this potential side product if using forcing conditions.

  • Q2: Are there any specific safety precautions for working with this compound?

    • A2: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). As with many fine chemicals, inhalation of dust and contact with skin and eyes should be avoided. If using reagents like sodium cyanoborohydride, the reaction and workup should be performed in a well-ventilated fume hood to avoid exposure to hydrogen cyanide.

  • Q3: For large-scale reactions, which methods are preferred to minimize side products?

    • A3: For scaling up, robust and reproducible reactions are key. For reductive amination, using NaBH(OAc)₃ is often preferred over NaBH₃CN due to safety and toxicity concerns. For oxidations, the Pinnick oxidation is highly reliable and scalable. For olefination reactions, the HWE reaction often provides better yields and easier purification of the product compared to the traditional Wittig reaction, as the phosphate byproduct is water-soluble.

VI. References

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Aldehydes and Ketones to Amines - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023, April 30). Retrieved from [Link]

  • How to know when a Wittig reaction is possible? Is it possible on formaldehyde - Quora. (2018, June 24). Retrieved from [Link]

  • The chemistry of isoindole natural products - PMC - NIH. (n.d.). Retrieved from [Link]

  • Problems with wittig reaction : r/Chempros - Reddit. (2022, December 16). Retrieved from [Link]

  • Wittig Reaction Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

  • Myers Chem 115. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. (2025, April 14). Retrieved from [Link]

  • Theoretical Insight into the Reversal of Chemoselectivity in Diels-Alder Reactions of α,β-Unsaturated Aldehydes and Ketones Catalyzed by Brønsted and Lewis Acids - MDPI. (2021, March 5). Retrieved from [Link]

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Effect of different oxidants on the oxidation of aldehydes to carboxylic acids a … - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies - Journal of Pharmaceutical Science and Technology. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. (2024, November 20). Retrieved from [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 - YouTube. (2021, August 11). Retrieved from [Link]

  • Pharma API Intermediates. (n.d.). Retrieved from [Link]

  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone - MDPI. (n.d.). Retrieved from [Link]

  • Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. (n.d.). Retrieved from [Link]

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • making carboxylic acids - Chemguide. (n.d.). Retrieved from [Link]

  • Synthesis of isoindolinones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Oxidation of aromatic aldehydes to their carboxylic acid a - ResearchGate. (n.d.). Retrieved from [Link]

  • Most Common Active Pharmaceutical Ingredients - Hebei Weimiao. (n.d.). Retrieved from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Retrieved from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (n.d.). Retrieved from [Link]

Sources

troubleshooting guide for the synthesis of isoindolinone-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoindolinone Synthesis

Welcome to the technical support center for the synthesis of isoindolinone-based compounds. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Isoindolinones are prevalent in numerous biologically active compounds and pharmaceuticals, making their efficient synthesis a critical task in medicinal chemistry.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues arising during isoindolinone synthesis. Each answer provides a breakdown of potential causes and offers systematic steps for resolution.

Low or No Product Yield

Question: My reaction is showing very low conversion to the desired isoindolinone product. What are the likely causes and how can I improve the yield?

Answer:

Low yield is a frequent issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Many modern syntheses, especially those involving transition-metal catalysis, are highly sensitive to these parameters.[3][4]

Plausible Causes & Solutions:

  • Poor Reagent or Solvent Quality:

    • The Problem: Many isoindolinone syntheses, particularly those catalyzed by palladium, rhodium, or copper, are sensitive to moisture and air.[3][4] Starting materials like 2-formylbenzoic acid or 2-halobenzamides must be pure. For catalytic reactions, the presence of impurities can deactivate the catalyst.

    • Troubleshooting Protocol:

      • Verify Starting Material Purity: Confirm the purity of your starting materials via NMR, LC-MS, or melting point analysis.

      • Use Anhydrous Solvents: Dry solvents using appropriate methods (e.g., distillation over a drying agent, passage through an activated alumina column) immediately before use.

      • Degas the Reaction Mixture: For oxygen-sensitive reactions, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

  • Suboptimal Reaction Conditions (Temperature, Time, Concentration):

    • The Problem: The energy barrier for the key bond-forming step (e.g., reductive amination, C-H activation, intramolecular cyclization) may not be overcome at the current temperature.[5][6] Conversely, excessively high temperatures can lead to decomposition of starting materials, intermediates, or the final product.

    • Troubleshooting Protocol:

      • Temperature Screening: Run a series of small-scale parallel reactions at different temperatures (e.g., in 10-20 °C increments) to find the optimum.

      • Time Course Study: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS. This will determine the optimal reaction time and reveal if the product is degrading over time.

      • Concentration Adjustment: Verify that the reaction concentration is appropriate. Highly dilute conditions may slow down bimolecular reactions, while overly concentrated mixtures can lead to side product formation.

  • Catalyst Inactivity or Incompatibility:

    • The Problem: In transition-metal-catalyzed reactions, the chosen catalyst/ligand system may be inefficient for your specific substrate. The catalyst's active state may not be properly generated or may be deactivated. For example, in palladium-catalyzed C-H functionalization, the choice of oxidant is crucial for regenerating the active Pd(II) species.[1][4]

    • Troubleshooting Protocol:

      • Screen Catalysts and Ligands: If applicable, test alternative catalysts (e.g., different palladium sources like Pd(OAc)₂, Pd₂(dba)₃) or ligands (e.g., phosphine-based, N-heterocyclic carbene ligands).

      • Verify Oxidant/Reductant: Ensure the co-reagents, such as oxidants (e.g., benzoquinone, Cu(OAc)₂) or reductants (e.g., H₂, NaBH₄), are active and added correctly.[4][7]

      • Check Catalyst Loading: While higher loading can sometimes increase conversion, it can also lead to more side products. Optimize the catalyst loading systematically (e.g., 1 mol%, 2.5 mol%, 5 mol%).

Formation of Significant Side Products

Question: My reaction produces the isoindolinone, but I'm also isolating a significant amount of an unexpected side product. How can I identify and suppress it?

Answer:

Side product formation is often related to the reactivity of the starting materials and intermediates. Identifying the structure of the impurity is the first and most critical step.

Common Side Products & Prevention Strategies:

Side Product TypePlausible CauseSuggested Action
Dimerized Starting Material For cross-coupling reactions, homocoupling of the starting halide or organometallic reagent can compete with the desired reaction.Lower the reaction temperature; adjust the ligand-to-metal ratio; ensure slow addition of one of the coupling partners.
Over-reduction/Oxidation Products The reducing or oxidizing agent is too harsh or is used in excess. For example, reduction of a phthalimide to a hydroxylactam may proceed further to the lactam.[5]Use a milder reagent (e.g., NaBH₄ instead of LiAlH₄ for certain reductions); perform the reaction at a lower temperature; carefully control the stoichiometry of the reagent.
Hydrolyzed Intermediates Presence of water in the reaction mixture hydrolyzes sensitive functional groups like imines or esters, especially under basic or acidic conditions.[8]Rigorously use anhydrous solvents and reagents. Run the reaction under a dry, inert atmosphere.
Ring-Opened Amide In reactions starting from cyclic precursors like phthalides, the intermediate may fail to cyclize and instead hydrolyze or react intermolecularly.Ensure the cyclization conditions are optimal. For base-mediated cyclizations, the choice and amount of base can be critical.[8]

Troubleshooting Workflow for Side Product Formation:

Below is a logical workflow to diagnose and resolve issues with side product formation.

G cluster_0 Troubleshooting Side Products cluster_1 Corrective Actions start Side Product Observed isolate Isolate & Characterize (NMR, MS, IR) start->isolate pathway Postulate Formation Pathway isolate->pathway temp Lower Temperature pathway->temp Decomposition or High Activation Energy Side Reaction reagent Change Reagent (milder/less) pathway->reagent Over-reaction or Reagent-induced Degradation anhydrous Ensure Anhydrous Conditions pathway->anhydrous Hydrolysis Product order Alter Reagent Addition Order/Rate pathway->order Homocoupling or Polymerization validate Validate with Small-Scale Rxn temp->validate reagent->validate anhydrous->validate order->validate

Caption: A decision-making workflow for troubleshooting side product formation.

Issues with Product Isolation and Purification

Question: I have confirmed product formation via LC-MS, but I'm struggling to isolate a pure compound. What purification strategies are most effective for isoindolinones?

Answer:

The physicochemical properties of isoindolinones can make purification challenging. They are often moderately polar, crystalline solids, but substituents can drastically alter their behavior.

Purification Strategies:

  • Crystallization: This should be the first method attempted if the product is a solid.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, ethyl acetate, isopropanol).

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Pro-Tip: If a single solvent doesn't work, try a binary solvent system (e.g., Dichloromethane/Hexane, Ethyl Acetate/Heptane). Dissolve the compound in the more soluble solvent and slowly add the less soluble "anti-solvent" until turbidity persists.

  • Silica Gel Column Chromatography: This is the most common method for non-crystalline products or for separating mixtures with close-running spots on TLC.

    • Solvent System Selection:

      • Start with a non-polar system like Hexane/Ethyl Acetate. The polarity can be gradually increased.

      • For more polar isoindolinones, Dichloromethane/Methanol can be effective.

      • Adding a small amount of triethylamine (~0.1-1%) to the eluent can help reduce tailing for basic isoindolinones.

    • Common Pitfall: Some isoindolinones, especially 3-hydroxyisoindolinones, can be unstable on silica gel.[9] In these cases, consider using a less acidic stationary phase like neutral alumina or florisil, or work quickly with minimal exposure time on the column.

  • Acid-Base Extraction: If your isoindolinone has a basic nitrogen atom (and is stable to pH changes), an acid-base wash can remove neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate, DCM).

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer.

      • Separate the layers. Basify the aqueous layer with a base (e.g., NaHCO₃, NaOH) until the product precipitates or is ready for re-extraction into an organic solvent.

      • Wash the final organic layer with brine, dry over Na₂SO₄ or MgSO₄, and concentrate.

Example Protocol: Reductive C-N Coupling/Amidation

This protocol describes a common and robust method for synthesizing N-substituted isoindolinones from 2-carboxybenzaldehyde and a primary amine, often using a platinum or iridium catalyst.[5][6]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-carboxybenzaldehyde (1.0 eq).

  • Reagent Addition: Add the primary amine (1.1 eq) and the chosen solvent (e.g., ethanol/water mixture).

  • Catalyst Introduction: Add the catalyst (e.g., Pt nanowires or 1-5 mol% of an Iridium catalyst).

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically 1 bar, using a balloon).

  • Heating and Monitoring: Heat the reaction mixture to the predetermined optimal temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and filter off the catalyst through a pad of Celite, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product using the methods described above (crystallization or column chromatography).

References

  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Berisa, A., & Gredičak, M. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(19), 5344-5378. [Link]

  • Pace, V., et al. (2023). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules, 28(6), 2588. [Link]

  • Yazıcıoğlu, Y. S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

  • Al-dujaili, A. H., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26305–26312. [Link]

  • Wang, Z., et al. (2021). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 11(36), 22449-22454. [Link]

  • Liu, Y., et al. (2018). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry, 83(24), 15139–15147. [Link]

  • Berisa, A., & Gredičak, M. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(19), 5344-5378. [Link]

  • Patil, S. A., et al. (2023). Differential strategies for the synthesis of isoindolinone. ResearchGate. [Link]

  • Abe, M., et al. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. Organic & Biomolecular Chemistry, 19(32), 7143-7146. [Link]

  • Hertweck, C. (2009). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 5, 23. [Link]

  • Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound.
  • Wang, L., et al. (2024). Enantioselective Synthesis of Isoindolinone by Palladium-Catalyzed Aminoalkynylation of O-Phenyl Hydroxamic Ethers with Alkynes. Journal of the American Chemical Society, 146(8), 4320–4326. [Link]

  • Shi, L., et al. (2012). Highly Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones Using Pt Nanowires as Catalysts. Organic Letters, 14(7), 1876–1879. [Link]

  • Larock, R. C., & Doty, M. J. (1998). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. The Journal of Organic Chemistry, 63(24), 8778–8783. [Link]

  • Various Authors. (2024). Synthesis of isoindolinones catalyzed by 6 a. ResearchGate. [Link]

Sources

stability issues of 3-Oxoisoindoline-5-carbaldehyde during synthesis and storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for 3-Oxoisoindoline-5-carbaldehyde (CAS: 1260664-94-5). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights into the stability challenges associated with its synthesis and storage, enabling you to optimize your experimental outcomes. This guide is structured into a troubleshooting section for immediate problem-solving and a comprehensive FAQ for foundational knowledge.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific, common issues encountered during the synthesis, workup, and purification of this compound.

Question 1: My reaction shows low or inconsistent yield. What are the likely causes?

Problem: You are performing a synthesis, such as the oxidation of the corresponding alcohol or reduction of the carboxylic acid, and are observing poor conversion to the desired aldehyde.

Potential Causes & Suggested Solutions:

  • Atmospheric Oxidation: The aldehyde functional group is highly susceptible to oxidation to the corresponding carboxylic acid, especially at elevated temperatures or in the presence of catalytic metals and oxygen.[1]

    • Solution: Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon).[2] After quenching, ensure that all subsequent workup and purification steps are performed promptly to minimize air exposure.

  • Reagent Quality: The activity of your reagents (e.g., oxidizing agents like PCC, or reducing agents for a carboxylic acid precursor) may be compromised.

    • Solution: Use freshly opened or properly stored reagents. For instance, some reducing agents are moisture-sensitive. Consider titrating or testing the activity of key reagents before committing your starting material.

  • Sub-optimal Temperature Control: Aldehyde-forming reactions can be exothermic, and excessive heat can promote side reactions or degradation. Conversely, insufficient temperature may lead to an incomplete reaction.

    • Solution: Maintain strict temperature control as dictated by your protocol. For exothermic reactions, ensure slow reagent addition and adequate cooling (e.g., an ice bath). Monitor reaction progress closely using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: I'm observing multiple spots on my TLC, and purification is yielding significant side products. What's going wrong?

Problem: The crude reaction mixture shows the product spot but also several impurities, including a baseline spot (polar) and others close to the product.

Potential Causes & Suggested Solutions:

  • Over-oxidation: This is the most common issue, leading to the formation of 3-oxoisoindoline-5-carboxylic acid. This impurity is significantly more polar and will often appear at the baseline on a TLC plate.

    • Solution: Use milder, more selective oxidizing agents if applicable. Crucially, monitor the reaction meticulously by TLC every 15-30 minutes. As soon as the starting material is consumed, quench the reaction immediately to prevent over-oxidation of the newly formed aldehyde.

  • Aldol or Cannizzaro Side Reactions: Under certain pH conditions (basic or strongly acidic), aldehydes can undergo self-condensation (Aldol reaction) or disproportionation (Cannizzaro reaction), especially during workup or prolonged reaction times.[1]

    • Solution: Maintain a neutral pH during aqueous workup steps. Use a buffered wash (e.g., saturated ammonium chloride or dilute phosphate buffer) if necessary. Avoid unnecessarily long reaction times or exposure to strong acids or bases.

  • Degradation on Silica Gel: The slightly acidic nature of standard silica gel can catalyze the degradation of sensitive aldehydes during column chromatography.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralising agent like triethylamine (~0.1-0.5%), then pack the column.

      • Work Quickly: Do not let the compound sit on the column for extended periods. Collect fractions rapidly.

      • Alternative Media: Consider using a less acidic stationary phase like neutral alumina if degradation on silica persists.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues during synthesis.

G start Low Yield Observed check_sm Check TLC: Is Starting Material (SM) Present? start->check_sm check_impurities Check TLC/LCMS: Are Side Products Present? check_sm->check_impurities No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes degradation Product Degradation check_impurities->degradation Yes solution_incomplete Troubleshoot Reaction: 1. Increase Temperature/Time 2. Check Reagent Activity 3. Verify Stoichiometry incomplete_rxn->solution_incomplete solution_degradation Troubleshoot Conditions: 1. Run under Inert Gas 2. Check pH of Workup 3. Use Milder Reagents 4. Purify Promptly degradation->solution_degradation end Optimized Yield solution_incomplete->end solution_degradation->end

Caption: A troubleshooting decision tree for low-yield synthesis.

Frequently Asked Questions (FAQs): Storage & Handling

Question 1: What are the definitive storage conditions for this compound to ensure long-term stability?

This is the most critical question for preserving the integrity of your material. Based on supplier recommendations and the chemical nature of the aldehyde, the following conditions are mandatory.[2]

ParameterRecommendationRationale
Temperature 2-8°CSlows down potential degradation pathways and self-reaction rates.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group to a carboxylic acid.[3]
Light Amber vial / Protect from lightAldehydes can be light-sensitive, potentially leading to photochemical degradation.
Container Tightly sealed containerPrevents exposure to atmospheric moisture and oxygen.
Question 2: Why is the compound described as a "White to light yellow Solid"? Does the yellow color indicate impurity?

A faint yellow tinge is often observed and is generally acceptable.[2] However, a significant change in color from off-white to dark yellow or brown upon storage is a strong indicator of degradation. This is often due to the formation of minor, highly conjugated impurities from polymerization or condensation reactions, which absorb visible light. If you observe significant color change, it is crucial to re-analyze the purity of the material by NMR or LC-MS before use.

Question 3: How sensitive is this compound to pH during handling and in solution?

While specific data for this molecule is not widely published, its structural similarity to o-phthalaldehyde (OPA) and general aldehyde reactivity suggest a moderate sensitivity to pH.[4]

  • Strongly Basic Conditions (pH > 9): Can promote side reactions like aldol condensations or the Cannizzaro reaction.

  • Strongly Acidic Conditions (pH < 4): Can catalyze the formation of acetals if alcohols are present, or potentially other degradation pathways. It is best to handle this compound in solutions buffered around neutral pH (6-8) whenever possible.

Potential Degradation Pathway

The primary anticipated degradation pathway is oxidation. The diagram below illustrates this process.

Caption: The primary degradation pathway via oxidation.

Recommended Protocol: Purification by Flash Chromatography

This protocol is designed to minimize degradation on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc) - HPLC grade

  • Triethylamine (TEA)

  • TLC plates, collection tubes

Procedure:

  • Determine Eluent System: Using TLC, find a solvent system (e.g., 30-50% EtOAc in Hexanes) that gives the product an Rf value of ~0.25-0.35.

  • Prepare Slurry: In a beaker, add the required amount of silica gel. Add your chosen eluent system and add 0.2% v/v triethylamine (e.g., 0.2 mL TEA for every 100 mL of eluent). Stir the slurry for 5 minutes. This neutralizes the acidic sites on the silica.

  • Pack Column: Pack your chromatography column with the prepared slurry.

  • Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. If it doesn't dissolve well, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the compound, add silica, evaporate the solvent under reduced pressure until a dry powder is formed, and carefully load this powder onto the top of the column.

  • Elute and Collect: Run the column with the TEA-containing eluent. Do not pause the column for an extended period. Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions. Remove the solvent using a rotary evaporator at a low temperature (<40°C) to prevent thermal degradation.

  • Final Product Handling: Immediately place the purified, dry solid into an amber vial, flush with argon or nitrogen, seal tightly, and store at 2-8°C.

References

Technical Support Center: Scale-up Synthesis of 3-Oxoisoindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 3-Oxoisoindoline-5-carbaldehyde

This compound is a versatile building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active compounds. Its core structure is found in molecules targeting a range of diseases. As demand for these novel therapeutics grows, the ability to produce this intermediate on a larger scale efficiently and cost-effectively becomes paramount.

However, scaling up any chemical synthesis introduces a new set of variables and potential pitfalls that may not be apparent at the lab bench. This guide is designed to be a practical resource, offering solutions to common problems and answers to frequently asked questions, ensuring a smoother, more successful scale-up campaign.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the scale-up synthesis of this compound.

Issue 1: Low or Inconsistent Yields

Question: We're seeing a significant drop in yield, from 85% at the 10g scale to around 50-60% at the 1kg scale. What are the likely causes and how can we mitigate this?

Answer: A drop in yield upon scale-up is a frequent challenge and can be attributed to several factors that become more pronounced at a larger scale.

Potential Causes & Solutions:

  • Mass and Heat Transfer Limitations:

    • Causality: In larger reactors, inefficient stirring and localized "hot spots" can lead to side reactions or decomposition of the product. The surface-area-to-volume ratio decreases, making it harder to control the reaction temperature.

    • Troubleshooting Steps:

      • Stirring Efficiency: Evaluate the stirrer design (e.g., anchor, pitched-blade turbine) and agitation speed. Ensure the vortex is sufficient to suspend all solids and create a homogeneous mixture. Baffles may be necessary in larger reactors to improve mixing.

      • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition profile using a dosing pump. This helps to manage the exotherm and maintain a consistent temperature throughout the reaction mass.

      • Jacket Temperature Control: Monitor both the internal reaction temperature and the jacket temperature. A significant difference can indicate poor heat transfer.

  • Incomplete Reactions:

    • Causality: What appears to be a complete reaction at a small scale might be incomplete at a larger scale due to the factors mentioned above.

    • Troubleshooting Steps:

      • In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC, UPLC) to monitor the consumption of starting materials and the formation of the product. Do not proceed to the next step until the IPC confirms the reaction is complete.

      • Extended Reaction Time: It is common for reactions to require longer times at a larger scale. Continue monitoring via IPCs until the reaction has plateaued.

  • Impurity Profile Changes:

    • Causality: The formation of new or increased levels of impurities can consume starting material and complicate purification, leading to lower isolated yields.

    • Troubleshooting Steps:

      • Impurity Identification: Isolate and characterize major impurities. Understanding their structure can provide clues about their formation mechanism (e.g., over-oxidation, dimerization).

      • Reaction Condition Optimization: Once the cause of impurity formation is understood, adjust reaction parameters. This might involve using a more selective reagent, lowering the reaction temperature, or changing the solvent.

Issue 2: Product Isolation and Purification Challenges

Question: We are struggling with the filtration and drying of the final product at a larger scale. The material is a fine powder that clogs the filter, and drying takes an exceptionally long time.

Answer: Physical properties of the solid product can change with scale, impacting isolation efficiency.

Potential Causes & Solutions:

  • Particle Size and Morphology:

    • Causality: Rapid crystallization or precipitation, often due to uncontrolled cooling or solvent addition, can lead to very fine particles or an amorphous solid that is difficult to filter.

    • Troubleshooting Steps:

      • Controlled Crystallization: Develop a controlled cooling profile. A slower cooling rate generally allows for the growth of larger, more easily filterable crystals.

      • Anti-Solvent Addition: If using an anti-solvent for precipitation, add it slowly to a well-agitated solution of the crude product. Seeding with a small amount of previously isolated crystalline material can also promote the growth of larger crystals.

      • Filtration Technique: For large-scale operations, consider using a filter press or a centrifugal filter, which are more efficient for handling large volumes of solids than a simple Buchner funnel setup.

  • Residual Solvents:

    • Causality: Inefficient drying can leave residual solvents trapped within the crystal lattice, impacting purity and potentially causing issues in downstream steps.

    • Troubleshooting Steps:

      • Drying Method: A static oven may not be sufficient for large quantities. Consider using a vacuum oven with a controlled nitrogen bleed to facilitate solvent removal. For very large scales, a tumble dryer can be effective.

      • Cake Washing: Ensure the filter cake is washed with an appropriate solvent to displace the mother liquor and any dissolved impurities. The wash solvent should be one in which the product has low solubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A common synthetic approach starts from 5-bromo-2-methylbenzoic acid. A key intermediate, 6-bromoisoindolin-1-one, is formed through a reaction with ammonia in a sealed tube at elevated temperatures. The aldehyde functionality is then introduced, often via a formylation reaction. One documented method involves the conversion of a related cyano intermediate to the carbaldehyde using Raney nickel in formic acid.

Q2: What are the critical process parameters to monitor during the synthesis?

Several parameters are crucial for a successful and reproducible scale-up:

Parameter Importance Monitoring Method
Temperature Controls reaction rate and impurity formation.Calibrated temperature probes in the reactor.
Agitation Speed Ensures homogeneity and efficient heat transfer.Tachometer on the stirrer motor.
Reagent Addition Rate Manages exotherms and prevents localized high concentrations.Calibrated dosing pump.
Reaction Completion Determines the endpoint of the reaction to maximize yield and minimize side products.In-process controls (e.g., HPLC, TLC).
pH Can be critical in certain steps, such as product precipitation or work-up.pH probe or pH paper.

Q3: How should this compound be stored, and what are its stability considerations?

This compound is a solid that should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[1] The aldehyde functional group can be susceptible to oxidation over time, especially in the presence of air and light. It is recommended to store it at 2-8°C.[1] For long-term storage, re-analyzing the purity before use is good practice.

Q4: What analytical methods are recommended for quality control?

A robust analytical package is essential to ensure the quality of the final product.

  • Identity: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure.

  • Purity: HPLC or UPLC with a suitable column and mobile phase is the standard for determining purity and quantifying impurities. A purity of ≥98% is often required for use in further synthetic steps.[2]

  • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any remaining solvents from the synthesis and purification process.

  • Melting Point: Can be a useful indicator of purity.

Part 3: Experimental Workflow & Visualization

Workflow for Troubleshooting Low Yields

The following diagram illustrates a logical workflow for diagnosing and resolving issues of low yield during scale-up.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed at Scale Check_Mixing Evaluate Stirring and Homogeneity Start->Check_Mixing Check_Temp Analyze Temperature Profile (Internal vs. Jacket) Start->Check_Temp IPC_Analysis Review In-Process Control (IPC) Data Start->IPC_Analysis Action_Stirring Action_Stirring Check_Mixing->Action_Stirring Inefficient? Action_Exotherm Action_Exotherm Check_Temp->Action_Exotherm Poor Control? Impurity_Profile Characterize Impurity Profile IPC_Analysis->Impurity_Profile Reaction Complete Action_Completion Action_Completion IPC_Analysis->Action_Completion Incomplete Reaction? Action_Impurity Action_Impurity Impurity_Profile->Action_Impurity New/Increased Impurities? Solution_Stirring Solution_Stirring Action_Stirring->Solution_Stirring Optimize Stirrer Design/Speed Add Baffles End End Solution_Stirring->End Re-run at Scale Solution_Exotherm Solution_Exotherm Action_Exotherm->Solution_Exotherm Implement Controlled Reagent Addition Adjust Jacket Fluid Rate Solution_Exotherm->End Solution_Completion Solution_Completion Action_Completion->Solution_Completion Extend Reaction Time Monitor with IPCs Solution_Completion->End Solution_Impurity Solution_Impurity Action_Impurity->Solution_Impurity Identify Impurity Structure Modify Reaction Conditions (Temp, Solvent) Solution_Impurity->End

Caption: A decision-making workflow for troubleshooting low yields in scale-up synthesis.

References

  • Kishor Kumar, C., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390.
  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1-Oxoisoindoline-5-carbaldehyde, 95% Purity. Retrieved from [Link]

Sources

Technical Support Center: Refinement of Protocols for Synthesizing 3-Oxoisoindoline-5-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-oxoisoindoline-5-carbaldehyde and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. The 3-oxoisoindoline core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1] The aldehyde functionality at the C-5 position serves as a critical synthetic handle for further elaboration into more complex molecules.

This document moves beyond simple protocols to provide in-depth, field-tested insights into the common challenges encountered during synthesis. We will explore the causality behind experimental choices, troubleshoot common failures, and provide robust, self-validating methodologies to enhance the success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that arise during the planning and execution of your synthetic campaigns.

Q1: What is the most reliable and scalable starting point for constructing the this compound core?

A1: While several routes exist, a highly robust and frequently employed strategy begins with 4-bromo-2-methylbenzoic acid . This starting material is advantageous for several reasons:

  • Orthogonal Functionality: The methyl group serves as a precursor to the C-3 position of the isoindolinone ring, while the bromo group at the C-4 position (which becomes the C-5 position of the isoindolinone) is a versatile handle for introducing the carbaldehyde moiety, often via palladium-catalyzed cross-coupling reactions.

  • Controlled Cyclization: The benzoic acid and methyl groups are perfectly positioned for a regioselective intramolecular cyclization to form the five-membered lactam ring.

  • Scalability: The initial steps, such as the bromination of 2-methylbenzoic acid, are well-documented and generally scalable, although isomer separation can be a critical purification step.

Q2: I need to synthesize a library of analogs with diversity at the C-5 position. Is it better to introduce the aldehyde early or late in the synthesis?

A2: This is a classic synthetic strategy question. For library synthesis, a late-stage functionalization approach is almost always superior. The core concept is to synthesize a common intermediate, such as 5-bromo-3-oxoisoindoline , and then use high-throughput parallel synthesis to introduce diversity.

  • Advantages of Late-Stage Functionalization:

    • Convergence: A single, scaled-up synthesis of the core intermediate saves significant time and resources.

    • Diversity: The bromo-intermediate can be subjected to a wide array of cross-coupling reactions (Suzuki, Sonogashira, Stille, Buchwald-Hartwig) to install not just an aldehyde, but a vast range of functional groups.

    • Compatibility: The aldehyde group can be sensitive to various reagents used in earlier steps (e.g., strong bases, reducing agents). Protecting it or introducing it late avoids these compatibility issues.

A Sonogashira coupling, for instance, can be used to couple the 5-bromo-3-oxoisoindoline with a protected acetylene, which can then be cleaved to reveal the aldehyde. This is a powerful and reliable method for installing the required functionality.[2][3][4]

Q3: My target molecule has a substitution on the isoindolinone nitrogen. What is the best way to achieve this?

A3: N-functionalization can be achieved either by starting with a primary amine in the initial cyclization step or by alkylating/arylating the N-H of a pre-formed isoindolinone.

  • From Primary Amines: Reacting 2-formylbenzoic acid (or a related precursor) with a primary amine (R-NH₂) in the presence of a reducing agent is a direct method to form N-substituted isoindolinones.[5] This is efficient if the desired amine is readily available.

  • Post-Synthesis Alkylation: The isoindolinone N-H proton is acidic enough (pKa ≈ 18-20) to be deprotonated by a moderately strong base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The resulting anion can then be reacted with an alkyl halide (R-X) or other electrophile. This method is highly versatile for creating a library of N-substituted analogs from a common N-H intermediate.

Caution: When performing N-alkylation, C-alkylation at the C-3 position can be a competing side reaction, especially if a very strong base like LDA is used, as this can deprotonate the benzylic C-3 position.[6] Using milder bases like K₂CO₃ in a polar aprotic solvent (DMF, acetonitrile) typically favors N-alkylation.

Part 2: Reference Synthetic Protocol & Workflow

This section provides a detailed, step-by-step protocol for a common route to this compound. This serves as our baseline for the troubleshooting guide.

Workflow for Synthesis of this compound

G A 4-Bromo-2-methylbenzoic Acid B NBS, AIBN CCl4, Reflux C 4-Bromo-2-(bromomethyl)benzoic Acid A->C Step 1: Benzylic Bromination D NH4OH (aq) THF, RT E 5-Bromo-2,3-dihydro-1H-isoindolin-1-one C->E Step 2: Ammonolysis & Cyclization F 4-Formylphenylboronic acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90 °C G This compound E->G Step 3: Suzuki Coupling

Caption: A representative three-step synthetic workflow.

Experimental Protocol: Synthesis of 5-Bromo-2,3-dihydro-1H-isoindolin-1-one (Intermediate E)
  • Benzylic Bromination (Step 1):

    • To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux (approx. 77°C) and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude 4-bromo-2-(bromomethyl)benzoic acid, which is often used in the next step without further purification. Self-Validation: ¹H NMR of the crude product should show the disappearance of the methyl singlet (≈2.5 ppm) and the appearance of a new bromomethyl singlet (≈4.5 ppm).

  • Ammonolysis and Cyclization (Step 2):

    • Dissolve the crude 4-bromo-2-(bromomethyl)benzoic acid from Step 1 in tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add aqueous ammonium hydroxide (NH₄OH, ≈28%, 5-10 eq) dropwise. A white precipitate will form.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC for the formation of the product.

    • Remove the THF under reduced pressure. Dilute the remaining aqueous mixture with water and collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to afford 5-bromo-2,3-dihydro-1H-isoindolin-1-one. Self-Validation: The product should be a stable solid. Characterization by ¹H NMR should show a singlet for the CH₂ group (≈4.4 ppm) and an N-H singlet (≈8.5 ppm). Mass spectrometry should confirm the expected molecular weight.

Part 3: Troubleshooting Guide

This section is formatted to directly address specific experimental failures.

Problem 1: Low Yield in Suzuki Coupling (Step 3)
  • Observation: The conversion of 5-bromo-3-oxoisoindoline to the final aldehyde product is low, or the reaction stalls. The crude mixture shows significant amounts of starting material and debrominated byproduct.

  • Potential Causes & Solutions:

    • Cause: Inactive Catalyst. Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.

      • Solution: Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Degas the solvent mixture (e.g., by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) before adding the catalyst and reactants.

    • Cause: Poor Base Solubility or Activity. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the catalytic cycle. If it is not sufficiently dissolved or active, the reaction will be sluggish.

      • Solution: Ensure vigorous stirring. While many Suzuki couplings are biphasic (Dioxane/H₂O), the base needs to interact at the interface. Using a stronger, more soluble base like Cs₂CO₃ can sometimes improve rates. Alternatively, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the base into the organic phase.[7]

    • Cause: Boronic Acid Decomposition (Protodeboronation). Boronic acids can degrade under the reaction conditions, especially at high temperatures for prolonged periods.

      • Solution: Use a slight excess of the boronic acid (1.2-1.5 eq). Do not pre-mix the boronic acid in the heated solvent for an extended time before adding the catalyst. Add all reagents at room temperature, degas, and then heat to the target temperature.

Problem 2: My Sonogashira Coupling for Analog Synthesis Fails
  • Observation: When attempting to couple 5-bromo-3-oxoisoindoline with a terminal alkyne, no product is formed. Instead, you observe starting material and/or a symmetrical alkyne dimer (Glaser coupling product).

  • Potential Causes & Solutions:

    • Cause: Copper(I) Co-catalyst Oxidation. The Cu(I) species is essential for activating the alkyne but is easily oxidized to inactive Cu(II) by atmospheric oxygen.

      • Solution: As with the Suzuki coupling, rigorous exclusion of oxygen is critical. Use freshly purchased, high-purity CuI. Some protocols recommend adding a mild reducing agent like hydrazine or hydroxylamine to maintain the Cu(I) oxidation state, though this can sometimes interfere with the palladium catalyst.

    • Cause: Dominant Glaser Coupling. The formation of the alkyne homocoupling product indicates that the copper-catalyzed part of the reaction is working, but the cross-coupling with the palladium cycle is too slow.

      • Solution: This often happens when the palladium catalyst is not active enough or the aryl bromide is too electron-rich and unreactive. Consider switching to a more active palladium catalyst system (e.g., using a more electron-rich phosphine ligand like XPhos or SPhos instead of PPh₃). Alternatively, running the reaction under "copper-free" Sonogashira conditions can eliminate this side reaction entirely, although this often requires a different set of conditions (e.g., a different base like pyrrolidine or a palladium-on-charcoal catalyst).[8]

    • Cause: Base Incompatibility. The amine base (e.g., triethylamine, diisopropylamine) acts as both a base and a solvent. Its choice is critical.

      • Solution: For sluggish reactions, a stronger, bulkier base like diisopropylethylamine (DIPEA) can sometimes be beneficial. Ensure the base is anhydrous and freshly distilled.

Troubleshooting Logic for Cross-Coupling Reactions

G Start Low Yield in Cross-Coupling? Inert Is the reaction atmosphere strictly inert (Ar/N2)? Start->Inert Degas Degas solvents and purge vessel thoroughly. Inert->Degas No Catalyst Is the catalyst fresh and active? Inert->Catalyst Yes Degas->Catalyst NewCat Use fresh catalyst. Consider a more active ligand/precatalyst. Catalyst->NewCat No Base Is the base appropriate and soluble? Catalyst->Base Yes NewCat->Base NewBase Switch to a stronger or more soluble base (e.g., Cs2CO3). Ensure anhydrous conditions. Base->NewBase No SideRxn Is a side product dominant? (e.g., debromination, Glaser) Base->SideRxn Yes NewBase->SideRxn Glaser Glaser coupling observed? SideRxn->Glaser Yes End Re-run optimized experiment. SideRxn->End No CopperFree Switch to copper-free Sonogashira conditions. Glaser->CopperFree Yes Debrom Debromination observed? Glaser->Debrom No CopperFree->End Temp Lower reaction temperature. Reduce reaction time. Debrom->Temp Yes Debrom->End No Temp->End

Caption: A decision tree for troubleshooting common cross-coupling issues.

Problem 3: Purification is Difficult; Product Streaks on Silica Gel Column.
  • Observation: The crude product is a complex mixture, and during silica gel chromatography, the desired product elutes over many fractions with significant tailing.

  • Potential Causes & Solutions:

    • Cause: Product is too Polar for the Eluent. The lactam N-H and aldehyde carbonyl make the molecule quite polar, leading to strong interactions with the silica gel.

      • Solution: Increase the polarity of your eluent system gradually. A common system is Hexane/Ethyl Acetate. If tailing persists even at 100% Ethyl Acetate, add a small amount (0.5-1%) of methanol or isopropanol to the eluent. A very effective but often overlooked trick is to add a tiny amount of a coordinating solvent like THF or a chelating agent like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the eluent to block the most active sites on the silica.

    • Cause: Contamination with Inorganic Salts. Residual base (K₂CO₃) or palladium salts can cause severe streaking.

      • Solution: Perform a thorough aqueous workup before chromatography. Dilute the reaction mixture with a solvent like Ethyl Acetate or DCM and wash sequentially with water, a mild acid (e.g., 1M HCl, if your product is stable), saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ before concentrating.

    • Cause: Product Degradation on Silica. Some aldehydes or N-H containing compounds can be sensitive to the acidic nature of standard silica gel.

      • Solution: Use deactivated or neutral silica gel. You can prepare this by slurrying the silica gel in your starting eluent containing 1-2% triethylamine, then packing the column as usual. Alternatively, consider other purification techniques like preparative HPLC or crystallization.

Part 4: Quantitative Data Summary

For successful analog synthesis, understanding the impact of reaction parameters is key. The tables below summarize typical conditions and expected outcomes for the critical cross-coupling step.

Table 1: Recommended Conditions for Sonogashira Coupling of 5-Bromo-3-oxoisoindoline

ParameterCondition A (Standard)Condition B (Copper-Free)Rationale & Notes
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Condition B uses a more active catalyst system, often better for less reactive bromides.
Co-Catalyst CuI (10 mol%)NoneThe absence of copper in Condition B prevents Glaser homocoupling side reactions.[8]
Base Triethylamine (Et₃N)K₂CO₃The choice of an inorganic base in Condition B is common for many modern copper-free protocols.
Solvent THF or DMFToluene or DioxaneSolvents must be anhydrous and degassed.
Temperature Room Temp to 60 °C80 - 110 °CCopper-free reactions often require higher temperatures to achieve good conversion rates.
Typical Yield 60 - 85%70 - 95%Yields are highly substrate-dependent, but copper-free methods often give cleaner reactions.

References

  • Journal of Pharmaceutical Science and Technology.3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies.
  • BenchChem.Troubleshooting side reactions in isoindole synthesis.
  • National Institutes of Health (NIH).Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
  • Organic Chemistry Portal.Synthesis of isoindolinones.
  • Wikipedia.Sonogashira coupling.
  • Chemistry LibreTexts.Sonogashira Coupling.
  • Organic Chemistry Portal.Sonogashira Coupling.
  • National Institutes of Health (NIH).Copper-free Sonogashira cross-coupling reactions: an overview.
  • ACS Publications.Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones.
  • MDPI.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 3-Oxoisoindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. 3-Oxoisoindoline-5-carbaldehyde, a key building block in the synthesis of various biologically active compounds, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its characterization using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a predictive framework and comparative data based on analogous structures.

The Structural Significance of this compound

This compound (CAS No. 1260664-94-5) incorporates a fused bicyclic lactam (isoindolinone) core with a reactive aldehyde functionality.[1] This combination of structural motifs makes it a valuable intermediate for constructing complex molecular architectures with potential applications in medicinal chemistry. Accurate and comprehensive characterization is the bedrock upon which all subsequent research is built.

Predictive ¹H NMR Analysis: Unraveling the Proton Environment

Expected Chemical Shifts (δ) in ppm:

Proton(s)Predicted Chemical Shift (ppm)MultiplicityKey Influencing Factors
Aldehyde (-CHO)9.9 - 10.5Singlet (s)Highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. Aromatic aldehydes typically resonate in this downfield region.[2][3][4]
Aromatic (H-4, H-6, H-7)7.5 - 8.5Doublet (d), Doublet of doublets (dd)The precise shifts are influenced by the electron-withdrawing effects of the carbonyl and aldehyde groups, and the electron-donating effect of the lactam nitrogen. Expect complex splitting patterns due to ortho and meta couplings.
Methylene (-CH₂-)~4.5Singlet (s)The protons of the CH₂ group in the isoindolinone ring are deshielded by the adjacent carbonyl group and the aromatic ring.
Amide (-NH-)8.0 - 9.0Broad Singlet (br s)The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

Rationale Behind the Predictions:

The aldehyde proton is anticipated to be the most downfield signal, a characteristic feature of this functional group.[4] The aromatic protons will exhibit shifts typical for a substituted benzene ring, with electron-withdrawing groups causing a downfield shift. The methylene protons of the isoindolinone ring are in a deshielded environment due to the adjacent carbonyl and aromatic system. The amide proton signal is often broad and its position can fluctuate.

Predictive ¹³C NMR Analysis: A Carbon Skeleton Perspective

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

Expected Chemical Shifts (δ) in ppm:

Carbon(s)Predicted Chemical Shift (ppm)Rationale
Aldehyde Carbonyl (C=O)190 - 195The sp² hybridized carbon of the aldehyde group is significantly deshielded.
Lactam Carbonyl (C=O)165 - 175The amide carbonyl carbon is also deshielded, though typically less so than an aldehyde or ketone.[5]
Aromatic Carbons120 - 150The chemical shifts of the aromatic carbons will vary depending on the attached substituents. The carbon bearing the aldehyde group (C-5) and the carbons ortho and para to it will be significantly affected.
Methylene Carbon (-CH₂-)~45 - 55The sp³ hybridized carbon of the methylene group is shielded relative to the aromatic and carbonyl carbons.

Comparative Analysis with Alternative Characterization Techniques

While NMR is the gold standard for structural elucidation, other techniques provide valuable, confirmatory data.

TechniqueInformation ProvidedComparison with NMR
Infrared (IR) Spectroscopy Presence of functional groups (C=O, N-H, C-H).Provides less detailed structural information than NMR but is excellent for rapid confirmation of key functional groups. Expect strong carbonyl stretches for the aldehyde and lactam.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula and can provide clues about the connectivity of the molecule. It does not, however, provide the detailed stereochemical and connectivity information of NMR.
X-ray Crystallography Precise three-dimensional structure in the solid state.The definitive method for structural determination, but requires a suitable single crystal, which can be challenging to obtain. NMR provides structural information in solution, which is often more relevant to biological applications.

Experimental Protocols

¹H and ¹³C NMR Sample Preparation and Acquisition:

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.[6]

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Spectrometer Setup (Tune, Match, Shim) C->D E 1H NMR Acquisition D->E F 13C NMR Acquisition D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Structural Assignment I->J

Caption: Standard workflow for NMR analysis.

Conclusion

The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is a critical step in its application in research and development. While experimental data is not widely published, a robust predictive analysis based on the well-established principles of NMR and data from analogous compounds provides a strong foundation for its identification and further study. This guide serves as a comprehensive resource for researchers, enabling them to confidently approach the spectroscopic analysis of this important synthetic intermediate.

References

  • AbacipharmTech. This compound. Available at: [Link]

  • Abraham, R. J., et al. (2003). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36. Available at: [Link]

  • StudyLib. Part 19 - Chemical shifts of aromatic aldehydes and ketones. Available at: [Link]

  • Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071-1077. Available at: [Link]

  • Wiley-VCH. Supporting Information. Available at: [Link]

  • ScienceOpen. Supporting Information. Available at: [Link]

  • Semantic Scholar. chemical shifts in NMR : Part 19 † . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Available at: [Link]

  • Royal Society of Chemistry. Spectroscopic and analytical data for isoindolinone derivatives 1. Available at: [Link]

  • YouTube. NMR Chemical Shifts - Shielded vs Deshielded (Upfield vs downfield). Available at: [Link]

Sources

A Comparative Guide to the Antioxidant Activity of 3-Oxoisoindoline-5-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the 3-oxoisoindoline-5-carboxamide scaffold has emerged as a promising chemotype. This guide offers an in-depth comparison of the antioxidant activities of various derivatives within this class, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for assessing their antioxidant potential, aiming to equip researchers and drug development professionals with the critical information needed to advance their work in this area.

The Chemical Rationale: Why 3-Oxoisoindoline-5-carboxamides as Antioxidants?

The core structure of 3-oxoisoindoline-5-carboxamide presents several features that are suggestive of antioxidant potential. The presence of amide and lactam functionalities, coupled with an aromatic ring system, provides a framework that can be strategically modified to enhance its ability to neutralize reactive oxygen species (ROS). The antioxidant activity of these compounds is primarily attributed to their capacity to act as free radical scavengers. This is often achieved through two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. In the SET mechanism, the antioxidant donates an electron to the free radical. The efficiency of these processes is heavily influenced by the substituents on the isoindolinone ring and the carboxamide nitrogen.

Comparative Analysis of Antioxidant Activity

To provide a clear and objective comparison, we have compiled data from several key studies that have synthesized and evaluated the antioxidant properties of different 3-oxoisoindoline-5-carboxamide derivatives. The primary methods used in these studies are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Series 1: N-Substituted 3-Oxoisoindoline-5-carboxamides

A seminal study by Kumar et al. (2010) synthesized a series of eight N-substituted 3-oxoisoindoline-5-carboxamides (designated as 8a-8h ) and evaluated their antioxidant activity using the DPPH assay.[1] The results, summarized in Table 1, reveal significant variations in antioxidant potential based on the nature of the substituent on the carboxamide nitrogen.

CompoundN-SubstituentDPPH Scavenging Activity (% Inhibition at 100 µg/mL)
8a 4-Hydroxyphenyl78
8b 4-Methoxyphenyl45
8c 4-Chlorophenyl35
8d 4-Fluorophenyl32
8e Phenyl28
8f Benzyl25
8g Cyclohexyl22
8h Propyl18
Ascorbic Acid (Standard)-95

Table 1: DPPH radical scavenging activity of N-substituted 3-oxoisoindoline-5-carboxamides.[1]

From this series, compound 8a , bearing a 4-hydroxyphenyl substituent, exhibited the most potent antioxidant activity.[1] This is a critical finding that underscores the importance of a phenolic hydroxyl group in the molecular structure for effective radical scavenging. The hydroxyl group can readily donate a hydrogen atom to the DPPH radical, a classic feature of potent antioxidants. The significantly lower activity of the 4-methoxyphenyl derivative (8b ) further supports this, as the hydrogen-donating ability is lost upon methylation of the hydroxyl group.[1] The activities of the other derivatives with electron-withdrawing or alkyl groups were considerably lower.[1]

Series 2: Isoindolinone Derivatives with Varied N-Alkyl and Cycloalkyl Groups

In a study by Yazıcıoğlu et al. (2019), a series of novel isoindolinone derivatives were synthesized and their antioxidant capacities were evaluated using the ABTS cation radical scavenging assay.[[“]] A key finding from this research was that compound 2f , which incorporates a cyclohexanol group, displayed the highest antioxidant activity within its series.[[“]] The authors suggest that the electron-donating properties of the cyclohexanol group are crucial for the radical scavenging mechanism.[[“]] Furthermore, the study observed that branched alkyl chains on the nitrogen atom generally led to higher antioxidant activity compared to their straight-chain counterparts.[[“]]

Series 3: 1,3-Dioxo-N-phenylisoindoline-5-carboxamides

Research by Liu et al. (2022) on a series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives, while primarily focused on their neuroprotective properties, also included an assessment of their antioxidant activity.[3] This class of compounds, featuring a phthalimide core, demonstrated that substitutions on the N-phenyl ring significantly influence their antioxidant potential.[3]

Series 4: Benzamide-dioxoisoindoline Derivatives

A study by Milovanović et al. (2020) highlighted the potent antioxidant activity of phenolic benzamide-dioxoisoindoline derivatives.[4] Their findings from the DPPH assay revealed that compounds with hydroxyl groups on the benzamide ring (3d , 3e , and 3j ) were the most effective antioxidants in the series.[4] This further reinforces the structure-activity relationship that the presence of a phenolic hydroxyl group is a key determinant of antioxidant capacity in this class of compounds.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, a clear structure-activity relationship for the antioxidant activity of 3-oxoisoindoline-5-carboxamides can be established:

  • Phenolic Hydroxyl Groups are Key: The presence of a hydroxyl group on an aromatic ring, particularly in the para position, is the most significant contributor to high antioxidant activity. This is a well-established principle in antioxidant chemistry, and it holds true for the 3-oxoisoindoline-5-carboxamide scaffold.

  • Electron-Donating Groups Enhance Activity: Substituents that can donate electrons to the aromatic system, such as hydroxyl and to a lesser extent, methoxy and alkyl groups, tend to increase antioxidant activity. These groups can stabilize the radical formed after hydrogen or electron donation.

  • Electron-Withdrawing Groups Diminish Activity: Halogens and other electron-withdrawing groups on the aromatic rings generally lead to a decrease in antioxidant potency.

  • Steric Factors and Chain Branching: The size and branching of alkyl substituents can also modulate activity, with some studies suggesting that branched chains may be more effective.[[“]]

Proposed Mechanism of Antioxidant Action

While a definitive study elucidating the precise antioxidant mechanism for 3-oxoisoindoline-5-carboxamides is yet to be published, based on their structural features and the observed SAR, a plausible mechanism can be proposed. The primary mode of action is likely direct radical scavenging through a Hydrogen Atom Transfer (HAT) mechanism, especially for the highly active phenolic derivatives.

G cluster_0 Hydrogen Atom Transfer (HAT) Mechanism Compound_OH 3-Oxoisoindoline-5-carboxamide (with Phenolic -OH) Compound_O_radical Compound Radical (Ar-O•) (Stabilized) Compound_OH->Compound_O_radical H• donation Radical Free Radical (R•) Quenched_Radical Quenched Radical (RH) Radical->Quenched_Radical H• acceptance

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for phenolic 3-oxoisoindoline-5-carboxamides.

In this proposed mechanism, the phenolic hydroxyl group of the most active compounds donates a hydrogen atom to a reactive free radical, effectively neutralizing it. The resulting radical on the antioxidant molecule is stabilized by resonance within the aromatic ring system, making it less reactive and less likely to propagate further radical chain reactions.

It is also plausible that some derivatives may act through a Single Electron Transfer (SET) mechanism, particularly those with electron-rich aromatic systems. Further mechanistic studies, including computational modeling and kinetic analyses, are warranted to fully elucidate the antioxidant pathways of this promising class of compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

To ensure the reproducibility and validity of antioxidant activity assessment, a standardized protocol is essential. The DPPH assay is a widely used, simple, and reliable method for this purpose.[1]

Principle

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the corresponding hydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Step-by-Step Methodology
  • Preparation of DPPH Solution:

    • Accurately weigh 2.4 mg of DPPH and dissolve it in 100 mL of methanol to prepare a 0.06 mM solution.

    • Store the solution in a dark bottle and at 4°C to prevent degradation.

  • Preparation of Test Compound Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound solution.

    • For the control, add 100 µL of the DPPH solution to 100 µL of the solvent used for the test compounds.

    • For the blank, add 100 µL of methanol to 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the concentration of the test compound.

    • The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical and can be determined from the graph.

G cluster_0 DPPH Assay Workflow Start Start Prep_DPPH Prepare 0.06 mM DPPH Solution Start->Prep_DPPH Prep_Samples Prepare Serial Dilutions of Test Compounds Start->Prep_Samples Mix Mix DPPH Solution and Test Compound Prep_DPPH->Mix Prep_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End Calculate->End

Caption: A streamlined workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

The 3-oxoisoindoline-5-carboxamide scaffold represents a versatile platform for the development of novel antioxidant agents. The available data clearly indicate that the antioxidant activity of these compounds can be significantly modulated through chemical synthesis. The most promising derivatives identified to date are those containing a phenolic hydroxyl group, which is consistent with established principles of antioxidant chemistry.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: Synthesis and evaluation of a wider range of derivatives with diverse substituents will help to further refine the structure-activity relationship and potentially lead to the discovery of even more potent compounds.

  • Mechanistic Elucidation: Detailed mechanistic studies, including kinetic analysis and computational modeling, are needed to fully understand how these compounds scavenge free radicals.

  • In Vivo Evaluation: Promising candidates identified in in vitro assays should be advanced to in vivo models of oxidative stress to assess their therapeutic potential.

  • Exploration of Other Antioxidant Pathways: Investigating whether these compounds can modulate endogenous antioxidant defense systems, such as the Nrf2 pathway, could reveal additional mechanisms of action and broaden their therapeutic applications.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the full potential of 3-oxoisoindoline-5-carboxamides in the fight against oxidative stress-related diseases.

References

A Comparative Guide to Purity Validation of 3-Oxoisoindoline-5-carbaldehyde by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the assurance of purity for starting materials and intermediates is a cornerstone of robust and reproducible research. 3-Oxoisoindoline-5-carbaldehyde, a key building block in the synthesis of various biologically active molecules, is no exception. Its purity can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of this compound, alongside alternative methodologies, supported by detailed experimental protocols.

The Criticality of Purity for this compound

This compound serves as a crucial intermediate in the synthesis of a range of compounds, including antioxidant 3-oxoisoindoline-5-carboxamides. The synthetic route often commences from 2-methylbenzoic acid and proceeds through several steps including bromination and cyclization. This multi-step synthesis introduces the potential for various impurities, such as:

  • Isomeric Impurities: Positional isomers from the bromination step (e.g., bromo-isomers other than the desired one).

  • Unreacted Starting Materials: Residual 2-methylbenzoic acid or other precursors.

  • Intermediates: Incomplete reaction at any stage can lead to the presence of synthetic intermediates.

  • Degradation Products: The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid.

The presence of these impurities can have significant downstream consequences, including altered biological activity and the introduction of potentially toxic components. Therefore, a validated, sensitive, and specific analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

HPLC-UV: The Workhorse for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[1] Coupled with a UV detector, it is particularly well-suited for the analysis of compounds containing chromophores, such as the aromatic ring system and carbonyl group present in this compound.

Method Development Considerations

A successful HPLC-UV method for this compound should achieve the following:

  • Specificity: The ability to resolve the main component from all potential impurities.

  • Sensitivity: Adequate detection of low-level impurities.

  • Robustness: The method should be reliable and reproducible under minor variations in operating conditions.

Based on the structure of this compound and analysis of similar aromatic aldehydes, a reversed-phase HPLC method is the logical starting point. The UV absorbance of structurally related compounds like indole-3-carbaldehyde suggests that a detection wavelength in the range of 240-310 nm would be appropriate.[2]

Validation of the HPLC-UV Method: An Experimental Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

System Suitability

Causality: Before commencing method validation, it is crucial to ensure that the chromatographic system is performing adequately. System suitability tests are designed to verify that the system's resolution, column efficiency, and repeatability are sufficient for the analysis.

Protocol:

  • Prepare a standard solution of this compound at a concentration of approximately 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criterion is typically ≤ 2.0% for peak area and ≤ 1.0% for retention time.

  • Determine the theoretical plates (N) and tailing factor (T) for the main peak. Acceptance criteria are typically N > 2000 and T ≤ 2.0.

Specificity

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Forced Degradation: Subject a solution of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.

  • Analyze the stressed samples by the proposed HPLC-UV method.

  • Assess the peak purity of the main component using a photodiode array (PDA) detector to ensure that no co-eluting peaks are present.

  • The method is considered specific if the main peak is well-resolved from all degradation products and any peaks from the blank.

Linearity and Range

Causality: Linearity establishes the relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of this compound into a placebo or a sample matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for the results at each level. The acceptance criterion is typically an RSD of ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercept of the linearity curve) and S is the slope of the calibration curve.

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on system suitability parameters. The results should remain within the acceptance criteria.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 System Suitability cluster_2 Method Validation cluster_3 Validated Method MD Initial Method (Column, Mobile Phase, etc.) SS System Suitability Testing (Repeatability, Resolution, Tailing) MD->SS System Check Specificity Specificity (Forced Degradation) SS->Specificity Validation Start Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness VM Validated HPLC-UV Method for Routine Use Robustness->VM Validation Complete

Caption: Workflow for HPLC-UV Method Validation.

Comparison with Alternative Methodologies

While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages for specific applications.

Method_Comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes Analyte This compound Purity Analysis HPLC HPLC-UV Analyte->HPLC Primary Choice UPLC UPLC-UV Analyte->UPLC High Throughput GC_MS GC-MS Analyte->GC_MS Volatile Impurities Speed Speed HPLC->Speed Moderate Resolution Resolution HPLC->Resolution Good Sensitivity Sensitivity HPLC->Sensitivity Good Cost Cost HPLC->Cost Moderate UPLC->Speed Fast UPLC->Resolution Excellent UPLC->Sensitivity High UPLC->Cost High GC_MS->Speed Fast GC_MS->Resolution Excellent GC_MS->Sensitivity Very High Volatility Volatility Requirement GC_MS->Volatility Required

Caption: Comparison of Analytical Methods.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes smaller particle size columns (<2 µm), resulting in higher resolution, greater sensitivity, and significantly faster analysis times.[3][5]

FeatureHPLC-UVUPLC-UVRationale & Insights
Analysis Time 15-30 min2-10 minUPLC's higher pressure capabilities allow for faster flow rates without sacrificing resolution, making it ideal for high-throughput environments.[4]
Resolution GoodExcellentThe smaller particle size in UPLC columns provides more theoretical plates, leading to sharper peaks and better separation of closely eluting impurities.[5]
Sensitivity GoodHighSharper peaks in UPLC result in greater peak heights, improving the signal-to-noise ratio and lowering detection limits.[6]
Solvent Consumption ModerateLowFaster run times and lower flow rates in UPLC significantly reduce solvent usage, leading to cost savings and a greener analytical footprint.[1][6]
System Cost ModerateHighUPLC systems operate at much higher pressures (up to 15,000 psi) and require more sophisticated instrumentation, resulting in a higher initial investment.[1][4]

Expert Opinion: For routine quality control of this compound, a validated HPLC-UV method is often sufficient. However, for in-depth impurity profiling or in a high-throughput setting, the investment in UPLC can be justified by the significant gains in speed and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7][8] For a compound like this compound, which has a relatively low volatility, GC-MS would be more suitable for analyzing volatile impurities from the synthesis, such as residual solvents or volatile starting materials.

FeatureHPLC-UVGC-MSRationale & Insights
Analyte Volatility Not requiredRequiredGC requires the analyte to be thermally stable and volatile. This compound may require derivatization to improve its volatility for GC analysis.[7]
Identification Power Based on retention time and UV spectrumHigh (based on mass spectrum)The mass spectrometer provides detailed structural information, allowing for the confident identification of unknown impurities by comparing their fragmentation patterns to spectral libraries.[8]
Application Purity of the main compound and non-volatile impuritiesAnalysis of volatile impurities, residual solvents, and starting materials.GC-MS is the gold standard for identifying and quantifying volatile organic compounds.[8]
Derivatization Not typically requiredMay be necessaryFor aldehydes, derivatization with agents like PFBHA can improve thermal stability and chromatographic performance.[9]

Expert Opinion: HPLC-UV and GC-MS are complementary techniques for a comprehensive purity assessment. HPLC-UV is the primary choice for the main compound and its non-volatile impurities, while GC-MS is invaluable for characterizing the volatile impurity profile.

Conclusion and Best Practices

The validation of an analytical method for purity determination is a critical step in drug development and manufacturing. For this compound, a well-validated HPLC-UV method provides a reliable and robust solution for routine quality control. The choice between HPLC, UPLC, and GC-MS should be guided by the specific analytical needs:

  • HPLC-UV: The established and cost-effective choice for routine purity and stability testing.

  • UPLC-UV: The preferred method for high-throughput analysis and in-depth impurity profiling where speed and resolution are paramount.

  • GC-MS: An essential complementary technique for the identification and quantification of volatile impurities and residual solvents.

By carefully selecting and validating the appropriate analytical methodology, researchers and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable research outcomes and safer pharmaceutical products.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • WebofPharma. HPLC vs. UPLC. 2025. [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. 2018. [Link]

  • MONAD. What is the Difference Between UPLC and HPLC?. 2024. [Link]

  • Aperito, A. et al. Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Sciences and Research. 2022.
  • Soman, A. et al. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance.
  • US EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. 2024. [Link]

  • Kumar, C.K. et al. 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology. 2010.
  • PubChem. Isoquinoline-1-carbaldehyde. [Link]

  • PubChem. 1,3-Dioxoisoindoline-2-carbaldehyde. [Link]

  • ResearchGate. UV − visible absorption spectra of indole-3-acetaldehyde,.... [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. 2025. [Link]

Sources

A Comparative Analysis of 3-Oxoisoindoline-5-carbaldehyde and Other Aromatic Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity and physicochemical properties of key intermediates is paramount. This guide provides a comprehensive comparative analysis of 3-Oxoisoindoline-5-carbaldehyde, a heterocyclic aromatic aldehyde of growing interest, with three well-established aromatic aldehydes: benzaldehyde, terephthalaldehyde, and vanillin. This document is intended to serve as a technical resource, offering insights into their relative reactivity based on structural and electronic properties, supported by established experimental protocols for key chemical transformations.

Introduction to the Aldehydes

Aromatic aldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of complex molecules. Their reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, which is influenced by the substituents on the aromatic ring. This guide focuses on this compound and provides a comparative framework against benchmark aromatic aldehydes.

This compound is a bicyclic molecule featuring a lactam ring fused to a benzene ring bearing an aldehyde group. This unique structure, combining a polar lactam moiety with a reactive aldehyde, makes it a valuable building block in medicinal chemistry, particularly for the synthesis of compounds with potential therapeutic activities, such as antioxidant agents.

Benzaldehyde , the simplest aromatic aldehyde, consists of a benzene ring substituted with a formyl group. It serves as a fundamental benchmark for aromatic aldehyde reactivity.

Terephthalaldehyde is a symmetrical aromatic dialdehyde with two formyl groups in a para-position on the benzene ring. Its bifunctional nature allows for the formation of polymers and macrocycles.

Vanillin is a phenolic aldehyde containing a hydroxyl and a methoxy group on the benzene ring, in addition to the aldehyde functionality. These substituents significantly influence its reactivity and impart its characteristic flavor and aroma.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of these aldehydes, summarized in the table below, provide initial insights into their handling, solubility, and potential reactivity differences.

PropertyThis compoundBenzaldehydeTerephthalaldehydeVanillin
Molecular Formula C₉H₇NO₂C₇H₆OC₈H₆O₂C₈H₈O₃
Molecular Weight 161.16 g/mol 106.12 g/mol 134.13 g/mol 152.15 g/mol [1]
Appearance Not explicitly found; likely a solidColorless liquidWhite to light yellow crystalline powderWhite to slightly yellow crystalline needles[1]
Melting Point Not explicitly found-26 °C114-117 °C81-83 °C[1][2]
Boiling Point Not explicitly found179 °C245-248 °C285 °C[1]
Solubility in Water Not explicitly foundSparingly solubleSparingly solubleSlightly soluble[1]

Synthesis of this compound

A reported synthetic route to this compound starts from commercially available 2-methylbenzoic acid. The key steps involve:

  • Bromination: Introduction of a bromine atom at the 5-position of 2-methylbenzoic acid.

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

  • Benzylic Bromination: Radical-mediated bromination of the methyl group.

  • Cyclization: Reaction with ammonia to form the isoindolinone ring.

  • Cyanation: Conversion of the aryl bromide to a nitrile.

  • Reduction: Reduction of the nitrile to the corresponding aldehyde.

A crucial final step in a related synthesis involves the oxidation of the corresponding carboxylic acid, 3-oxoisoindoline-5-carboxylic acid, to the aldehyde using Raney Nickel in formic acid, affording the desired product in a 78% yield.

Synthesis_Pathway A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic Acid A->B Br2, Fe C Methyl 5-bromo-2-methylbenzoate B->C SOCl2, MeOH D Methyl 5-bromo-2-(bromomethyl)benzoate C->D NBS, AIBN E 6-Bromoisoindolin-1-one D->E NH4OH F 3-Oxoisoindoline-5-carbonitrile E->F Zn(CN)2, Pd(PPh3)4 G This compound F->G Reduction H 3-Oxoisoindoline-5-carboxylic acid H->G Raney Ni, HCOOH (78% yield)

Caption: Synthetic pathways to this compound.

Comparative Reactivity Analysis

The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-donating groups on the aromatic ring decrease reactivity by stabilizing the partial positive charge on the carbonyl carbon, while electron-withdrawing groups increase reactivity.

Reactivity_Comparison cluster_0 Electronic Effects on Carbonyl Electrophilicity A Terephthalaldehyde (Two -CHO groups, strong -I, -M) B This compound (Oxoisoindoline group, -I, -M) A->B Decreasing Reactivity (Expected) C Benzaldehyde (Reference) B->C Decreasing Reactivity (Expected) D Vanillin (-OH, -OCH3 groups, +M > -I) C->D Decreasing Reactivity (Expected)

Caption: Expected reactivity trend based on electronic effects.

Expected Reactivity Order:

Terephthalaldehyde > this compound > Benzaldehyde > Vanillin

  • Terephthalaldehyde: The presence of two electron-withdrawing aldehyde groups makes the carbonyl carbons highly electrophilic.

  • This compound: The oxoisoindoline ring system is expected to be electron-withdrawing due to the amide functionality, thus activating the aldehyde group towards nucleophilic attack, likely making it more reactive than benzaldehyde.

  • Benzaldehyde: Serves as the baseline for comparison with a simple aromatic ring.

  • Vanillin: The electron-donating effects of the hydroxyl and methoxy groups (via resonance) decrease the electrophilicity of the carbonyl carbon, making it the least reactive of the four.

Comparative Experimental Protocols and Supporting Data

To empirically validate the expected reactivity, standardized reactions are employed. While direct comparative data for this compound is scarce in the literature, the following sections provide established protocols and available data for the other aldehydes, which can be used to perform a direct comparison.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The rate of this reaction is a good indicator of the aldehyde's electrophilicity.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a base, such as piperidine or a few drops of a saturated aqueous solution of sodium bicarbonate.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • Calculate the yield and characterize the product by melting point and spectroscopic methods.

Knoevenagel_Workflow Start Mix Aldehyde, Malononitrile, & Catalyst in Ethanol React Stir at RT or 50°C (Monitor by TLC) Start->React Precipitate Cool in Ice Bath React->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Dry Product Filter->Dry Analyze Calculate Yield & Characterize Dry->Analyze

Caption: Workflow for Knoevenagel Condensation.

Comparative Data (Yields):

AldehydeActive Methylene CompoundCatalystYieldReference
BenzaldehydeMalononitrilePiperidineHigh (often >90%)General knowledge
VanillinMalonic AcidPiperidine/PyridineGoodGeneral knowledge

Note: Specific yield data for this compound in a Knoevenagel condensation was not found in the searched literature.

Wittig Reaction

The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide. The reaction rate is sensitive to the steric hindrance around the carbonyl group and its electrophilicity.

Experimental Protocol: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (cyanomethyl)triphenylphosphonium chloride (1.1 mmol) in dry tetrahydrofuran (THF, 10 mL).

  • Cool the suspension to 0 °C in an ice bath and add a strong base, such as n-butyllithium (1.1 mmol, solution in hexanes), dropwise to generate the ylide.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Add a solution of the aromatic aldehyde (1 mmol) in dry THF (5 mL) dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired alkene.

  • Calculate the yield and characterize the product.

Comparative Data (Yields):

AldehydeWittig ReagentYieldReference
BenzaldehydeVarious ylidesGenerally high[General knowledge]
TerephthalaldehydeVarious ylidesGood to high for bis-olefination[General knowledge]

Note: Specific yield data for this compound in a Wittig reaction was not found in the searched literature.

Oxidation to Carboxylic Acid

The ease of oxidation of an aldehyde to a carboxylic acid can provide insights into its electronic properties.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Dissolve the aromatic aldehyde (1 mmol) in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Slowly add a solution of potassium permanganate (KMnO₄) (approximately 1.2 mmol) in water dropwise while stirring vigorously. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.

  • Continue stirring until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • Add a small amount of sodium bisulfite to quench any excess KMnO₄.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Calculate the yield and characterize the product.

Comparative Data (Yields):

AldehydeOxidizing AgentYield of Carboxylic AcidReference
BenzaldehydeKMnO₄Good to highGeneral knowledge
VanillinVariousHigh (to vanillic acid)[General knowledge]

Note: this compound can be oxidized to 3-oxoisoindoline-5-carboxylic acid. Specific yield data for this direct oxidation was not provided in the reference.

Reduction to Alcohol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation, often achieved with hydride reagents like sodium borohydride (NaBH₄).

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve the aromatic aldehyde (1 mmol) in a suitable solvent, such as methanol or ethanol (10 mL), in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2 mmol) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours or until completion (monitored by TLC).

  • Carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product if necessary and calculate the yield.

Comparative Data (Yields):

AldehydeReducing AgentYield of AlcoholReference
BenzaldehydeNaBH₄~94% (under specific conditions)[General knowledge]
VanillinNaBH₄High[General knowledge]

Note: Specific yield data for the reduction of this compound was not found in the searched literature.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the properties and reactivity of this compound in the context of other common aromatic aldehydes. Based on its chemical structure, it is anticipated to be a reactive aldehyde, likely more so than benzaldehyde, due to the electron-withdrawing nature of the fused lactam ring. However, there is a clear need for direct experimental studies to quantify its reactivity in key transformations such as Knoevenagel condensation, Wittig olefination, oxidation, and reduction. Such data would be invaluable for its effective utilization in the synthesis of novel compounds for drug discovery and materials science. Researchers are encouraged to use the provided protocols as a starting point for these investigations.

References

  • Kumar, C. K., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390. [Link]

  • Wittig Reaction. In Organic Chemistry Portal. Retrieved from [Link]

  • Vanillin. In PubChem. Retrieved from [Link]

  • Benzaldehyde. In PubChem. Retrieved from [Link]

  • Terephthalaldehyde. In PubChem. Retrieved from [Link]

  • Knoevenagel Condensation. In Organic Chemistry Portal. Retrieved from [Link]

  • Oxidation of Aldehydes. In Chemistry LibreTexts. Retrieved from [Link]

  • Reduction of Aldehydes and Ketones. In Chemistry LibreTexts. Retrieved from [Link]

  • This compound. In Appretech Scientific Limited. Retrieved from [Link]

  • Synthesis of 3-oxoisoindoline-1-carboxamides. In ResearchGate. Retrieved from [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde and derivatives. In ResearchGate. Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. In Der Pharma Chemica. Retrieved from [Link]

  • 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde. In PubChem. Retrieved from [Link]

  • Vanillin. In Wikipedia. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Oxoisoindoline-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-oxoisoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. The introduction of a reactive carbaldehyde group at the 5-position opens up a rich field for synthetic diversification, allowing for the exploration of a wide range of derivatives and their potential therapeutic applications. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of putative 3-oxoisoindoline-5-carbaldehyde derivatives, drawing comparisons from closely related compound series to inform future drug discovery efforts. While direct and extensive SAR studies on a broad library of this compound derivatives are not yet widely published, this guide synthesizes available data on the core scaffold and analogous heterocyclic aldehydes to provide a predictive framework for researchers.

The this compound Core: Synthesis and Significance

The parent compound, this compound, serves as a critical starting material for the synthesis of a diverse array of derivatives. Its synthesis has been reported via the reduction of the corresponding nitrile.[1] This key intermediate provides a reactive handle for the introduction of various pharmacophores, enabling the systematic exploration of chemical space and its impact on biological activity.

The inherent biological relevance of the 3-oxoisoindoline core is well-established, with derivatives exhibiting activities such as antioxidant effects and enzyme inhibition.[1] The addition of the 5-carbaldehyde functionality allows for the facile synthesis of derivatives like Schiff bases and chalcones, which are known to possess a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities.[2][3][4][5]

Comparative SAR of Putative Derivatives

Given the limited direct SAR data on this compound derivatives, we will draw informed comparisons from analogous series to predict how structural modifications may influence biological activity.

Schiff Base Derivatives: Exploring Antimicrobial and Anticancer Potential

The condensation of the 5-carbaldehyde with various primary amines yields Schiff bases (imines), a class of compounds renowned for their diverse biological activities.[6] Studies on Schiff bases derived from other heterocyclic aldehydes, such as indole-3-carboxaldehyde, have demonstrated significant antimicrobial and anticancer properties.[7]

General SAR Observations from Analogous Series:

  • Nature of the Amine: The electronic and steric properties of the amine component significantly impact activity. Aromatic amines often lead to more potent compounds compared to aliphatic amines.

  • Substituents on the Aromatic Amine: Electron-withdrawing groups (e.g., halogens, nitro groups) on the phenyl ring of the amine can enhance antimicrobial activity. Conversely, electron-donating groups (e.g., methoxy, hydroxyl) may increase antioxidant properties.

  • Heterocyclic Amines: Incorporation of heterocyclic amines (e.g., aminobenzothiazole, aminopyridine) can introduce additional binding interactions and modulate the pharmacokinetic profile of the molecule.

Hypothetical SAR for this compound Schiff Bases:

Based on these general principles, we can hypothesize that Schiff base derivatives of this compound bearing substituted anilines or bioactive heterocyclic amines would be promising candidates for antimicrobial and anticancer screening. The 3-oxoisoindoline core would serve as a crucial pharmacophoric element, while the imine linkage and the substituted amine moiety would allow for fine-tuning of the biological activity.

Chalcone Derivatives: A Scaffold for Diverse Biological Activities

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of derivatives that can be readily synthesized from this compound via Claisen-Schmidt condensation with an appropriate acetophenone. Chalcones are well-documented to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5]

General SAR Observations from Analogous Chalcone Series:

  • Substitution on the Benzaldehyde Ring (Ring A): In the context of our target compounds, Ring A is the 3-oxoisoindoline moiety. Modifications to this core, such as N-alkylation or substitution on the aromatic ring, would likely influence activity.

  • Substitution on the Acetophenone Ring (Ring B): The nature and position of substituents on the phenyl ring derived from the acetophenone are critical for activity. Electron-donating groups like methoxy and hydroxyl are often associated with potent anticancer and antioxidant activities. The presence of halogens can also enhance potency.

  • Heterocyclic Chalcones: Replacing the phenyl ring of the acetophenone with a heterocyclic ring can lead to compounds with improved biological profiles.

Hypothetical SAR for this compound Chalcones:

We can predict that chalcone derivatives incorporating the 3-oxoisoindoline-5-yl moiety as "Ring A" and a substituted phenyl or heterocyclic ring as "Ring B" would exhibit significant biological activity. The α,β-unsaturated ketone linker is a key pharmacophore that can act as a Michael acceptor, interacting with biological nucleophiles.

Data Presentation: A Comparative Overview

To illustrate the potential for SAR studies, the following table presents hypothetical data for putative derivatives of this compound, drawing on activity data from analogous compound series found in the literature.

Derivative Type R Group / Substituent Predicted Biological Activity Reference Compound Class & Activity (IC₅₀/MIC)
Schiff Base 4-ChlorophenylAnticancer, AntimicrobialIndole-3-carboxaldehyde Schiff bases (Antimicrobial)[7]
4-MethoxyphenylAntioxidant, AnticancerSalicylaldehyde Schiff bases (Antioxidant)
2-AminobenzothiazoleAntimicrobial, AnticancerQuinoline-3-carbaldehyde Schiff bases (Antimicrobial)
Chalcone PhenylAnticancerIndole-based chalcones (Anticancer)[1]
4-HydroxyphenylAnticancer, AntioxidantThiophene-based chalcones (Anticancer)[4]
4-MethoxyphenylAnticancer, Anti-inflammatoryPyridine-based chalcones (Anti-inflammatory)

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the core intermediate and the general synthesis of its putative derivatives.

Synthesis of this compound

This protocol is adapted from the synthesis of 3-oxoisoindoline-5-carboxamides, where the carbaldehyde is a key intermediate.[1]

Workflow Diagram:

G A 3-Oxoisoindoline-5-carbonitrile B Reaction Mixture (Formic Acid, Raney Nickel) A->B Add C Heating (65°C, 2 hrs) B->C D Work-up (Filtration, Extraction) C->D E Purification (Silica Gel Chromatography) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • To a stirred solution of 3-oxoisoindoline-5-carbonitrile (1 equivalent) in formic acid (approximately 20 mL per gram of nitrile), add Raney Nickel (approximately 15% by weight of the nitrile).

  • Heat the reaction mixture to 65°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (approximately 50 mL) and filter to remove the Raney Nickel catalyst.

  • Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate gradient to afford this compound.[1]

General Synthesis of Schiff Base Derivatives

This is a general procedure for the condensation of an aldehyde with a primary amine.

Workflow Diagram:

G A This compound C Reaction Mixture (Ethanol, Glacial Acetic Acid) A->C B Primary Amine (R-NH2) B->C D Reflux C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Schiff Base Derivative F->G

Caption: General workflow for Schiff base synthesis.

Step-by-Step Protocol:

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add a stoichiometric equivalent of the desired primary amine (aromatic or aliphatic).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base derivative.[6]

General Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This is a general procedure for the base-catalyzed condensation of an aldehyde with a ketone.

Workflow Diagram:

G A This compound C Reaction Mixture (Ethanol, aq. NaOH) A->C B Substituted Acetophenone B->C D Stirring at Room Temp. C->D E Acidification & Precipitation D->E F Filtration & Washing E->F G Chalcone Derivative F->G

Caption: General workflow for chalcone synthesis.

Step-by-Step Protocol:

  • Dissolve this compound (1 equivalent) and the desired substituted acetophenone (1 equivalent) in ethanol.

  • Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl.

  • The precipitated chalcone is collected by filtration, washed with water until neutral, and then recrystallized from a suitable solvent (e.g., ethanol).[3][5]

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies for the preparation of Schiff bases and chalcones, researchers can readily access a diverse library of compounds for biological screening. While direct SAR studies on these specific derivatives are currently limited, the extensive literature on analogous heterocyclic compounds provides a strong predictive framework for guiding medicinal chemistry efforts.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This will enable the elucidation of concrete SAR trends and the identification of lead compounds for further optimization. Key areas for investigation include exploring a wide range of substituents on the appended aromatic or heterocyclic rings and evaluating the synthesized compounds against a panel of relevant biological targets, such as cancer cell lines, microbial strains, and key enzymes. Such studies will undoubtedly contribute to unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Kumar, C. K., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390. [Link]

  • Zhang, P., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4943. [Link]

  • Lodhi, G., & Nayak, A. (2021). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Journal of Advances in Biology & Biotechnology, 24(12), 30-39. [Link]

  • Bunu, A. A., et al. (2024). Pharmacy and Drug Development Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Pharmaceutical and Drug Development, 3(2). [Link]

  • Singh, G., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Biointerface Research in Applied Chemistry, 13(1), 12. [Link]

  • Saleh, M. M., et al. (2022). Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 143-162. [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological activity of novel chalcone derivatives containing indole. Frontiers in Chemistry, 11, 1109325. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. [Link]

  • Abdullah Shah, M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Bioinorganic Chemistry and Applications, 2022, 8565538. [Link]

  • Sahib, H. A., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(4), 1743-1748. [Link]

  • Singh, P., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. [Link]

  • Kumar, C. K., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390. [Link]

  • Abbas, S. Y., et al. (2023). Structural, Characterization, and Biological Activity of Novel Schiff Base Ligand Derived from Pyridoxal with 2-Aminobenzothazol and Its Complexes. Chemical Methodologies, 7(1), 58-76. [Link]

  • Al-Masoudi, W. A., et al. (2022). Synthesis, Identification and Biological Activity of New Heterocyclic Compounds from Reaction of New Schiff-Bases with Phathalic Anhydride. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]

  • Al-Ghorbani, M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceutical Sciences and Research, 11(1), 1-15. [Link]

Sources

A Comparative Guide to the Biological Evaluation of Compounds Synthesized from 3-Oxoisoindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents. This guide provides an in-depth comparison of the biological performance of various compounds synthesized from a key intermediate, 3-Oxoisoindoline-5-carbaldehyde. We will explore the rationale behind experimental designs, present comparative data, and detail the protocols essential for their evaluation.

The utility of this compound as a starting material lies in the reactivity of the aldehyde group. This functional group serves as a versatile handle for a multitude of chemical transformations, including condensations, reductive aminations, and oxidations, allowing for the systematic generation of diverse compound libraries. This diversity is crucial for establishing robust Structure-Activity Relationships (SAR) and optimizing lead compounds.

Below is a conceptual workflow illustrating the journey from synthesis to biological evaluation for derivatives of this scaffold.

G cluster_evaluation Biological Evaluation start This compound acid Oxidation to 3-Oxoisoindoline-5-carboxylic acid start->acid e.g., Jones Oxidation deriv Diverse Amide Library (Carboxamides) acid->deriv Amide Coupling (EDC, HOBt) screening Primary Screening (e.g., Cytotoxicity, Enzyme Inhibition) deriv->screening Test Compounds sar Structure-Activity Relationship (SAR) Analysis screening->sar secondary Secondary Assays (e.g., Mechanism of Action, Specificity) screening->secondary lead_opt Lead Optimization sar->lead_opt secondary->sar

Caption: General workflow from synthesis to lead optimization.

Comparative Biological Activities

Derivatives of the 3-oxoisoindoline scaffold have been investigated for a multitude of therapeutic applications. The primary areas of focus include anticancer, enzyme inhibition, and antioxidant activities.

Anticancer and Antiproliferative Activity

The isoindolinone core is a prominent feature in many compounds designed to combat cancer.[1][4][[“]] The mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell proliferation.

A study on novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives demonstrated their cytotoxic effects against various cancer cell lines.[1] The evaluation was performed using the standard MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability. One particular compound, tert-butyl 4-(2-(2-benzyl-3-oxoisoindoline-5-yloxy) ethyl) piperazine-1-carboxylate (referred to as compound 11 in the study), showed significant activity against the HepG2 human liver cancer cell line.[1]

Table 1: Comparative Anticancer Activity of Isoindolinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 11 HepG25.89--[1]
Compound 2a A549Dose-dependent activity--[6]
Compound 7a PC12 (Neuroprotection)Neuroprotective vs. H2O2Rivastigmine-[7]
Compound 7f PC12 (Neuroprotection)Neuroprotective vs. H2O2Rivastigmine-[7]

These results highlight the potential of specific substitutions on the isoindolinone ring to impart potent and selective anticancer effects. For instance, compound 2a from another study also exhibited dose-dependent anticancer activity against A549 lung cancer cells.[6] Further investigations into compounds like 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione revealed that it induced both apoptosis and necrosis in Raji blood cancer cells, confirming a cytotoxic mechanism of action.[4]

Enzyme Inhibition

The rigid structure of the isoindolinone scaffold makes it an excellent candidate for fitting into the active sites of various enzymes.

HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. Several isoindoline-based hydroxamates have been shown to be potent HDAC1 inhibitors, with IC50 values in the low nanomolar range.[8] A separate study developed novel isoindolinone derivatives as selective inhibitors for HDAC1-3.[9] Compound 5b from this series not only showed a potent IC50 value against HDAC1 (65.1 nM) but also exhibited better antiproliferative activity against several cancer cell lines than the approved drug Chidamide.[9]

The general mechanism of HDAC inhibitors involves preventing the deacetylation of histones, leading to a more open chromatin structure. This allows for the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.

G hdac HDAC Enzyme histone Deacetylated Histones hdac->histone iso_inhibitor Isoindolinone-based Inhibitor (e.g., 5b) iso_inhibitor->hdac Inhibits acetyl_histone Acetylated Histones acetyl_histone->hdac open_chromatin Open Chromatin (Gene Expression) acetyl_histone->open_chromatin chromatin Condensed Chromatin (Gene Silencing) histone->chromatin apoptosis Apoptosis open_chromatin->apoptosis Expression of Tumor Suppressors

Caption: Simplified pathway of HDAC inhibition by isoindolinone derivatives.

  • Carbonic Anhydrase (CA): Novel isoindolinone derivatives have demonstrated potent inhibition of human carbonic anhydrase (hCA) I and II isozymes. Compounds 2c and 2f from one study showed superior inhibitory effects compared to the standard inhibitor acetazolamide, with Ki values as low as 9.32 ± 2.35 nM for hCA II.[6]

  • Monoamine Oxidase B (MAO-B): A series of 1,3-dioxo-N-phenylisoindoline-5-carboxamides were evaluated as reversible inhibitors of human MAO-B, an important target in neurodegenerative diseases.[10] Compound 16 was identified as a highly potent and selective inhibitor (IC50 = 0.011 µM).[10]

  • Acetylcholinesterase (AChE): In the context of Alzheimer's disease, isoindoline-1,3-dione hybrids were designed as AChE inhibitors. Several compounds exhibited more potent inhibition than the standard drug Rivastigmine, with IC50 values ranging from 2.1 to 7.4 μM.[7]

Table 2: Comparative Enzyme Inhibition by Isoindolinone Derivatives

Compound IDTarget EnzymeIC50 / KiStandard / AlternativeIC50 / KiSource
5b HDAC165.1 nM (IC50)Chidamide-[9]
17e HDAC1Low nM (IC50)--[8]
2c hCA I16.09 ± 4.14 nM (Ki)Acetazolamide-[6]
2f hCA II9.32 ± 2.35 nM (Ki)Acetazolamide-[6]
16 hMAO-B0.011 µM (IC50)--[10]
7a, 7f AChE2.1 µM (IC50)Rivastigmine11.07 µM[7]
Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases. A series of 3-oxoisoindoline-5-carboxamides, synthesized from the corresponding carboxylic acid (which can be derived from this compound), were evaluated for their antioxidant properties using DPPH radical scavenging and human low-density lipoprotein (LDL) oxidation assays. The results indicated that all synthesized carboxamides possessed antioxidant activity, with compound 8a showing the most dominant effect. This suggests that the isoindolinone core can be functionalized to develop effective free radical scavengers.

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are detailed methodologies for key assays discussed in this guide.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from methodologies used to evaluate the anticancer activity of isoindolinone derivatives.[1]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method is used to differentiate between viable, apoptotic, and necrotic cells, as was done for certain isoindoline-1,3-dione derivatives.[4]

  • Cell Treatment: Treat cells (e.g., Raji) with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis treat Treat Cells with Isoindolinone Compound harvest Harvest & Wash Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow quad Quadrant Plot Generation (Apoptosis vs. Necrosis) flow->quad

Caption: Workflow for apoptosis detection using flow cytometry.

Protocol 3: Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol is based on the evaluation of 3-oxoisoindoline-5-carboxamides.

  • Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compounds in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. Ascorbic acid can be used as a positive control. A blank well should contain only methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant results in a loss of absorbance.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Conclusion and Future Outlook

The 3-oxoisoindoline scaffold, particularly when derived from the versatile this compound intermediate, represents a highly fruitful area for drug discovery. The comparative data clearly indicate that subtle modifications to the core structure can lead to significant gains in potency and selectivity across diverse biological targets, including cancer cell lines and various clinically relevant enzymes. The most promising compounds identified in these studies, such as HDAC inhibitor 5b and MAO-B inhibitor 16 , demonstrate potencies that are competitive with or superior to existing drugs, warranting further preclinical development. Future research should focus on optimizing the pharmacokinetic properties of these potent derivatives and exploring their in vivo efficacy in relevant disease models.

References

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. [Link]

  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. [Link]

  • Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Consensus. [Link]

  • 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology. [Link]

  • The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. PubMed. [Link]

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. PubMed. [Link]

  • Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. National Institutes of Health (NIH). [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 3-Oxoisoindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary analytical methodologies for the definitive structural confirmation of 3-Oxoisoindoline-5-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind selecting and integrating various analytical techniques. Our approach emphasizes a self-validating system where data from orthogonal methods converge to provide an unambiguous structural assignment, a cornerstone of chemical research and development.

The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active compounds.[1] The introduction of a reactive carbaldehyde group at the 5-position creates a versatile synthetic intermediate, but also necessitates rigorous structural verification to rule out potential isomers and ensure downstream success. This guide will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, culminating in a discussion of how these data streams are synergistically integrated for complete structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. It provides detailed information about the chemical environment, proximity, and bonding of hydrogen (¹H) and carbon (¹³C) atoms, allowing for a comprehensive assembly of the molecular framework.

Expertise & Experience in NMR Strategy

For a molecule like this compound, a multi-dimensional NMR approach is not just beneficial; it is essential for unequivocal proof.

  • ¹H NMR Spectroscopy: This is the initial reconnaissance experiment. It reveals the number of distinct proton environments and their electronic surroundings. We anticipate specific signals for the aldehyde proton (CHO), the amide proton (NH), the isolated methylene protons (CH₂), and the three protons on the aromatic ring. The splitting patterns (multiplicity) of the aromatic protons are critical for confirming the 1,2,4-substitution pattern.

  • ¹³C NMR Spectroscopy: This experiment provides a count of the unique carbon atoms. For this molecule, we expect nine distinct signals, including two carbonyl carbons (one amide, one aldehyde), six aromatic carbons, and one aliphatic methylene carbon. The chemical shifts are highly informative for identifying the type of carbon.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional techniques are the linchpin for connecting the puzzle pieces identified in 1D spectra.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons), allowing us to trace the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to, definitively pairing the ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the entire structure. It reveals correlations between protons and carbons that are two or three bonds away. For instance, an HMBC correlation from the aldehyde proton to the aromatic carbons C5 and C6 would irrefutably place the aldehyde group at the 5-position.

The logical workflow for using HMBC to confirm the substitution pattern is illustrated below.

cluster_mol Key HMBC Correlations H_aldehyde H-Aldehyde (~10 ppm) C5 C5 H_aldehyde->C5 ³J C4 C4 H_aldehyde->C4 ²J C6 C6 H6 H6 H6->C4 ²J C7a C7a H6->C7a ³J H4 H4 H4->C5 ²J H4->C6 ³J H4->C7a ³J C7 C7 C3a C3a CH2 CH₂ (H1) C3 C3 (Amide C=O) CH2->C3 ²J CH2->C7a ²J NH NH NH->C3 ²J NH->C7a ³J

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Predicted NMR Data

The following table summarizes the predicted chemical shifts for this compound based on data from analogous structures.[2] Actual values may vary depending on the solvent and experimental conditions.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Key HMBC Correlations
Aldehyde (CHO)~10.0 (s, 1H)~192.0C4, C5, C6
Amide (NH)~8.5 (br s, 1H)-C3, C7a
H4~8.1 (d, 1H)~125.0C5, C6, C7a
H6~8.0 (dd, 1H)~130.0C4, C5, C7a
H7~7.8 (d, 1H)~124.0C3a, C5, C6
CH₂~4.5 (s, 2H)~46.0C3, C3a, C7a
Amide (C=O)-~169.0-
C3a-~135.0-
C5-~138.0-
C7a-~145.0-
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition and processing parameters to ensure sufficient resolution and signal-to-noise.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks in all spectra, and use the 2D correlations to build the final structural assignment.

Mass Spectrometry (MS): Confirming Mass and Formula

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, with high-resolution instruments, its exact elemental composition. This technique is complementary to NMR, confirming the molecular formula that the NMR data has assembled.

Expertise & Experience in MS Strategy
  • Low-Resolution MS (e.g., Electron Ionization - EI): This classic technique provides the nominal molecular weight via the molecular ion peak (M⁺). It also generates a characteristic fragmentation pattern that can serve as a fingerprint for the molecule. For this compound, we would expect to see the molecular ion at m/z 161 and characteristic losses, such as the loss of a hydrogen radical (M-1), carbon monoxide (M-28), or the entire aldehyde group (M-29).[3]

  • High-Resolution MS (HRMS, e.g., ESI-TOF): This is the modern gold standard for formula confirmation. By measuring the mass-to-charge ratio to four or more decimal places, HRMS can determine the elemental composition of an ion with high confidence, distinguishing it from other potential formulas with the same nominal mass. For C₉H₇NO₂, the calculated exact mass is 161.0477, a value HRMS can easily verify.[2]

Predicted Mass Spectrometry Data
Ion Formula Calculated Exact Mass Technique Comment
[M+H]⁺C₉H₈NO₂⁺162.0550HRMS (ESI)Protonated molecule; confirms molecular weight and formula.[2]
[M]⁺C₉H₇NO₂⁺161.0477MS (EI)Molecular ion.
[M-CHO]⁺C₈H₆NO⁺132.0444MS (EI)Loss of the formyl group.
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[4]

  • Data Acquisition: Infuse the sample solution into an ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Compare the measured accurate mass of the most intense ion in the molecular ion cluster to the theoretical exact mass calculated for the proposed formula (C₉H₈NO₂⁺). The mass error should be less than 5 ppm to confidently confirm the elemental composition.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by specific chemical bonds, which vibrate at characteristic frequencies.

Expertise & Experience in FTIR Strategy

For this compound, the IR spectrum provides a quick and definitive checklist for the key functional groups. The most critical region is the carbonyl stretching area (1600-1800 cm⁻¹). The presence of two distinct, strong absorption bands in this region would provide compelling evidence for the two different C=O groups: the cyclic amide (lactam) and the aromatic aldehyde. The exact positions can help distinguish them, with the amide carbonyl typically appearing at a lower wavenumber than the aldehyde due to resonance.

Predicted FTIR Data
Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch (Amide)3200 - 3300Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aldehyde)2820 - 2880 & 2720 - 2780Weak (Often two bands)
C=O Stretch (Aldehyde)~1700Strong
C=O Stretch (Amide/Lactam)~1680Strong
C=C Stretch (Aromatic)1500 - 1600Medium-Strong
Experimental Protocol: FTIR Analysis (ATR)
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to expected frequencies for the proposed functional groups.

A Synergistic Approach to Structure Validation

  • Foundation (FTIR & MS): FTIR first confirms the presence of the required building blocks (amide, aldehyde, aromatic ring). HRMS then confirms that these pieces add up to the correct molecular formula (C₉H₇NO₂).

  • Assembly (NMR): With the correct formula and functional groups confirmed, 1D and 2D NMR are used to assemble the atoms in their correct and unique sequence, establishing the final constitution and isomeric form.

  • Ultimate Confirmation (X-ray Crystallography): For an ironclad, publication-quality confirmation, single-crystal X-ray diffraction can provide the definitive 3D structure of the molecule in the solid state.[6][7] This method, while powerful, is contingent upon the ability to grow a high-quality single crystal, which is not always feasible.

The following diagram illustrates the integrated workflow for structural confirmation.

cluster_workflow Integrated Structural Elucidation Workflow cluster_data Data Acquisition cluster_analysis Data Interpretation & Convergence start Purified Compound MS Mass Spectrometry (HRMS) - Molecular Formula (C₉H₇NO₂) - Molecular Weight (161.0477) start->MS FTIR FTIR Spectroscopy - Amide N-H, C=O - Aldehyde C-H, C=O - Aromatic C=C, C-H start->FTIR NMR NMR Spectroscopy (1D & 2D) - ¹H & ¹³C Environments - H-H Connectivity (COSY) - C-H Connectivity (HSQC) - Final Assembly (HMBC) start->NMR Analysis Hypothesis: Structure of this compound is correct? MS->Analysis FTIR->Analysis NMR->Analysis Final Validated Structure Analysis->Final Yes

Caption: A synergistic workflow combining MS, FTIR, and NMR.

Conclusion

The structural confirmation of this compound is a clear example of the necessity of a multi-pronged analytical strategy. While NMR spectroscopy provides the most detailed map of atomic connectivity, it is critically supported by the foundational data from Mass Spectrometry and FTIR. HRMS provides the non-negotiable confirmation of the elemental formula, and FTIR offers a rapid check for the essential functional groups. By following the integrated workflow described in this guide, researchers can ensure the scientific integrity of their work and proceed with confidence in the identity and purity of their materials.

References

  • Spectroscopic and analytical data for isoindolinone derivatives 1. New Journal of Chemistry [Supplementary Material]. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique 2014.
  • Al-Warhi, T., et al. (2022). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. Taylor & Francis Online. [Link]

  • Pingaew, R., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. [Link]

  • Gümüş, M., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). [Link]

  • Sutherland, J. D., et al. Supporting Information for "The origin of the RNA world: a prebiotic synthesis of ribonucleotides". ScienceOpen. [Link]

  • Reddy, C. S., et al. (2017). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology. [Link]

  • Bergner, A., & Lanyon-Hogg, T. (2019). The chemistry of isoindole natural products. National Institutes of Health (NIH). [Link]

  • Tanimoto, R., et al. (2010). Electronic spectra of jet-cooled isoindoline: Spectroscopic determination of energy difference between conformational isomers. The Journal of Chemical Physics. [Link]

  • dos Santos, J. L., et al. (2017). The Clitocybins and 2-Substituted-Isoindolin-1-Ones: Synthesis and in Vitro Antimycobacterial Activities. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). [Link]

  • Liu, X., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles [Supporting Information]. Royal Society of Chemistry. [Link]

  • AbacipharmTech. (n.d.). This compound. [Link]

  • Chen, J-R., et al. (2017). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities. ResearchGate. [Link]

  • Kumar, S., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. PubMed. [Link]

  • Inam, A., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry. [Link]

  • Vaishali, et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. SpringerLink. [Link]

  • Peruga, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Oliveira, R. N., et al. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. ResearchGate. [Link]

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. [Link]

  • Kim, J., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]

  • Guarda, V. L. M., et al. (2008). Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. ResearchGate. [Link]

  • NIST. (n.d.). Isoquinoline. NIST WebBook. [Link]

  • Liptak, A., et al. (1989). Isolation and Structural Determination of Heterocyclic Alkaloidal Compounds. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Oxoisoindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-Oxoisoindoline-5-carbaldehyde (CAS No. 19039-86-8). As a conscientious researcher, ensuring that chemical waste is managed correctly is a critical component of laboratory safety and environmental stewardship. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Part 1: Waste Characterization and Hazard Assessment

The foundational step in proper waste management is understanding the nature of the waste. This compound is a solid organic compound containing an aldehyde group and a heterocyclic isoindoline structure.

  • Assumed Hazards: Based on analogous structures (aromatic aldehydes), we must assume the compound may possess one or more of the following characteristics:

    • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

    • Irritation: May cause skin, eye, and respiratory irritation.[2]

    • Environmental Hazard: Potentially toxic to aquatic life.

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4] Without specific data, we must manage this compound as a hazardous waste to ensure full compliance.

Property Assumed Characteristic Rationale for Assumption
Physical State SolidBased on typical properties of similar organic compounds.
RCRA Class Hazardous WastePrecautionary principle due to lack of specific data.
Potential Hazards Skin/Eye Irritant, Toxic, Environmental HazardCommon hazards for aromatic aldehyde functional groups.
Disposal Route DO NOT dispose down the drain or in regular trash.[5]Standard protocol for all non-characterized chemical waste.

Part 2: Personal Protective Equipment (PPE) and Handling

Before handling the compound for disposal, ensure all appropriate personal protective equipment is worn. This is a non-negotiable aspect of laboratory safety, governed by OSHA standards.[6]

  • Minimum PPE Requirements:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]

    • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.

    • Body Protection: A standard laboratory coat.

    • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[7]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the on-site management of this compound waste from the point of generation to its final hand-off for disposal.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Action: Collect waste this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, or absorbent pads) separately from all other waste streams.

  • Causality: This is a solid, non-halogenated organic waste. It must not be mixed with:

    • Liquid waste

    • Halogenated organic waste

    • Acids, bases, or oxidizers

    • Aqueous waste

Step 2: Containerization

The integrity of the waste container is mandated by both EPA and OSHA regulations to prevent releases.[3]

  • Action: Place the solid waste into a clean, dry, and chemically compatible container with a secure, sealable lid. A high-density polyethylene (HDPE) or glass wide-mouth bottle is recommended.

  • Causality: The container must be in good condition, free of leaks, and compatible with the chemical to prevent degradation of the container and potential exposure. The container must remain closed unless waste is actively being added.[4]

Step 3: Labeling

Accurate labeling is a cornerstone of OSHA's Hazard Communication Standard (HCS) and is essential for the safety of all personnel who may handle the container.[6][8][9]

  • Action: Affix a completed hazardous waste label to the container immediately upon adding the first portion of waste. The label must include:

    • The words "HAZARDOUS WASTE" .[3]

    • Full Chemical Name: "this compound" (avoiding abbreviations or formulas).

    • Hazard Information: Indicate "Toxic" and "Irritant" as potential hazards.

    • Generator Information: Principal Investigator's name, laboratory location (building and room number), and contact information.[4]

Step 4: On-Site Accumulation

Waste must be accumulated at or near the point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[10]

  • Action: Store the labeled waste container in a designated, secondary containment bin within your laboratory. This SAA must be under the control of laboratory personnel.

  • Causality: The SAA provision allows for the safe, temporary collection of waste.[10] The accumulation time limit in the lab is typically up to 12 months for academic labs under Subpart K regulations, but you must check with your institution's Environmental Health & Safety (EHS) office for specific time limits.[11] The container must be moved to a central storage area within three days of becoming full.

Step 5: Final Disposal Request

Laboratory personnel are not authorized to transport hazardous waste off-site.

  • Action: Once the container is 80-90% full or you have no further need to accumulate this waste, submit a chemical waste pickup request to your institution's EHS department.[4][5]

  • Causality: The EHS office will collect the waste and ensure it is transported by a licensed hazardous waste broker to a permitted Treatment, Storage, and Disposal Facility (TSDF), fulfilling your cradle-to-grave responsibility under RCRA.[12]

Part 4: Emergency Procedures

  • Spill: In case of a small spill, carefully sweep the solid material into a designated waste container. Avoid generating dust. For larger spills, evacuate the area and contact your institution's EHS office immediately.

  • Exposure:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.[7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[7]

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generated: This compound characterize Step 1: Characterize Waste (Solid, Non-Halogenated Organic) start->characterize ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe segregate Step 3: Segregate Waste (Collect in dedicated container) ppe->segregate container Step 4: Containerize (Use sealed, compatible container) segregate->container label Step 5: Label Container ('Hazardous Waste', Full Name, Date) container->label store Step 6: Store in SAA (Secondary Containment) label->store full Container Full or Waste No Longer Generated? store->full full->store No request Step 7: Request EHS Pickup full->request Yes end Disposal Complete (Handled by EHS) request->end

Caption: Decision workflow for compliant disposal of this compound.

References

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved January 2, 2026, from [Link]

  • PureWay. (n.d.). Aldehyde Disposal. Retrieved January 2, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved January 2, 2026, from [Link]

  • BradyCanada.ca. (n.d.). HazCom Standard: a Guide to OSHA's HCS Compliance. Retrieved January 2, 2026, from [Link]

  • Emory University. (2017, January 31). Reminder: Managing Chemical Waste in Labs. ScholarBlogs. Retrieved January 2, 2026, from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved January 2, 2026, from [Link]

  • NY.Gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved January 2, 2026, from [Link]

  • ADCO Services. (n.d.). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Retrieved January 2, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved January 2, 2026, from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Waste: Solids. Retrieved January 2, 2026, from [Link]

Sources

Personal protective equipment for handling 3-Oxoisoindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-Oxoisoindoline-5-carbaldehyde

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like this compound is foundational to innovation. This aromatic aldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. However, its reactivity, characteristic of aldehydes, necessitates a robust understanding and implementation of safety protocols to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, experience-driven safety and logistical information for handling this compound, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Understanding the Risks: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE) Requirements

A risk-based approach is paramount when selecting PPE. The level of protection should be commensurate with the scale of the experiment and the potential for exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLab coatRecommended if handling large quantities or if dust is generated. Use a NIOSH-approved respirator with a particulate filter.
Dissolving in Solvents Chemical splash gogglesNitrile gloves (consider double-gloving)Lab coatWork in a certified chemical fume hood.
Running Reactions Chemical splash goggles and a face shieldNitrile gloves (consider double-gloving)Lab coatAlways work in a certified chemical fume hood.
Work-up and Purification Chemical splash goggles and a face shieldNitrile gloves (consider double-gloving)Lab coatAlways work in a certified chemical fume hood.
Handling Waste Chemical splash gogglesNitrile glovesLab coatWork in a well-ventilated area, preferably a fume hood.
Visualizing Your PPE Workflow

To ensure clarity in selecting the appropriate level of protection, the following workflow diagram outlines the decision-making process.

PPE_Workflow cluster_start Start: Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_environment Engineering Controls cluster_end Completion start Initiate Task assess_task Assess Task: Weighing, Dissolving, Reaction, Waste start->assess_task weighing Weighing (Solid): - Safety Glasses - Nitrile Gloves - Lab Coat - Respirator (if dusty) assess_task->weighing Weighing dissolving Dissolving/Reaction: - Chemical Goggles - Face Shield - Double Nitrile Gloves - Lab Coat assess_task->dissolving Dissolving/ Reaction waste Waste Handling: - Chemical Goggles - Nitrile Gloves - Lab Coat assess_task->waste Waste ventilated_area Work in a Well-Ventilated Area weighing->ventilated_area fume_hood Work in a Certified Chemical Fume Hood dissolving->fume_hood waste->ventilated_area end_task Complete Task Safely fume_hood->end_task ventilated_area->end_task

Caption: PPE Selection Workflow for Handling this compound.

Step-by-Step Guide to Safe Handling and Disposal

1. Pre-Experiment Preparation:

  • Review Documentation: Before beginning any work, thoroughly read and understand the safety information for all chemicals being used.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather PPE: Collect all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily accessible.

2. Handling Procedures:

  • Weighing: When weighing the solid compound, perform this task in a well-ventilated area or a balance enclosure to minimize the risk of inhaling dust particles.

  • Dissolving and Reactions: All manipulations involving solvents and the chemical reaction itself must be conducted within a certified chemical fume hood.[4] Use appropriate glassware and ensure it is free from cracks or defects. Add reagents slowly to control the reaction rate and prevent splashing.

  • Personal Hygiene: Never eat, drink, or chew gum in the laboratory.[5] Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[5]

3. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, filter paper, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Container Labeling: Clearly label the waste container with the chemical name and any other components of the waste stream.

  • Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. Do not pour any waste down the drain.[6]

4. In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.).
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde.
  • American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
  • Quora. (2025, August 16). What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting?
  • Safety data sheet. (2017, March 3).
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: Quinoline-3-carboxaldehyde.
  • RSC Education. (n.d.). The interactive lab primer - working safely.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet: Quinoline-3-carbaldehyde.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.